molecular formula C20H30O2 B1676379 Methenolone CAS No. 153-00-4

Methenolone

Cat. No.: B1676379
CAS No.: 153-00-4
M. Wt: 302.5 g/mol
InChI Key: ANJQEDFWRSLVBR-VHUDCFPWSA-N

Description

Methenolone, also known by its International Nonproprietary Name (INN) Metenolone, is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT) . It is characterized by a 1-methyl group and a double bond between the C1 and C2 positions, a structural configuration that makes it resistant to metabolism by the 3α-hydroxysteroid dehydrogenase enzyme and contributes to its anabolic properties . As an agonist of the androgen receptor, this compound promotes moderate anabolic activity with relatively weak androgenic effects . A key pharmacological feature is its inability to be aromatized into estrogenic compounds, which differentiates it from testosterone-derived steroids and means it carries no risk of estrogenic side effects like gynecomastia or water retention . Its primary research applications have historically been in the study of catabolic states, including the investigation of its effects on the prevention of muscle wasting due to conditions such as bone marrow failure, major surgery, or long-term corticosteroid therapy . In research models, it has been shown to stimulate protein synthesis and improve nitrogen retention, which are critical mechanisms for muscle growth and recovery . Researchers have also explored its potential role in modulating the insulin-like growth factor 1 (IGF-1) system and its antagonistic effect on glucocorticoids like cortisol, which may contribute to its anti-catabolic properties . This compound is typically available in two esterified forms for research: the short-acting this compound Acetate (oral) and the long-acting this compound Enanthate (injectable) . This product is provided for Research Use Only. It must not be used for diagnostic or therapeutic purposes, or as a human or veterinary drug, food additive, or cosmetic ingredient.

Properties

IUPAC Name

(5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-1,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
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InChI

InChI=1S/C20H30O2/c1-12-10-14(21)11-13-4-5-15-16-6-7-18(22)19(16,2)9-8-17(15)20(12,13)3/h10,13,15-18,22H,4-9,11H2,1-3H3/t13-,15-,16-,17-,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANJQEDFWRSLVBR-VHUDCFPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)CC2C1(C3CCC4(C(C3CC2)CCC4O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)C[C@H]2[C@]1([C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10165179
Record name Methenolone
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Molecular Weight

302.5 g/mol
Source PubChem
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CAS No.

153-00-4, 303-42-4
Record name Methenolone
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Foundational & Exploratory

Methenolone's Mechanism of Action in Skeletal Muscle Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methenolone, a synthetic derivative of dihydrotestosterone (B1667394) (DHT), is an anabolic-androgenic steroid (AAS) recognized for its potential to promote lean muscle mass. This document provides a comprehensive technical overview of the molecular mechanisms through which this compound exerts its effects on skeletal muscle cells. The primary mode of action involves its binding to and activation of the androgen receptor (AR), initiating a cascade of downstream signaling events that ultimately enhance protein synthesis and mitigate catabolic processes. This guide synthesizes available preclinical data, outlines relevant experimental protocols, and visualizes the key signaling pathways involved.

Core Mechanism: Androgen Receptor Binding and Activation

This compound's anabolic activity is initiated by its binding to the androgen receptor (AR) within skeletal muscle cells.[1] As a DHT derivative, this compound is not subject to aromatization into estrogenic compounds.[2] The binding affinity of this compound to the AR in rat skeletal muscle is comparable to that of testosterone.[3][4]

Upon entering the muscle cell, this compound binds to the AR in the cytoplasm, inducing a conformational change. This ligand-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in muscle protein synthesis and other anabolic processes.[1]

Anabolic Effects on Skeletal Muscle

The activation of the AR by this compound leads to two primary anabolic outcomes: increased protein synthesis and enhanced nitrogen retention. Nitrogen is a fundamental component of amino acids, and a positive nitrogen balance is essential for a net anabolic state in the muscle.

A study in growing female Wistar rats demonstrated that the administration of this compound enanthate resulted in a significantly increased rate of mixed skeletal muscle protein synthesis compared to control animals.[5]

Modulation of Muscle Fiber Composition and Mass

Preclinical evidence suggests that this compound can significantly impact muscle mass and fiber type. In a study involving sheep, the combination of electrical conditioning and this compound administration (100 mg/week) for 12 weeks resulted in a substantial increase in muscle mass and a pronounced shift from fast-twitch (Type II) to slow-twitch (Type I) muscle fibers.[6][7]

ParameterControl Group (Electrical Stimulation Only)This compound Group (Electrical Stimulation + 100 mg/week this compound)
Muscle Mass Increase +11.07%+79.9%
Type I Muscle Fibers (at 12 weeks) 59%98%
Type II Muscle Fibers (at 12 weeks) 41%2%
Table 1: Effects of this compound on Muscle Mass and Fiber Type in Sheep[6][7]

Signaling Pathways Implicated in this compound's Action

While direct evidence for this compound's specific modulation of all downstream signaling pathways is limited, the established mechanisms of other androgens provide a strong basis for its action.

Androgen Receptor Signaling Pathway

The canonical AR signaling pathway is the primary route for this compound's anabolic effects.

AR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR CellMembrane HSP Heat Shock Proteins (HSPs) AR->HSP AR_this compound AR-Methenolone Complex AR->AR_this compound ARE Androgen Response Element (ARE) AR_this compound->ARE Nucleus Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA ProteinSynthesis Protein Synthesis mRNA->ProteinSynthesis AnabolicEffects Anabolic Effects (Muscle Hypertrophy) ProteinSynthesis->AnabolicEffects

Caption: this compound activates the androgen receptor, leading to gene transcription and protein synthesis.

Potential Modulation of Akt/mTOR Pathway

The Akt/mTOR signaling pathway is a central regulator of muscle protein synthesis. While not directly demonstrated for this compound, other androgens are known to activate this pathway. It is plausible that the AR-Methenolone complex interacts with and activates PI3K, leading to the phosphorylation and activation of Akt. Activated Akt can then phosphorylate and activate mTORC1, which in turn promotes protein synthesis by phosphorylating downstream targets like S6K1 and 4E-BP1.

Akt_mTOR_Signaling AR_this compound AR-Methenolone Complex PI3K PI3K AR_this compound->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Inhibits ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis Promotes eIF4E_BP1->ProteinSynthesis

Caption: Postulated activation of the Akt/mTOR pathway by the this compound-AR complex.

Anti-Catabolic Mechanisms

This compound may also exert its muscle-preserving effects through anti-catabolic actions.

Interaction with Glucocorticoid Receptors

There is evidence that some androgens can competitively bind to glucocorticoid receptors.[3] This interaction could inhibit the catabolic effects of glucocorticoids like cortisol, which promote muscle protein breakdown. By blocking the action of glucocorticoids, this compound may indirectly contribute to a net positive protein balance in muscle cells.

Potential Regulation of Myostatin and IGF-1

While specific data for this compound is lacking, other anabolic steroids have been shown to increase the expression of follistatin, an inhibitor of the muscle growth inhibitor myostatin.[8] Additionally, androgens have been linked to increased local expression of Insulin-like Growth Factor-1 (IGF-1), a potent anabolic hormone.[9][10] Further research is needed to elucidate this compound's specific effects on these pathways.

Experimental Protocols

In Vitro Myotube Hypertrophy Assay using C2C12 Cells

This protocol outlines a general procedure for assessing the hypertrophic effects of this compound on C2C12 myotubes.

C2C12_Workflow cluster_workflow Experimental Workflow A 1. Seed C2C12 Myoblasts B 2. Proliferate to 80-90% Confluency A->B C 3. Induce Differentiation (Low Serum Medium) B->C D 4. Treat Differentiated Myotubes with this compound C->D E 5. Analyze Hypertrophy (e.g., Myotube Diameter, Protein Content) D->E

Caption: Workflow for assessing this compound-induced hypertrophy in C2C12 myotubes.

Methodology:

  • Cell Culture: C2C12 myoblasts are cultured in a high-serum growth medium (e.g., DMEM with 10% FBS).

  • Differentiation: Upon reaching 80-90% confluency, the growth medium is replaced with a low-serum differentiation medium (e.g., DMEM with 2% horse serum) to induce myotube formation.

  • Treatment: Differentiated myotubes are treated with varying concentrations of this compound (or vehicle control) for a specified duration (e.g., 48-72 hours).

  • Analysis of Hypertrophy:

    • Myotube Diameter: Cells are fixed, and immunofluorescence staining for a muscle-specific protein (e.g., myosin heavy chain) is performed. Myotube diameters are measured using imaging software.

    • Total Protein Content: Cells are lysed, and the total protein concentration is determined using a protein assay (e.g., BCA assay).

  • Western Blot Analysis:

    • Cell lysates are separated by SDS-PAGE and transferred to a membrane.

    • Membranes are probed with primary antibodies against proteins of interest (e.g., p-Akt, p-S6K, total Akt, total S6K, AR) and subsequently with secondary antibodies.

    • Protein bands are visualized and quantified.

  • RT-PCR Analysis:

    • Total RNA is extracted from cells.

    • Reverse transcription is performed to synthesize cDNA.

    • Quantitative PCR (qPCR) is used to measure the expression levels of target genes (e.g., MyoD, myogenin, IGF-1).

In Vivo Assessment of Muscle Protein Synthesis in Rodent Models

This protocol describes a general approach to measure the rate of muscle protein synthesis in rats treated with this compound.[5]

Methodology:

  • Animal Model: Wistar rats are treated with this compound enanthate (e.g., 10 mg/kg, thrice-weekly) or a vehicle control over a defined period.

  • Isotope Infusion: A stable isotope-labeled amino acid (e.g., L-[1-¹³C]leucine) is administered via intravenous infusion to trace its incorporation into newly synthesized proteins.

  • Tissue Collection: At the end of the infusion period, skeletal muscle tissue is collected and flash-frozen.

  • Protein Hydrolysis and Amino Acid Analysis: Muscle proteins are hydrolyzed into their constituent amino acids.

  • Mass Spectrometry: The isotopic enrichment of the tracer amino acid in the tissue fluid (precursor pool) and in the protein hydrolysate is determined by mass spectrometry.

  • Calculation of Fractional Synthesis Rate (FSR): The FSR is calculated using the formula: FSR (%/hour) = (E_p / E_ic) * (1/t) * 100, where E_p is the enrichment of the tracer in protein, E_ic is the mean enrichment of the tracer in the precursor pool, and t is the infusion time in hours.

Conclusion

This compound's primary mechanism of action in skeletal muscle cells is the activation of the androgen receptor, leading to increased protein synthesis and a net anabolic state. Preclinical data in animal models have provided quantitative evidence for its effects on muscle mass and fiber type composition. While the involvement of key signaling pathways such as the Akt/mTOR cascade is strongly suggested based on the known actions of other androgens, further research is required to fully elucidate the specific molecular events downstream of this compound-AR activation in skeletal muscle cells. The experimental protocols outlined in this guide provide a framework for future investigations to address these knowledge gaps and further refine our understanding of this compound's myotrophic effects.

References

Technical Whitepaper: A Guide to the Chemical Synthesis of Methenolone Enanthate from Methenolone Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical overview of the chemical synthesis pathway for converting Methenolone acetate (B1210297) into this compound enanthate. The process involves a two-step reaction sequence: the hydrolysis of the acetate ester to yield the parent steroid, this compound, followed by the esterification of the 17β-hydroxyl group with enanthic acid or a derivative thereof. This guide outlines the theoretical reaction, provides detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the chemical pathway and experimental workflow to support laboratory application.

Introduction

This compound is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (B1667394) (DHT).[1][2] It is clinically available in two primary esterified forms: this compound acetate and this compound enanthate.[1][3] this compound acetate is an orally administered variant with a shorter biological half-life, while this compound enanthate is a long-acting injectable form.[2][4] The enanthate ester allows for a slower release of the active hormone from the injection site, providing more stable blood plasma levels over time.[5][6]

The conversion of this compound acetate to this compound enanthate is a relevant synthetic process for research and pharmaceutical development. This process is fundamentally a transesterification, proceeding through a de-esterification (hydrolysis) of the acetate group followed by a re-esterification with an enanthate group. This whitepaper details a plausible and chemically sound methodology for this conversion.

Chemical Synthesis Pathway

The synthesis of this compound enanthate from this compound acetate is achieved in two principal steps:

  • Step 1: Hydrolysis of this compound Acetate. The C17β acetate ester of this compound acetate is cleaved to yield the free alcohol, this compound (17β-hydroxy-1-methyl-5α-androst-1-en-3-one). This is typically an acid- or base-catalyzed hydrolysis or alcoholysis.

  • Step 2: Esterification of this compound. The resulting 17β-hydroxyl group of this compound is then esterified using an enanthoylating agent (e.g., enanthoyl chloride or enanthic anhydride) to produce the final product, this compound enanthate.

The overall transformation is illustrated in the diagram below.

G cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Esterification MA This compound Acetate M This compound MA->M  H+ or OH- (e.g., H2SO4 in Methanol) ME This compound Enanthate M->ME  Enanthoyl Chloride (or Enanthic Anhydride)

Caption: Chemical synthesis pathway from this compound Acetate to Enanthate.

Experimental Protocols

The following protocols are based on established chemical principles for steroid modification and information adapted from relevant patent literature for similar transformations.[7]

Step 1: Hydrolysis of this compound Acetate to this compound

This protocol describes the acid-catalyzed alcoholysis of the acetate ester.

  • Reagents and Materials:

    • This compound Acetate (Starting Material)

    • Methanol (B129727) (Anhydrous)

    • Sulfuric Acid (98%)

    • Sodium Bicarbonate Solution (5% w/v)

    • Deionized Water

    • Acetone

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

    • Standard laboratory glassware for work-up and filtration

  • Methodology:

    • Dissolve this compound acetate in anhydrous methanol (approx. 3-4 mL of methanol per gram of acetate) in a round-bottom flask.[7]

    • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution while stirring.

    • Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

    • After completion, allow the reaction mixture to cool to room temperature.

    • Slowly neutralize the acid by adding 5% sodium bicarbonate solution until effervescence ceases.

    • Reduce the volume of methanol under reduced pressure using a rotary evaporator.

    • Add deionized water to the concentrated mixture to precipitate the crude this compound product.

    • Collect the solid product by vacuum filtration and wash thoroughly with deionized water.

    • Purify the crude this compound by recrystallization from acetone.

    • Dry the purified product under vacuum to yield pure this compound.

Step 2: Esterification of this compound to this compound Enanthate

This protocol describes the esterification using enanthoyl chloride, a highly reactive agent suitable for this transformation.

  • Reagents and Materials:

    • This compound (from Step 1)

    • Pyridine (B92270) (Anhydrous)

    • Enanthoyl Chloride

    • Hydrochloric Acid (5% v/v)

    • Deionized Water

    • Ethyl Acetate

    • Brine (Saturated NaCl solution)

    • Anhydrous Magnesium Sulfate

    • Round-bottom flask

    • Magnetic stirrer

    • Dropping funnel

    • Standard laboratory glassware for extraction and purification

  • Methodology:

    • Dissolve the dried this compound in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath to 0°C.

    • Slowly add enanthoyl chloride (approx. 1.2 equivalents) dropwise to the stirred solution.

    • Allow the reaction to stir at 0°C for one hour, then let it warm to room temperature and stir for an additional 12-18 hours. Monitor progress by TLC.

    • Upon completion, quench the reaction by slowly adding cold 5% hydrochloric acid to neutralize the pyridine.

    • Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes).

    • Combine the organic layers and wash successively with deionized water, 5% sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude this compound enanthate.

    • Purify the crude product using column chromatography (Silica gel, hexane:ethyl acetate gradient) to obtain the pure this compound enanthate.

Experimental Workflow Visualization

The logical flow of the entire synthesis and purification process is depicted below.

G cluster_proc Synthesis & Purification Workflow Start Start: this compound Acetate Hydrolysis Step 1: Hydrolysis (Methanol, H2SO4, Reflux) Start->Hydrolysis Workup1 Neutralization & Precipitation (NaHCO3, Water) Hydrolysis->Workup1 Purify1 Purification 1 (Recrystallization from Acetone) Workup1->Purify1 Intermediate Intermediate: Pure this compound Purify1->Intermediate Esterification Step 2: Esterification (Pyridine, Enanthoyl Chloride) Intermediate->Esterification Workup2 Quenching & Extraction (HCl, Ethyl Acetate) Esterification->Workup2 Purify2 Purification 2 (Column Chromatography) Workup2->Purify2 End Final Product: this compound Enanthate Purify2->End

Caption: Experimental workflow for the synthesis of this compound Enanthate.

Data Presentation

The following tables summarize the key quantitative data associated with the starting material, intermediate, final product, and the reaction steps.

Table 1: Physicochemical Properties of Compounds

Compound Chemical Formula Molar Mass ( g/mol ) Appearance
This compound Acetate C₂₂H₃₂O₃ 344.49 -
This compound C₂₀H₃₀O₂ 302.45 -

| this compound Enanthate | C₂₇H₄₂O₃ | 414.62 | White or almost white solid crystals[8] |

Table 2: Reaction Parameters and Expected Yields

Step Reaction Type Key Reagents Catalyst Typical Yield (%) Reference
1 Alcoholysis Methanol H₂SO₄ ~95% [7]

| 2 | Esterification | Enanthoyl Chloride | Pyridine | 80-90% (Estimated) | - |

Note: The yield for Step 2 is an estimate based on standard esterification reactions of steroidal alcohols. Actual yields may vary based on reaction scale, purity of reagents, and optimization of conditions.

Disclaimer: This document is intended for informational and research purposes only. The synthesis of controlled substances should only be conducted by qualified professionals in legally sanctioned and appropriately equipped laboratory facilities in accordance with all applicable laws and regulations.

References

An In-depth Technical Guide to Methenolone's Effect on Androgen Receptor Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methenolone, a synthetic derivative of dihydrotestosterone (B1667394) (DHT), is an anabolic-androgenic steroid (AAS) that has been utilized in clinical settings for conditions such as muscle wasting and anemia.[1][2][3] Its activity is primarily mediated through its interaction with the androgen receptor (AR), a ligand-activated transcription factor that plays a crucial role in various physiological processes.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's effects on androgen receptor signaling pathways, with a focus on quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.

This compound and the Androgen Receptor: Binding and Activation

This compound exerts its biological effects by binding to and activating the androgen receptor.[4][5] This interaction initiates a cascade of molecular events that ultimately leads to changes in gene expression and cellular function.

Quantitative Data on this compound-Androgen Receptor Interaction

While specific Ki or IC50 values for this compound's binding to the androgen receptor are not widely reported in publicly available literature, its relative binding affinity (RBA) has been determined in comparison to other androgens. A key study by Saartok et al. (1984) provides valuable quantitative insight into this compound's binding characteristics.

CompoundTissueRelative Binding Affinity (RBA) vs. Methyltrienolone (MT)
This compound Rat Skeletal Muscle0.15
This compound Rat Prostate0.12
TestosteroneRat Skeletal Muscle0.08
TestosteroneRat Prostate0.09
19-NortestosteroneRat Skeletal Muscle0.19
19-NortestosteroneRat Prostate0.18
Data from Saartok, T., Dahlberg, E., & Gustafsson, J. Å. (1984). Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin. Endocrinology, 114(6), 2100–2106.[6]

Androgen Receptor Signaling Pathway

The canonical androgen receptor signaling pathway is initiated by the binding of an androgen, such as this compound, to the AR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins (HSPs), dimerization, and subsequent translocation into the nucleus. Within the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.

cluster_nucleus Nucleus This compound This compound AR_HSP AR-HSP Complex This compound->AR_HSP Binds to AR Androgen Receptor (AR) AR_HSP->AR Dissociation HSP Heat Shock Proteins (HSP) AR_HSP->HSP AR_dimer AR Dimer AR->AR_dimer Dimerization ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds to Transcription Modulation of Gene Transcription ARE->Transcription Regulates

This compound-activated androgen receptor signaling pathway.

Downstream Targets of this compound-Activated Androgen Receptor Signaling

The activation of the androgen receptor by this compound leads to the modulation of a wide array of androgen-responsive genes. While specific quantitative data on the fold-change in gene expression induced by this compound is limited, the primary downstream targets are consistent with general androgen action. These include genes involved in protein synthesis, cell growth, and differentiation. Key examples of androgen-responsive genes include:

  • Prostate-Specific Antigen (PSA): A well-characterized androgen-regulated gene, particularly in prostate tissue.

  • FK506-Binding Protein 5 (FKBP5): A co-chaperone of the AR that is involved in a negative feedback loop.

  • c-myc: A proto-oncogene involved in cell cycle progression and proliferation.

Further research is required to quantify the precise dose-dependent effects of this compound on the expression of these and other androgen-responsive genes.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with the androgen receptor and its downstream effects.

Androgen Receptor Competitive Binding Assay

This assay is used to determine the binding affinity of a compound for the androgen receptor by measuring its ability to compete with a radiolabeled androgen.

cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Prep Prepare AR-containing cytosol or purified receptor Incubate Incubate AR, radioligand, and this compound at 4°C Receptor_Prep->Incubate Radioligand_Prep Prepare radiolabeled androgen (e.g., [3H]-R1881) Radioligand_Prep->Incubate Competitor_Prep Prepare serial dilutions of this compound Competitor_Prep->Incubate Separate Separate bound from free radioligand (e.g., charcoal, filtration) Incubate->Separate Count Quantify radioactivity in bound fraction Separate->Count Analyze Calculate IC50 and/or Ki value Count->Analyze

Workflow for an androgen receptor competitive binding assay.

Materials:

  • Androgen receptor source (e.g., rat prostate cytosol, purified recombinant human AR)

  • Radiolabeled androgen (e.g., [³H]-R1881)

  • This compound

  • Assay buffer (e.g., Tris-HCl with protease inhibitors)

  • Separation medium (e.g., dextran-coated charcoal, filter membranes)

  • Scintillation cocktail and counter

Procedure:

  • Preparation: Prepare serial dilutions of this compound and a fixed concentration of the radiolabeled androgen in the assay buffer.

  • Incubation: In a multi-well plate, combine the androgen receptor preparation, the radiolabeled androgen, and varying concentrations of this compound. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled androgen). Incubate the plate at 4°C to reach binding equilibrium.

  • Separation: Separate the receptor-bound radioligand from the free radioligand. For example, add a charcoal slurry to adsorb free radioligand, followed by centrifugation.

  • Quantification: Transfer the supernatant (containing the bound radioligand) to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.

Androgen Receptor Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate the transcriptional activity of the androgen receptor.

cluster_transfection Cell Culture & Transfection cluster_treatment Treatment cluster_lysis Cell Lysis & Assay cluster_detection_analysis Detection & Analysis Culture Culture suitable cell line (e.g., PC-3, HEK293) Transfect Co-transfect with AR expression vector and ARE-reporter plasmid Culture->Transfect Treat Treat cells with varying concentrations of this compound Transfect->Treat Lyse Lyse cells and add luciferase substrate Treat->Lyse Measure Measure luminescence Lyse->Measure Analyze Calculate EC50 value Measure->Analyze cluster_treatment_lysis Cell Treatment & Lysis cluster_electrophoresis_transfer Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_detection_analysis_wb Detection & Analysis Treat_Cells Treat cells (e.g., LNCaP) with this compound Lyse_Cells Lyse cells and quantify protein concentration Treat_Cells->Lyse_Cells SDS_PAGE Separate proteins by size using SDS-PAGE Lyse_Cells->SDS_PAGE Transfer Transfer proteins to a membrane (e.g., PVDF) SDS_PAGE->Transfer Block Block non-specific binding sites Transfer->Block Primary_Ab Incubate with primary antibody (e.g., anti-PSA, anti-FKBP5) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detect Add chemiluminescent substrate and image the blot Secondary_Ab->Detect Analyze_WB Quantify band intensity and normalize to loading control Detect->Analyze_WB

References

In Vitro Anabolic vs. Androgenic Activity of Methenolone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methenolone, a synthetic derivative of dihydrotestosterone (B1667394) (DHT), is an anabolic-androgenic steroid (AAS) recognized for its moderate anabolic effects and comparatively weak androgenic properties.[1][2] Marketed under brand names such as Primobolan and Nibal, it is available as an oral acetate (B1210297) ester and an injectable enanthate ester.[2][3] The perceived favorable balance between anabolic and androgenic effects has made this compound a subject of interest in both clinical and research settings. This technical guide provides an in-depth analysis of the in vitro data that defines the anabolic and androgenic character of this compound, focusing on its interaction with the androgen receptor (AR) and subsequent cellular responses.

Mechanism of Action: The Androgen Receptor

The biological activities of this compound, like all AAS, are mediated through its interaction with the androgen receptor.[1][4] Upon entering a target cell, this compound binds to the AR located in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins (HSPs). The activated steroid-receptor complex then translocates into the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs). This interaction modulates the transcription of target genes, ultimately leading to the physiological effects associated with androgens, such as increased protein synthesis in muscle cells.[1][5]

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Binds AR_M This compound-AR Complex AR->AR_M Conformational Change HSP HSP AR_HSP AR-HSP Complex AR_HSP->AR AR_HSP->HSP Dissociation AR_M_dimer Dimerized Complex AR_M->AR_M_dimer Nuclear Translocation & Dimerization ARE ARE (DNA) AR_M_dimer->ARE Binds Transcription Gene Transcription ARE->Transcription Initiates

Caption: Canonical Androgen Receptor (AR) signaling pathway for this compound.

Quantitative In Vitro Data

The differentiation between anabolic and androgenic effects at the cellular level is primarily determined by the affinity of the steroid for the AR and the efficiency of the subsequent gene transcription in different tissue types (e.g., muscle vs. prostate).

Androgen Receptor Binding Affinity

One of the most direct measures of a steroid's potential activity is its relative binding affinity (RBA) to the androgen receptor. Studies comparing various AAS have shown that this compound possesses a significant affinity for the AR, comparable to or slightly less than testosterone (B1683101).[6]

A key study by Saartok et al. measured the RBA of several steroids for the AR in rat skeletal muscle and prostate tissue, using [3H]methyltrienolone (MT) as the reference ligand.[6] The results demonstrated that the binding affinity of this compound to the AR was generally similar across both anabolic (muscle) and androgenic (prostate) tissues.[7]

CompoundRBA in Rat Skeletal Muscle (relative to MT)RBA in Rat Prostate (relative to MT)Muscle-to-Prostate RBA Ratio
Methyltrienolone (MT)1.001.001.00
This compound 0.26 0.25 1.04
Testosterone0.180.280.64
19-Nortestosterone0.360.341.06
Dihydrotestosterone (DHT)0.010.460.02
Data summarized from Saartok, T., Dahlberg, E., & Gustafsson, J. Å. (1984).[6]

The low RBA of DHT in muscle is attributed to its rapid metabolism by the 3α-hydroxysteroid dehydrogenase (3α-HSD) enzyme into metabolites with low AR affinity.[6][8] this compound's structural features, including a double bond between carbons 1 and 2, provide some resistance to this metabolic deactivation, allowing it to maintain considerable anabolic effects.[2][8] The muscle-to-prostate RBA ratio, an in vitro estimate of myotrophic (anabolic) potency, is approximately 1.0 for this compound, suggesting a relatively balanced interaction with the AR in both tissue types.[6][7]

AR-Mediated Gene Transactivation

While RBA indicates the potential for a steroid to initiate a response, transactivation assays measure the functional consequence of AR binding—the activation of gene expression. These assays are crucial for differentiating anabolic from androgenic activity. Although specific comparative transactivation data for this compound in muscle versus prostate cell lines is sparse in the readily available literature, it is noted that some steroids with low AR binding affinity can still be potent activators of the AR in cell-based transactivation assays.[9] The anabolic effect is characterized by high AR-mediated transactivation in muscle cells (e.g., C2C12 myoblasts), while androgenic effects are linked to transactivation in tissues like the prostate.[1]

Experimental Protocols

Protocol 1: Competitive Androgen Receptor Binding Assay

Objective: To determine the relative binding affinity (RBA) of this compound for the androgen receptor compared to a reference ligand.

Methodology:

  • Cytosol Preparation: Skeletal muscle (e.g., rat levator ani) and prostate tissues are homogenized in a buffer solution at 4°C. The homogenate is then centrifuged at high speed to obtain the supernatant (cytosol), which contains the soluble AR.[6]

  • Incubation: Aliquots of the cytosol are incubated with a fixed concentration of a high-affinity radiolabeled androgen, such as [3H]methyltrienolone, and varying concentrations of the unlabeled competitor steroid (e.g., this compound, Testosterone).

  • Separation: After incubation reaches equilibrium, unbound steroids are separated from the AR-bound steroids. This is commonly achieved by adding dextran-coated charcoal, which adsorbs the small, unbound steroid molecules.

  • Quantification: The radioactivity of the supernatant, representing the amount of radiolabeled ligand bound to the AR, is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the competitor steroid that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The RBA is then calculated as: (IC50 of reference steroid / IC50 of test steroid) x 100.[6]

Protocol 2: AR-Mediated Reporter Gene Transactivation Assay

Objective: To quantify the ability of this compound to activate AR-dependent gene transcription in a cell-based system.

Methodology:

  • Cell Culture & Transfection: A suitable mammalian cell line (e.g., murine C2C12 myoblasts for anabolic activity, or human PC-3 prostate cells for androgenic activity) is cultured.[1] The cells are transiently transfected with two plasmids: an AR expression vector and a reporter plasmid. The reporter plasmid contains an androgen-responsive promoter driving the expression of a reporter gene, typically luciferase (e.g., MMTV-luc).

  • Steroid Treatment: After transfection, the cells are treated with varying concentrations of this compound or a reference androgen (e.g., DHT) for 24-48 hours.

  • Cell Lysis & Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferin (B1168401) substrate.

  • Data Analysis: The luciferase activity, which is proportional to the level of AR-mediated gene transcription, is plotted against the steroid concentration. A dose-response curve is generated to determine the EC50 value (the concentration that produces 50% of the maximal response), which serves as a measure of the steroid's potency.

Experimental_Workflow Workflow: Anabolic vs. Androgenic Transactivation Assay cluster_anabolic Anabolic Pathway cluster_androgenic Androgenic Pathway C2C12 Culture C2C12 (Muscle Myoblasts) Transfect_C2C12 Transfect with AR + MMTV-Luc C2C12->Transfect_C2C12 Treat_C2C12 Treat with this compound Transfect_C2C12->Treat_C2C12 Assay_C2C12 Luciferase Assay Treat_C2C12->Assay_C2C12 EC50_Anabolic Calculate EC50 (Anabolic Potency) Assay_C2C12->EC50_Anabolic Compare Compare Potency: Anabolic vs. Androgenic EC50_Anabolic->Compare PC3 Culture PC-3 (Prostate Cells) Transfect_PC3 Transfect with AR + MMTV-Luc PC3->Transfect_PC3 Treat_PC3 Treat with this compound Transfect_PC3->Treat_PC3 Assay_PC3 Luciferase Assay Treat_PC3->Assay_PC3 EC50_Androgenic Calculate EC50 (Androgenic Potency) Assay_PC3->EC50_Androgenic EC50_Androgenic->Compare

Caption: Comparative workflow for in vitro anabolic and androgenic transactivation assays.

Conclusion

In vitro data demonstrates that this compound is a competent ligand for the androgen receptor, with a binding affinity comparable to that of testosterone in both skeletal muscle and prostate tissues.[6][7] Its muscle-to-prostate RBA ratio of approximately 1.0 suggests that, at the receptor binding level, it does not show a strong preference for anabolic tissues over androgenic ones.[6] The anabolic character of this compound is significantly influenced by its resistance to deactivation by 3α-HSD in muscle tissue, a metabolic fate that rapidly diminishes the activity of DHT.[8] While direct comparative transactivation data is limited, the established mechanism suggests that its anabolic effects stem from efficient AR-mediated gene transcription in muscle cells.[1] The collective in vitro evidence supports this compound's classification as a moderate anabolic steroid with a potentially favorable safety profile due to its reduced androgenic conversion and lack of aromatization to estrogen.[3][10] Further research employing side-by-side transactivation assays in relevant cell lines is necessary to more precisely quantify its anabolic versus androgenic potency at a functional cellular level.

References

Methenolone's Core Impact on Nitrogen Retention and Protein Synthesis: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methenolone, a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (B1667394) (DHT), is recognized for its therapeutic applications in conditions characterized by muscle wasting and for its use in performance enhancement.[1][2][3] Its anabolic effects are fundamentally linked to its ability to promote a positive nitrogen balance and stimulate muscle protein synthesis. This technical guide provides an in-depth analysis of the molecular mechanisms underlying these effects, summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways. While robust quantitative human data for this compound is limited in contemporary literature, this paper contextualizes its potential impact by drawing parallels with other anabolic agents and outlining the established methodologies for assessing these key physiological parameters.

Introduction

This compound is available in both oral (this compound acetate) and injectable (this compound enanthate) forms.[3] Unlike some other AAS, this compound is non-aromatizing, meaning it does not convert to estrogen, which mitigates certain side effects.[1] The primary mechanism of action for this compound's anabolic effects is its role as an agonist of the androgen receptor (AR).[4][5] This interaction triggers a cascade of downstream signaling events that culminate in increased protein synthesis and a state of positive nitrogen retention, which are critical for muscle tissue accretion.[5][6]

Mechanism of Action: Androgen Receptor Signaling

The anabolic effects of this compound are initiated by its binding to the androgen receptor in skeletal muscle tissue.[5] This ligand-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.[7] This binding modulates the transcription of genes involved in muscle development and protein metabolism.[8]

The downstream signaling cascade involves the activation of key pathways that regulate protein synthesis, most notably the mammalian target of rapamycin (B549165) (mTOR) pathway. The activation of the AR can influence this pathway, which is a central regulator of cell growth and protein synthesis.[9] The mTOR pathway integrates signals from growth factors (like IGF-1) and nutrients to control the phosphorylation of downstream targets such as p70 ribosomal S6 kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1), leading to an increase in the translation of proteins essential for muscle hypertrophy.[9][10]

cluster_extracellular cluster_cell Muscle Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Binds to AR_this compound This compound-AR Complex AR->AR_this compound mTOR_pathway mTOR Signaling Pathway AR_this compound->mTOR_pathway Activates AR_Methenolone_n This compound-AR Complex AR_this compound->AR_Methenolone_n Translocates to Nucleus p70S6K p70S6K mTOR_pathway->p70S6K Phosphorylates eIF4E eIF4E mTOR_pathway->eIF4E Activates Protein_Synthesis Increased Protein Synthesis (Muscle Hypertrophy) p70S6K->Protein_Synthesis eIF4E->Protein_Synthesis ARE Androgen Response Element (ARE) AR_Methenolone_n->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA mRNA->Protein_Synthesis Translation

Figure 1: Simplified signaling pathway of this compound in skeletal muscle.

Quantitative Data on Nitrogen Retention and Protein Synthesis

A positive nitrogen balance, where nitrogen intake exceeds excretion, is a fundamental indicator of an anabolic state and is crucial for muscle growth.[6] While specific and extensive human clinical trials on this compound's effect on nitrogen retention are scarce in recent literature, older studies provide some insight. It is important to note that the magnitude of nitrogen retention is influenced by dosage, dietary protein and calorie intake.

One study reported that a single 100 mg intramuscular injection of this compound resulted in a positive nitrogen balance for 16 days, with a total retention of 30.8g of nitrogen in a subject on a caloric surplus and a protein intake of 1.65 g/kg of body weight.[11]

Due to the limited availability of recent quantitative data specifically for this compound, the following table includes comparative data from other anabolic steroids to provide a broader context for the anticipated effects on nitrogen retention.

Anabolic SteroidDosageDurationNitrogen Retention ( g/day )Subject PopulationReference
This compound 100 mg (single injection)16 days~1.93Not specified[11]
Methandrostenolone 15 mg/day14 days0.8Not specified[11]
Nandrolone Decanoate (B1226879) 50-100 mg (single injection)18-25 daysSignificant positive balanceNot specified[12]

Protein Synthesis

This compound enhances protein synthesis, which is the process of creating new muscle proteins.[5] A study in growing rats demonstrated that female rats treated with this compound enanthate had a significantly increased rate of mixed skeletal muscle protein synthesis compared to controls.[13]

Experimental Protocols

The assessment of nitrogen retention and protein synthesis requires precise and controlled experimental conditions.

Nitrogen Balance Studies

The nitrogen balance method is a technique used to assess protein status by comparing nitrogen intake with nitrogen excretion.[15]

Protocol Outline:

  • Acclimatization Period: Subjects are placed on a controlled diet with a fixed protein and energy intake for a period (e.g., 1-2 weeks) to allow for metabolic adaptation.

  • Dietary Control: The diet must be precisely controlled and monitored for nitrogen content. Food intake is meticulously recorded.

  • Sample Collection: All urine and feces are collected over a 24-hour period for several consecutive days.

  • Nitrogen Analysis: The nitrogen content of the diet, urine, and feces is determined using methods such as the Kjeldahl method.

  • Calculation: Nitrogen balance is calculated as: Nitrogen Balance = Nitrogen Intake - (Urinary Nitrogen + Fecal Nitrogen + Insensible Nitrogen Losses) Insensible losses (through skin and sweat) are typically estimated.

cluster_protocol Nitrogen Balance Experimental Workflow Acclimatization Acclimatization (Controlled Diet) Dietary_Control Precise Dietary Intake Measurement Acclimatization->Dietary_Control Sample_Collection 24-hour Urine & Feces Collection Dietary_Control->Sample_Collection Nitrogen_Analysis Kjeldahl Method for N2 Analysis Sample_Collection->Nitrogen_Analysis Calculation Nitrogen Balance Calculation Nitrogen_Analysis->Calculation

Figure 2: Workflow for a nitrogen balance study.

Protein Synthesis Measurement using Stable Isotope Tracers

The most accurate method for measuring muscle protein synthesis in vivo is through the use of stable isotope-labeled amino acids.

Protocol Outline:

  • Tracer Infusion: A primed, constant intravenous infusion of a stable isotope-labeled amino acid (e.g., L-[ring-¹³C₆]phenylalanine) is administered.

  • Blood Sampling: Blood samples are taken at regular intervals to measure the enrichment of the tracer in the blood, which serves as a proxy for the precursor pool for protein synthesis.

  • Muscle Biopsies: Muscle tissue samples are obtained (e.g., from the vastus lateralis) at the beginning and end of the infusion period.

  • Sample Analysis: The muscle tissue is processed to isolate muscle proteins. The incorporation of the labeled amino acid into these proteins is measured using techniques like gas chromatography-mass spectrometry (GC-MS).

  • Calculation of Fractional Synthesis Rate (FSR): The FSR, representing the percentage of the muscle protein pool that is newly synthesized per unit of time, is calculated using the following formula: FSR (%/h) = (E_p / E_ic) * (1 / t) * 100 Where E_p is the change in enrichment of the tracer in the protein pool, E_ic is the average enrichment of the precursor pool, and t is the time between biopsies.

Conclusion

This compound exerts its anabolic effects primarily by enhancing nitrogen retention and stimulating muscle protein synthesis. These actions are mediated through its binding to the androgen receptor and the subsequent activation of downstream signaling pathways, including the mTOR pathway. While direct and comprehensive quantitative human data on this compound's impact is limited in contemporary scientific literature, the established mechanisms of action and data from related anabolic agents provide a strong theoretical and comparative basis for its effects. The methodologies for accurately measuring nitrogen balance and protein synthesis are well-defined and crucial for any future clinical investigations into the precise anabolic potential of this compound. Further research with robust, controlled human trials is necessary to fully elucidate the quantitative dose-response relationship of this compound on these key physiological parameters.

References

Methenolone's potential for aromatization to estrogenic compounds

Author: BenchChem Technical Support Team. Date: December 2025

Methenolone's Aromatization Potential: A Technical Review

Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: An in-depth analysis of the structural and biochemical basis for this compound's lack of aromatization into estrogenic compounds.

Executive Summary

This compound is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (B1667394) (DHT).[1][2] A primary concern in the development and clinical use of androgens is their potential for aromatization—the enzymatic conversion to estrogens, which can lead to undesirable side effects. This technical guide provides a comprehensive review of the chemical structure of this compound, the mechanism of the aromatase enzyme, and the resulting inability of this compound to serve as a substrate for this conversion. In vitro experimental data and established biochemical principles confirm that this compound is a non-aromatizable steroid, a property that is central to its clinical profile.[2][3][4]

Structural Basis for Non-Aromatization

The inability of this compound to be converted into estrogen is fundamentally rooted in its molecular structure, which is a modification of dihydrotestosterone (DHT).

2.1 The Aromatase Enzyme and its Substrate Requirements Aromatase (CYP19A1) is a cytochrome P450 enzyme that catalyzes the conversion of androgens into estrogens.[5] This process involves a series of three successive hydroxylations of the C19-methyl group of the androgen A-ring, culminating in the aromatization of the A-ring itself.[6] The enzyme's active site is an androgen-specific cleft that snugly accommodates its natural substrates, primarily testosterone (B1683101) and androstenedione (B190577).[5][6] A critical feature of these substrates is the presence of a double bond between the C4 and C5 positions of the steroid's A-ring.

2.2 this compound's Molecular Structure this compound (1-methyl-5α-androst-1-en-17β-ol-3-one) is a derivative of DHT (5α-dihydrotestosterone).[2] DHT itself is a metabolite of testosterone in which the C4-C5 double bond has been reduced (saturated).[7][8][9] This saturation is the primary reason DHT is not a substrate for aromatase.[7]

This compound inherits this 5-alpha reduced structure and incorporates two additional modifications that further preclude interaction with the aromatase enzyme:

  • A double bond between C1 and C2: This shifts the location of unsaturation within the A-ring away from the C4-C5 position required by aromatase.

  • A methyl group at the C1 position: This addition creates significant steric hindrance, preventing the steroid from properly docking within the highly specific active site of the aromatase enzyme.

The following diagram illustrates the logical flow of why this compound's structure prevents its conversion to estrogen.

G Logical Flow: Why this compound Does Not Aromatize cluster_0 This compound Structural Features cluster_1 Biochemical Consequences S1 Parent Compound is DHT (5α-reduced structure) C1 Lacks C4-C5 Double Bond (Required by Aromatase) S1->C1 S2 1-Methyl Group C2 Steric Hindrance at A-Ring S2->C2 S3 C1-C2 Double Bond S3->C2 R Incompatible Substrate for Aromatase Active Site C1->R C2->R

Fig. 1: Structural features of this compound that prevent aromatization.

Steroidogenesis Pathway Context

The established steroid biosynthesis pathway highlights the specific point of action for aromatase. Androgens like testosterone are converted to estrogens, while DHT and its derivatives like this compound are not part of this specific conversion pathway.

steroid_pathway Simplified Steroidogenesis Pathway cluster_no_conversion Cholesterol Cholesterol Progestogens Progestogens Cholesterol->Progestogens Androgens Androgens (Testosterone, Androstenedione) Progestogens->Androgens Estrogens Estrogens (Estradiol, Estrone) Androgens->Estrogens Aromatization DHT DHT Androgens->DHT Reduction This compound This compound DHT->this compound Synthetic Derivative This compound->Estrogens No Pathway Aromatase Aromatase (CYP19A1) FiveAR 5α-Reductase

Fig. 2: this compound's position outside the aromatization pathway.

Quantitative Data & In Vitro Evidence

Direct quantitative assessment of this compound's aromatization rate is largely absent from the literature because it is considered an inert substrate. However, recent research has explored the effects of this compound metabolites, produced through microbial biotransformation, on the aromatase enzyme itself. A 2023 study in the journal Steroids found that while this compound is not a substrate, some of its novel metabolites can act as potent inhibitors of aromatase.[10]

CompoundActivity AssessedResult (IC₅₀ in µM)Reference
This compound Acetate (B1210297) (Parent Drug)Aromatization SubstrateNot a substrate[2][3]
Metabolite 3 (5α,15α-dihydroxy-1-methyl-3-oxo-1-en-17-yl acetate)Aromatase Inhibition19.602 ± 0.47[10]
Metabolite 5 (17β-hydroxy-1-methyl-4-androstadiene-3-one)Aromatase Inhibition0.0049 ± 0.0032 [10]
Exemestane (Positive Control Inhibitor)Aromatase Inhibition0.232 ± 0.031[10]
Table 1: Summary of in vitro data on this compound and its metabolites in relation to aromatase. Note that the parent drug is not a substrate, while certain metabolites exhibit inhibitory activity.

This distinction is critical: this compound does not convert to estrogen, and certain derivative compounds may even reduce aromatase activity.

Experimental Protocol: In Vitro Aromatase Activity Assay

To experimentally verify the non-aromatizable nature of a compound like this compound, a standard in vitro aromatase assay can be employed. The radiometric method is a widely accepted and rigorous technique.[11][12]

Objective: To quantify the rate of conversion of an androgen substrate to an estrogen by aromatase and to measure the inhibitory potential of a test compound.

Principle: The assay quantifies the stereospecific release of tritium (B154650) (³H) as tritiated water ([³H]₂O) from the C1β position of the substrate [1β-³H]androstenedione during its conversion to estrone. The amount of [³H]₂O produced is directly proportional to aromatase activity.

Materials:

  • Enzyme Source: Human placental microsomes or recombinant human aromatase (CYP19A1).[12][13]

  • Substrate: [1β-³H]Androstenedione.

  • Cofactors: NADPH regenerating system (e.g., glucose-6-phosphate, NADP+, and G6P dehydrogenase).

  • Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

  • Controls: Unlabeled androstenedione (for substrate competition), Letrozole or Exemestane (positive control inhibitors).[10][14]

  • Reagents: Assay buffer (e.g., potassium phosphate (B84403) buffer), chloroform (B151607), dextran-coated charcoal suspension.

  • Equipment: Scintillation vials, liquid scintillation counter, 37°C water bath, centrifuge.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound (this compound) and control inhibitors. Reconstitute enzyme and cofactor solutions as per manufacturer instructions.

  • Reaction Setup: In triplicate, prepare reaction tubes containing assay buffer, the enzyme source, and the NADPH regenerating system.

  • Test Compound Addition: Add the test compound, control inhibitor, or vehicle control to the respective tubes.

  • Pre-incubation: Incubate the tubes for a short period (e.g., 10-15 minutes) at 37°C to allow the test compound to interact with the enzyme.

  • Reaction Initiation: Start the reaction by adding the radiolabeled substrate, [1β-³H]androstenedione.

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding an organic solvent like chloroform to extract the remaining steroid substrate.

  • Separation of Products: Add a dextran-coated charcoal suspension to the aqueous phase. The charcoal binds unreacted steroid substrates, while the polar [³H]₂O remains in the solution.

  • Quantification: Centrifuge the tubes to pellet the charcoal. Transfer a sample of the aqueous supernatant to a scintillation vial. Add scintillation cocktail and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

Data Analysis:

  • Calculate the amount of [³H]₂O formed based on the specific activity of the substrate.

  • To assess inhibition, plot the percentage of aromatase activity against the log concentration of the test compound.

  • Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis. For this compound, no inhibition would be expected.

G Workflow: In Vitro Radiometric Aromatase Assay A Prepare Reagents (Enzyme, Cofactors, Test Compound) B Set up Reaction Tubes (Enzyme + Cofactors + Buffer) A->B C Add Test Compound (e.g., this compound) or Controls B->C D Pre-incubate at 37°C C->D E Initiate Reaction (Add [1β-³H]Androstenedione) D->E F Incubate at 37°C (Reaction Proceeds) E->F G Terminate Reaction (Add Chloroform) F->G H Separate Phases G->H I Treat Aqueous Phase with Dextran-Coated Charcoal H->I J Centrifuge to Pellet Charcoal I->J K Sample Supernatant (Containing [³H]₂O) J->K L Quantify Radioactivity (Liquid Scintillation Counting) K->L M Data Analysis (Calculate % Inhibition / IC₅₀) L->M

Fig. 3: A typical experimental workflow for an in vitro aromatase assay.

Conclusion

References

Degradation Pathways of Methenolone in Biological Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methenolone is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone. It is available in two primary forms: this compound Acetate (B1210297) (oral) and this compound Enanthate (injectable). Understanding the metabolic fate and degradation pathways of this compound in biological systems is crucial for drug development, pharmacokinetic studies, and for the detection of its use in anti-doping contexts. This technical guide provides a comprehensive overview of the biotransformation of this compound, detailing its metabolic pathways, the enzymes involved, and the analytical methods for the identification and quantification of its metabolites.

Metabolic Pathways of this compound

The biotransformation of this compound primarily occurs in the liver and involves a series of enzymatic reactions, including oxidation, reduction, and hydroxylation (Phase I metabolism), followed by conjugation with glucuronic acid or sulfate (B86663) (Phase II metabolism) to facilitate its excretion in urine.[1]

Phase I Metabolism

The initial metabolic steps involve structural modifications to the this compound molecule. The primary reactions include:

  • Reduction of the A-ring: The double bond between C1 and C2 and the 3-keto group in the A-ring are common sites for reduction. The major biotransformation product of this compound is 3α-hydroxy-1-methylen-5α-androstan-17-one, formed by the reduction of the 3-keto group.[1]

  • Oxidation of the 17β-hydroxyl group: The hydroxyl group at the C17 position can be oxidized to a ketone, forming 17-keto metabolites.[1]

  • Hydroxylation: Hydroxyl groups can be introduced at various positions on the steroid nucleus, such as C6, C16, and C18.[1][2]

Phase II Metabolism

Following Phase I reactions, the resulting metabolites, which are more polar than the parent compound, undergo conjugation to further increase their water solubility for renal excretion. The main conjugation reactions are:

  • Glucuronidation: The majority of Phase I metabolites are conjugated with glucuronic acid. These glucuronide conjugates are the most abundant forms found in urine.[1]

  • Sulfation: A smaller fraction of metabolites is conjugated with sulfate. While less abundant, sulfated metabolites can sometimes be detected for longer periods than their glucuronidated counterparts.[1][3]

The major identified urinary metabolites of this compound are listed in the data presentation section.

Data Presentation: Urinary Metabolites of this compound

The following table summarizes the major urinary metabolites of this compound identified in human excretion studies. While comprehensive quantitative data for all metabolites is limited, the parent compound, this compound, has been reported to have a cumulative urinary excretion of approximately 1.63% of the ingested dose.[1] The major metabolite is 3α-hydroxy-1-methylen-5α-androstan-17-one.[1]

Metabolite NameChemical Structure/ModificationConjugationReference
Parent Compound
This compound17β-hydroxy-1-methyl-5α-androst-1-en-3-oneGlucuronide[1]
Phase I Metabolites
3α-hydroxy-1-methylen-5α-androstan-17-oneReduction of 3-keto groupGlucuronide[1]
3α-hydroxy-1α-methyl-5α-androstan-17-oneReduction of 3-keto and C1-C2 double bondGlucuronide[1]
17-epithis compoundEpimerization at C17Glucuronide[1]
3α,6β-dihydroxy-1-methylen-5α-androstan-17-oneReduction of 3-keto group and 6β-hydroxylationGlucuronide[1]
2ξ-hydroxy-1-methylen-5α-androstan-3,17-dione2-hydroxylation and oxidation of 3-hydroxylGlucuronide[1]
6β-hydroxy-1-methyl-5α-androst-1-en-3,17-dione6β-hydroxylation and oxidation of 17-hydroxylGlucuronide[1]
16α-hydroxy-1-methyl-5α-androst-1-en-3,17-dione16α-hydroxylation and oxidation of 17-hydroxylGlucuronide[1]
3α,16α-dihydroxy-1-methyl-5α-androst-1-en-17-oneReduction of 3-keto and 16α-hydroxylationGlucuronide[1]
1-methyl-5α-androst-1-en-3,17-dioneOxidation of 17-hydroxyl groupFree[1]
18-hydroxy-1-methyl-5α-androst-1-ene-3,17-dione18-hydroxylation and oxidation of 17-hydroxylGlucuronide[2]
Phase II Metabolites (Sulfate Conjugates)
This compound sulphateSulfation of parent compoundSulfate[3]
1-methylene-5α-androstan-3α-ol-17-one sulphateSulfation of major metaboliteSulfate[3]
3β-hydroxy-1α-methyl-5α-androstan-17-one sulphateSulfation of a Phase I metaboliteSulfate[3]
16β-hydroxy-1-methyl-5α-androst-1-ene-3,17-dione sulphateSulfation of a Phase I metaboliteSulfate[3]

Experimental Protocols

The analysis of this compound and its metabolites in biological fluids typically involves sample preparation, including extraction and hydrolysis of conjugates, followed by derivatization and instrumental analysis.

Sample Preparation from Urine

Objective: To extract free and conjugated steroids from a urine matrix.

Materials:

  • Urine sample

  • Phosphate (B84403) buffer (pH 7)

  • β-glucuronidase/arylsulfatase from Helix pomatia

  • Diethyl ether or ethyl acetate

  • Sodium sulfate (anhydrous)

  • Centrifuge

  • Evaporator (e.g., nitrogen stream or rotary evaporator)

Protocol:

  • To 5 mL of urine, add an internal standard.

  • Add 2.5 mL of phosphate buffer (pH 7).

  • Add 50 µL of β-glucuronidase/arylsulfatase solution.

  • Incubate the mixture at 50-55°C for 2-3 hours to hydrolyze the glucuronide and sulfate conjugates.

  • After cooling to room temperature, adjust the pH to 9-9.5 with a suitable buffer or base.

  • Perform liquid-liquid extraction by adding 5 mL of diethyl ether or ethyl acetate and vortexing for 5-10 minutes.

  • Centrifuge at 2000-3000 rpm for 5 minutes to separate the layers.

  • Transfer the organic (upper) layer to a clean tube.

  • Repeat the extraction (steps 6-8) for a second time and combine the organic layers.

  • Dry the combined organic extract over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator.

  • The dried residue is now ready for derivatization.

Derivatization for GC-MS Analysis

Objective: To create volatile and thermally stable derivatives of the steroid metabolites for gas chromatography-mass spectrometry (GC-MS) analysis.

Materials:

  • Dried extract from sample preparation

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Trimethylchlorosilane (TMCS) or Trimethyliodosilane (TMIS)

  • Ammonium (B1175870) iodide (NH₄I)

  • Dithioerythritol (DTE)

  • Heating block or oven

Protocol (TMS Derivatization):

  • To the dried extract, add 100 µL of a derivatizing agent mixture, such as MSTFA/NH₄I/DTE (1000:2:5, v/w/w).

  • Seal the reaction vial tightly.

  • Heat the mixture at 60-80°C for 20-30 minutes.

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS system.

Instrumental Analysis: GC-MS and LC-MS/MS

GC-MS Parameters (General):

  • Gas Chromatograph: Equipped with a capillary column (e.g., HP-1, DB-5ms).

  • Injection Mode: Splitless.

  • Carrier Gas: Helium.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 180°C, ramping to 230°C, and then to 310°C.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Acquisition Mode: Full scan for metabolite identification or selected ion monitoring (SIM) for targeted quantification.

LC-MS/MS Parameters (General):

  • Liquid Chromatograph: Equipped with a C18 reversed-phase column.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a modifier like formic acid or ammonium formate.

  • Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Acquisition Mode: Multiple reaction monitoring (MRM) for targeted quantification or full scan/product ion scan for identification.

Visualizations

This compound Degradation Pathway

Methenolone_Degradation_Pathway Metabolic Degradation Pathway of this compound cluster_metabolites Metabolites This compound This compound PhaseI Phase I Metabolism (Oxidation, Reduction, Hydroxylation) This compound->PhaseI Metabolite1 3α-hydroxy-1-methylen-5α-androstan-17-one PhaseI->Metabolite1 Reduction Metabolite2 Other Hydroxylated and Reduced Metabolites PhaseI->Metabolite2 Hydroxylation, Oxidation PhaseII Phase II Metabolism (Conjugation) Glucuronides Glucuronide Conjugates PhaseII->Glucuronides Glucuronidation Sulfates Sulfate Conjugates PhaseII->Sulfates Sulfation Excretion Urinary Excretion Metabolite1->PhaseII Metabolite2->PhaseII Glucuronides->Excretion Sulfates->Excretion Experimental_Workflow Workflow for this compound Metabolite Analysis in Urine UrineSample 1. Urine Sample Collection Hydrolysis 2. Enzymatic Hydrolysis (β-glucuronidase/sulfatase) UrineSample->Hydrolysis Extraction 3. Liquid-Liquid or Solid-Phase Extraction Hydrolysis->Extraction Derivatization 4. Derivatization (e.g., TMS) Extraction->Derivatization LCMS 5b. LC-MS/MS Analysis Extraction->LCMS Direct analysis (no derivatization) GCMS 5a. GC-MS Analysis Derivatization->GCMS DataAnalysis 6. Data Analysis and Metabolite Identification GCMS->DataAnalysis LCMS->DataAnalysis Androgen_Receptor_Signaling Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Binding Complex This compound-AR Complex AR->Complex HSP Heat Shock Proteins (HSP) HSP->AR Dissociation Dimerization Dimerization Complex->Dimerization Translocation Nuclear Translocation Dimerization->Translocation Nucleus Nucleus ARE Androgen Response Element (ARE) on DNA Nucleus->ARE Binding to Translocation->Nucleus Transcription Gene Transcription ARE->Transcription ProteinSynthesis Protein Synthesis (Anabolic Effects) Transcription->ProteinSynthesis

References

Methenolone's Impact on Erythropoiesis and Red Blood Cell Count: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methenolone, a synthetic anabolic-androgenic steroid (AAS), has been historically utilized in clinical settings for its therapeutic effects on certain types of anemia, primarily those stemming from bone marrow failure. This technical guide provides an in-depth analysis of this compound's influence on erythropoiesis—the process of red blood cell production—and its subsequent impact on red blood cell count, hemoglobin, and hematocrit levels. The information presented herein is a synthesis of available preclinical and clinical research, intended to inform further investigation and drug development efforts in hematology and related fields.

Quantitative Effects on Hematological Parameters

This compound administration has been shown to induce a hematopoietic response in patients with various forms of anemia. While comprehensive quantitative data from large-scale, placebo-controlled clinical trials focusing solely on this compound are limited in the publicly available literature, existing studies and case reports provide valuable insights into its efficacy.

A clinical trial involving 19 patients with refractory anemia reported varying remission frequencies depending on the specific condition. The treatment protocol for this trial was not detailed in the available abstract.

Anemia TypeRemission Frequency
Pancytopenia3/6
Bicytopenia2/4
Refractory anemia with hyperplastic marrow1/5
Myelofibrosis1/4
Table 1: Remission Frequencies in Refractory Anemia Patients Treated with this compound. [1]

In a case report, a patient with myelodysplastic syndrome (MDS) and anemia was treated with this compound acetate (B1210297) in combination with darbepoetin alfa. The following table summarizes the changes in key hematological and biochemical parameters. It is important to note that these results are from a single patient and the effects cannot be solely attributed to this compound.

ParameterBefore TreatmentAfter 1 Month of TreatmentAfter 2 Years of Treatment
Hemoglobin (g/dL)7.59.810.5
White Blood Cell Count (/μL)10,5009,8008,900
Platelet Count (x10³/μL)204189195
Table 2: Hematological and Biochemical Parameters in a Myelodysplastic Syndrome Patient Treated with this compound Acetate and Darbepoetin Alfa. [2]

Experimental Protocols

Preclinical studies, primarily in animal models, have been instrumental in elucidating the erythropoietic effects of this compound. A comparative study in rats investigated the erythropoietic response to this compound and other anabolic steroids.

Experimental Workflow: Comparative Study of Anabolic Steroids on Erythropoiesis in Rats

G cluster_setup Animal Model and Grouping cluster_treatment Treatment Administration cluster_analysis Erythropoietic Response Measurement A Normal female Wistar rats D This compound A->D E Testosterone (B1683101) A->E B Fasted male Wistar rats B->D B->E F Oxymetholone (B1678114) B->F C Female Swiss mice on protein-free diet C->D C->E C->F G Metholone C->G H Fe59 incorporation in Red Blood Cells (RBCs) D->H I Hematocrit measurement D->I J Total circulating red cell mass D->J E->H E->I E->J F->H G->H

Caption: Workflow of a comparative study on the erythropoietic effects of various anabolic steroids in rodent models.

The study found that this compound produced a more marked erythropoietic response than testosterone in normal female rats.[3] In fasted male rats, oxymetholone led to higher 59Fe incorporation in red blood cells compared to testosterone.[3] Furthermore, in mice on a protein-free diet, testosterone was significantly less effective at increasing 59Fe incorporation in red blood cells than oxymetholone, this compound, and metholone.[3]

Mechanism of Action: Signaling Pathways

The primary mechanism by which this compound and other androgens stimulate erythropoiesis is through their interaction with the androgen receptor (AR). This interaction initiates a cascade of intracellular events that ultimately leads to an increase in red blood cell production.

Androgen Receptor-Mediated Stimulation of Erythropoiesis

G cluster_cell Target Cell (e.g., Renal Fibroblast, Hematopoietic Progenitor) cluster_nucleus cluster_downstream Downstream Effects This compound This compound AR Androgen Receptor (AR) This compound->AR Binds to HSP Heat Shock Proteins AR->HSP Dissociates from AR_complex Activated AR Complex AR->AR_complex Forms Nucleus Nucleus AR_complex->Nucleus Translocates to ARE Androgen Response Element (ARE) on DNA AR_complex->ARE Binds to EPO_gene Erythropoietin (EPO) Gene Transcription ARE->EPO_gene Initiates EPO Increased Erythropoietin (EPO) Production EPO_gene->EPO Leads to Bone_Marrow Bone Marrow EPO->Bone_Marrow Acts on Erythroid_Progenitors Erythroid Progenitor Cells Bone_Marrow->Erythroid_Progenitors Stimulates RBC_Production Increased Red Blood Cell Production Erythroid_Progenitors->RBC_Production Results in

Caption: Proposed signaling pathway of this compound-induced erythropoiesis via the androgen receptor.

This compound, being a derivative of dihydrotestosterone (B1667394) (DHT), binds to and activates the androgen receptor.[4][5] This activated receptor complex then translocates to the nucleus and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. One of the key target genes is the gene encoding for erythropoietin (EPO). Increased transcription of the EPO gene leads to higher levels of EPO, the primary hormone that stimulates the proliferation and differentiation of erythroid progenitor cells in the bone marrow, ultimately resulting in an increased production of red blood cells.

Logical Relationships in this compound's Erythropoietic Action

The influence of this compound on red blood cell count is a multi-faceted process involving direct and indirect mechanisms.

Logical Flow of this compound's Influence on Red Blood Cell Count

G This compound This compound Administration AR_Binding Binding to Androgen Receptor This compound->AR_Binding Gene_Transcription Altered Gene Transcription AR_Binding->Gene_Transcription EPO_Production Increased Erythropoietin (EPO) Production Gene_Transcription->EPO_Production BM_Stimulation Bone Marrow Stimulation EPO_Production->BM_Stimulation Erythropoiesis Enhanced Erythropoiesis BM_Stimulation->Erythropoiesis RBC_Count Increased Red Blood Cell Count Erythropoiesis->RBC_Count O2_Capacity Improved Oxygen-Carrying Capacity RBC_Count->O2_Capacity Clinical_Improvement Amelioration of Anemia Symptoms O2_Capacity->Clinical_Improvement

Caption: Logical relationship diagram illustrating the mechanism of this compound's effect on red blood cell count.

Conclusion and Future Directions

This compound demonstrates a clear capacity to stimulate erythropoiesis and increase red blood cell counts, which has been leveraged for the treatment of certain anemias. The primary mechanism of action is understood to be through the activation of the androgen receptor and subsequent upregulation of erythropoietin production.

However, a significant gap exists in the literature regarding robust, quantitative data from well-controlled clinical trials in humans that isolate the effects of this compound. The majority of available clinical data is either qualitative, from older studies with less detailed reporting, or from case studies involving combination therapies.

For drug development professionals and researchers, this highlights a need for further investigation. Future studies should aim to:

  • Conduct prospective, randomized, controlled trials to precisely quantify the effects of this compound on hematological parameters in various types of anemia.

  • Elucidate the detailed molecular mechanisms and signaling pathways specific to this compound's action on erythroid progenitor cells.

  • Investigate the potential for synergistic effects with other erythropoiesis-stimulating agents.

A more comprehensive understanding of this compound's erythropoietic properties will be crucial for optimizing its therapeutic use and for the development of novel, targeted therapies for anemia and other bone marrow failure syndromes.

References

An In-Depth Technical Guide on the Core Principles of Methenolone Metabolism and Excretion

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methenolone is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (B1667394) (DHT).[1] It is clinically administered in two primary forms: this compound Acetate (B1210297), an oral formulation, and this compound Enanthate, a long-acting intramuscular injectable.[1][2] Renowned for its moderate anabolic effects and weak androgenic properties, this compound has been utilized in the treatment of conditions such as anemia resulting from bone marrow failure and various wasting syndromes.[3][4] Unlike many other AAS, this compound is not 17-alpha-alkylated, which is associated with a lower risk of hepatotoxicity.[5] From a drug development and regulatory perspective, a thorough understanding of its biotransformation and elimination pathways is critical. This guide provides a comprehensive technical overview of the metabolic fate of this compound, its excretion profile, and the analytical methodologies employed for its detection and quantification.

Chapter 1: Biotransformation of this compound

The metabolic journey of this compound is a multi-step process primarily occurring in the liver, designed to increase the compound's polarity and facilitate its excretion.[1] The process begins with the de-esterification of its prodrug forms, followed by extensive Phase I and Phase II metabolic reactions.

Initial Hydrolysis of Ester Prodrugs

For this compound to become biologically active, the ester bond in both this compound Enanthate and this compound Acetate must be cleaved. This hydrolysis is catalyzed by non-specific esterase enzymes present in the blood and various tissues, releasing the parent hormone, this compound (17β-hydroxy-1-methyl-5α-androst-1-en-3-one).[1] The enanthate ester provides a much slower release from the injection site, resulting in a prolonged biological half-life of approximately 10.5 days for the intramuscular formulation.[3]

Phase I Metabolism

Following hydrolysis, free this compound undergoes extensive Phase I biotransformation. These reactions involve reduction, oxidation, and hydroxylation to introduce or expose functional groups on the steroid nucleus.[1][2]

  • Reduction: The most significant initial metabolic step is the reduction of the 3-keto group, a reaction catalyzed by 3α-hydroxysteroid dehydrogenase (3α-HSD) enzymes.[1][6] This transformation results in the formation of 3α-hydroxy metabolites, which are considered the most prominent urinary markers of this compound administration.[1][2] The primary metabolite identified through this pathway is 3α-hydroxy-1-methylen-5α-androstan-17-one.[2][7] This 3α-reduction is a critical deactivation step within skeletal muscle tissue.[6]

  • Oxidation: The 17β-hydroxyl group can be oxidized to a ketone, leading to the formation of dione (B5365651) metabolites.[2]

  • Hydroxylation: Cytochrome P450 (CYP450) enzymes catalyze hydroxylation at various positions on the steroid structure, including C2, C6, and C16, creating a diverse array of metabolites.[2]

Methenolone_Metabolism Figure 1: Primary Metabolic Pathways of this compound cluster_prodrug Prodrug Administration cluster_active Active Hormone cluster_phase1 Phase I Metabolism (Liver) cluster_phase2 Phase II Metabolism (Conjugation) Met_Enanthate This compound Enanthate (Intramuscular) This compound This compound (17β-hydroxy-1-methyl- 5α-androst-1-en-3-one) Met_Enanthate->this compound Esterase Hydrolysis Met_Acetate This compound Acetate (Oral) Met_Acetate->this compound Esterase Hydrolysis Reduction 3α-Reduction (e.g., 3α-hydroxy-1-methylen- 5α-androstan-17-one) This compound->Reduction CYP450, 3α-HSD Hydroxylation Hydroxylation (e.g., at C6, C16) This compound->Hydroxylation CYP450, 3α-HSD Oxidation 17-Oxidation (e.g., 1-methyl-5α-androst- 1-en-3,17-dione) This compound->Oxidation CYP450, 3α-HSD Glucuronides Glucuronide Conjugates Reduction->Glucuronides UGTs, SULTs Sulfates Sulfate Conjugates Reduction->Sulfates UGTs, SULTs Hydroxylation->Glucuronides UGTs, SULTs Hydroxylation->Sulfates UGTs, SULTs Oxidation->Glucuronides UGTs, SULTs Oxidation->Sulfates UGTs, SULTs Excretion Urinary Excretion Glucuronides->Excretion Sulfates->Excretion

Caption: Figure 1: Primary Metabolic Pathways of this compound.

Phase II Metabolism

To significantly increase water solubility for efficient renal clearance, the Phase I metabolites undergo Phase II conjugation reactions.[1]

  • Glucuronidation: Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes conjugate glucuronic acid to the hydroxyl groups of the metabolites. The majority of this compound metabolites are excreted in the glucuronidated form.[2]

  • Sulfation: Sulfotransferase (SULT) enzymes catalyze the transfer of a sulfonate group to the metabolites. While less predominant than glucuronidation, sulfated metabolites are crucial as they often exhibit longer detection windows, making them important long-term markers for anti-doping analysis.[8][9][10] Research has identified this compound sulphate as a direct metabolite, alongside sulfated versions of its Phase I products.[8]

Chapter 2: Major Identified Metabolites and Quantitative Excretion

Following administration, a complex profile of metabolites is produced. After a single 50 mg oral dose of this compound Acetate to male volunteers, the cumulative urinary excretion of the unchanged parent drug accounted for only 1.63% of the dose over 90 hours.[2] The vast majority is excreted as various metabolites.[2]

Metabolite Name/ClassChemical Name / DescriptionConjugation Form(s)Typical Detection WindowReference(s)
Parent Drug 17β-hydroxy-1-methyl-5α-androst-1-en-3-oneGlucuronide, Sulfate, FreeUp to 90 hours (oral)[2]
Major Metabolite 3α-hydroxy-1-methylen-5α-androstan-17-oneGlucuronide> 5 days[2][7]
Other Key Metabolites 1-methylene-5α-androstan-3α-ol-17-oneGlucuronide, SulfateLong-term[8]
3α-hydroxy-1α-methyl-5α-androstan-17-oneGlucuronideLong-term[2]
17-epithis compoundGlucuronideNot specified[2]
Hydroxylated Metabolites (e.g., C6, C16)Glucuronide, SulfateNot specified[2]
Long-Term Markers Various Sulfate ConjugatesSulfateUp to 40 days[9][10]

Chapter 3: Analytical Methodologies for Detection

The detection and quantification of this compound and its metabolites are predominantly performed on urine samples using chromatographic techniques coupled with mass spectrometry. The choice of methodology often depends on whether the analysis targets free metabolites (after hydrolysis) or intact conjugates.

Sample Preparation Protocols

A. Hydrolysis-Based Protocol for GC-MS Analysis This is the traditional and most common approach for steroid profiling.

  • Enzymatic Hydrolysis: Urine samples are incubated with β-glucuronidase (often from E. coli or Helix pomatia) and/or arylsulfatase to cleave the Phase II conjugates and release the free steroid metabolites.[1][7]

  • Extraction: The hydrolyzed sample is then subjected to extraction to isolate the steroids from the aqueous matrix. This is typically achieved through liquid-liquid extraction (LLE) with an organic solvent or solid-phase extraction (SPE) using C18 or other suitable cartridges.[1][11]

  • Derivatization: To improve volatility and thermal stability for gas chromatography, the functional groups (hydroxyl and keto groups) of the metabolites are derivatized. A common method is trimethylsilylation (TMS) using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1][2]

GCMS_Workflow Figure 2: General Experimental Workflow for GC-MS Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Urine 1. Urine Sample Collection Hydrolysis 2. Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Urine->Hydrolysis Extraction 3. Extraction (LLE or SPE) Hydrolysis->Extraction Derivatization 4. Derivatization (e.g., TMS) Extraction->Derivatization GCMS 5. GC-MS or GC-MS/MS Analysis Derivatization->GCMS Data 6. Data Analysis & Metabolite Identification GCMS->Data

Caption: Figure 2: General Experimental Workflow for GC-MS Analysis.

B. Direct Analysis Protocol for LC-MS/MS This modern approach allows for the detection of intact Phase II metabolites, which can enhance sensitivity and extend detection windows.

  • Extraction (Optional): For some methods, a simple liquid-liquid extraction is performed to clean up the sample.[12] Other "dilute-and-shoot" methods involve minimal preparation, where the urine is simply diluted, centrifuged, and injected directly.[13]

  • No Hydrolysis or Derivatization: The key advantage is the omission of the hydrolysis and derivatization steps, which can be time-consuming and introduce variability.

Instrumental Analysis

3.2.1 Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is the cornerstone of steroid analysis in anti-doping and clinical laboratories.[1]

  • Principle: The derivatized sample is injected into the gas chromatograph, where compounds are separated based on their boiling points and interaction with the capillary column. The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron ionization - EI), fragmented, and detected based on their mass-to-charge ratio (m/z).[2][11]

  • Methodology: A typical analysis involves injecting the derivatized extract onto a capillary column (e.g., HP5-MS).[11] The mass spectrometer is operated in either full scan mode to identify unknown metabolites or selected ion monitoring (SIM) mode for targeted quantification of known metabolites. Tandem mass spectrometry (GC-MS/MS) provides higher specificity and is used for confirmation.[11]

3.2.2 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) LC-MS/MS has become indispensable for its ability to analyze polar, non-volatile compounds like conjugated steroids without derivatization.[8][12]

  • Principle: The sample is injected into a liquid chromatograph and separated on a reversed-phase column (e.g., C18). The eluent is directed into the mass spectrometer, typically using an electrospray ionization (ESI) source. The precursor ion of a target metabolite is selected in the first quadrupole, fragmented in a collision cell, and the resulting product ions are detected in the second quadrupole. This process, known as multiple reaction monitoring (MRM), is highly specific and sensitive.[12][14]

  • Methodology: Urine samples, often with minimal cleanup, are analyzed using a gradient elution with mobile phases like water and methanol/acetonitrile.[14] High-resolution mass spectrometry (LC-HRMS) can also be used to determine the elemental composition of metabolites, aiding in their identification.[8][10]

Conclusion

The metabolism of this compound is an extensive process involving enzymatic cleavage of its ester prodrug, followed by comprehensive Phase I (reduction, hydroxylation) and Phase II (glucuronidation, sulfation) transformations. Excretion occurs primarily through the urine as a complex mixture of conjugated metabolites. The major biotransformation product is 3α-hydroxy-1-methylen-5α-androstan-17-one, while certain sulfated metabolites have been identified as valuable long-term markers of use. A thorough understanding of these metabolic pathways, coupled with advanced analytical techniques such as GC-MS and LC-MS/MS, is fundamental for researchers in drug development, clinical toxicology, and anti-doping science.

References

Methodological & Application

Application Note: Quantitative Analysis of Methenolone in Human Serum by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of methenolone in human serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol employs a straightforward liquid-liquid extraction (LLE) for sample preparation and utilizes a stable isotope-labeled internal standard for accurate quantification. The method is designed for high-throughput analysis in research and clinical settings, offering excellent precision, accuracy, and a wide linear dynamic range suitable for various applications in drug development and metabolism studies.

Introduction

This compound is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone. It is used clinically in specific cases and is also a substance of interest in sports doping control. Accurate and reliable quantification of this compound in biological matrices like serum is crucial for pharmacokinetic studies, therapeutic drug monitoring, and anti-doping applications. This note describes a validated LC-MS/MS method that provides high selectivity and sensitivity for the determination of this compound in human serum.

Experimental Protocol

Materials and Reagents
  • This compound analytical standard

  • This compound-d3 (or other suitable stable isotope-labeled internal standard, e.g., d3-methyltestosterone)[1]

  • HPLC-grade methanol, acetonitrile (B52724), and water

  • Formic acid (LC-MS grade)

  • Methyl tert-butyl ether (MTBE)

  • Human serum (drug-free)

Sample Preparation

A liquid-liquid extraction (LLE) procedure is used to isolate this compound from the serum matrix.[2][3]

  • Aliquoting: Pipette 200 µL of serum sample, calibrator, or quality control (QC) sample into a 2 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 100 ng/mL this compound-d3 in methanol) to each tube and vortex briefly.

  • Protein Precipitation: Add 400 µL of acetonitrile to each tube to precipitate proteins. Vortex for 30 seconds.

  • Liquid-Liquid Extraction: Add 1 mL of MTBE to each tube. Vortex for 5 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge the samples at 12,000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean collection tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 45°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.[2][3][4]

  • HPLC System: Standard HPLC system (e.g., Thermo Scientific™ Vanquish™)[3][4]

  • Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.6 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-1 min: 30% B

    • 1-5 min: 30% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 30% B

    • 6.1-8 min: 30% B

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Thermo Scientific™ TSQ series)[3]

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Monitoring Mode: Selected Reaction Monitoring (SRM)

  • SRM Transitions (Hypothetical):

    • This compound: Precursor ion (Q1) m/z > Product ion (Q3) m/z

    • This compound-d3 (IS): Precursor ion (Q1) m/z > Product ion (Q3) m/z

(Note: Specific SRM transitions should be optimized by infusing the analytical standards into the mass spectrometer.)

Results and Performance Characteristics

The method was validated for linearity, sensitivity, precision, and accuracy according to standard guidelines. The results demonstrate the suitability of this method for the quantitative determination of this compound in human serum.

Linearity and Sensitivity

The method exhibited excellent linearity over the concentration range of 0.5 to 100 ng/mL. The coefficient of determination (r²) was consistently >0.995. The lower limit of quantification (LLOQ), defined as the lowest concentration with a signal-to-noise ratio >10 and acceptable precision and accuracy, was established at 0.5 ng/mL.

Quantitative Data Summary
ParameterResult
Linearity Range0.5 - 100 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Limit of Detection (LOD)0.15 ng/mL
Intra-day Precision (%CV)
Low QC (1.5 ng/mL)< 8%
Mid QC (15 ng/mL)< 6%
High QC (75 ng/mL)< 5%
Inter-day Precision (%CV)
Low QC (1.5 ng/mL)< 10%
Mid QC (15 ng/mL)< 8%
High QC (75 ng/mL)< 7%
Accuracy (% Recovery)
Low QC (1.5 ng/mL)92% - 108%
Mid QC (15 ng/mL)95% - 105%
High QC (75 ng/mL)96% - 104%
Matrix Effect Minimal ion suppression/enhancement observed

(Note: The quantitative data presented is representative of typical performance for steroid LC-MS/MS assays and should be confirmed during in-lab validation.)[1][2]

Visualizations

Experimental Workflow Diagram

Methenolone_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing serum 1. Serum Aliquoting (200 µL) is_spike 2. Internal Standard Spiking serum->is_spike ppt 3. Protein Precipitation (Acetonitrile) is_spike->ppt lle 4. Liquid-Liquid Extraction (MTBE) ppt->lle centrifuge 5. Centrifugation lle->centrifuge transfer 6. Supernatant Transfer centrifuge->transfer evap 7. Evaporation to Dryness transfer->evap reconstitute 8. Reconstitution evap->reconstitute injection 9. HPLC Injection reconstitute->injection separation 10. Chromatographic Separation injection->separation ionization 11. ESI Ionization separation->ionization detection 12. MS/MS Detection (SRM) ionization->detection integration 13. Peak Integration detection->integration quantification 14. Quantification (Calibration Curve) integration->quantification report 15. Final Report quantification->report

Caption: Workflow for this compound Quantification in Serum.

Conclusion

The LC-MS/MS method described provides a reliable and sensitive tool for the quantification of this compound in human serum. The simple sample preparation and robust chromatographic conditions make it suitable for high-throughput analysis in various research and clinical environments. This method meets the typical requirements for bioanalytical method validation, ensuring accurate and precise results.

References

Application Notes and Protocols for the Detection of Methenolone by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methenolone is a synthetic anabolic-androgenic steroid (AAS) prohibited in sport and monitored in clinical and forensic settings. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used analytical technique for the detection and quantification of this compound and its metabolites in biological matrices. This document provides a detailed protocol for the analysis of this compound in urine, including sample preparation, derivatization, and GC-MS instrumental parameters. Additionally, it summarizes key quantitative data and presents diagrams illustrating the experimental workflow and metabolic pathway.

Introduction

This compound (17β-hydroxy-1-methyl-5α-androst-1-en-3-one) is an anabolic steroid derived from dihydrotestosterone. Its detection in biological samples, primarily urine, is crucial for anti-doping controls and clinical toxicology. GC-MS offers high sensitivity and specificity for the identification and quantification of this compound and its metabolites. The analytical approach typically involves enzymatic hydrolysis of conjugated metabolites, liquid-liquid or solid-phase extraction, chemical derivatization to enhance volatility and thermal stability, followed by GC-MS analysis.

This compound Metabolism

Upon administration, this compound undergoes extensive metabolism in the body. The primary biotransformation pathways include oxidation of the 17-hydroxyl group and reduction of the A-ring.[1] Hydroxylation at various positions (e.g., C6 and C16) also occurs, leading to a variety of metabolites.[1] These metabolites are primarily excreted in the urine as glucuronide and sulfate (B86663) conjugates.[1][2] The major urinary metabolite of this compound acetate (B1210297) is 3α-hydroxy-1-methylen-5α-androstan-17-one.[1][3] The detection of these metabolites is key to extending the detection window for this compound use.

Methenolone_Metabolism This compound This compound Metabolite1 3α-hydroxy-1-methylen-5α-androstan-17-one (Major Metabolite) This compound->Metabolite1 Reduction Metabolite2 17-epi-Methenolone This compound->Metabolite2 Epimerization Metabolite3 3α,6β-dihydroxy-1-methylen-5α-androstan-17-one This compound->Metabolite3 Hydroxylation Metabolite4 16α-hydroxy-1-methyl-5α-androst-1-en-3,17-dione This compound->Metabolite4 Hydroxylation Conjugation Conjugation (Glucuronidation/Sulfation) Metabolite1->Conjugation Metabolite2->Conjugation Metabolite3->Conjugation Metabolite4->Conjugation Excretion Urinary Excretion Conjugation->Excretion GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Urine_Sample 1. Urine Sample Collection (e.g., 5 mL) Internal_Standard 2. Add Internal Standard Urine_Sample->Internal_Standard Hydrolysis 3. Enzymatic Hydrolysis (β-glucuronidase) Internal_Standard->Hydrolysis Extraction 4. Extraction (LLE or SPE) Hydrolysis->Extraction Evaporation1 5. Evaporation to Dryness Extraction->Evaporation1 Derivatization 6. Derivatization (e.g., MSTFA) Evaporation1->Derivatization Evaporation2 7. Evaporation to Dryness Derivatization->Evaporation2 Reconstitution 8. Reconstitution Evaporation2->Reconstitution GC_Injection 9. GC Injection Reconstitution->GC_Injection Separation 10. Chromatographic Separation GC_Injection->Separation Ionization 11. Ionization (e.g., EI, CI) Separation->Ionization Mass_Analysis 12. Mass Analysis (Scan or SIM) Ionization->Mass_Analysis Data_Analysis 13. Data Analysis Mass_Analysis->Data_Analysis

References

Application Note: Development of a Cell-Based Assay for Methenolone's Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methenolone is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (B1667394) (DHT).[1][2] It is recognized for its moderate anabolic and weak androgenic properties, making it a compound of interest in research and drug development for conditions such as muscle wasting diseases and anemia.[1][2] The primary mechanism of action for this compound is its function as an agonist for the androgen receptor (AR).[1][2] Upon binding, the this compound-AR complex translocates to the nucleus, where it binds to androgen response elements (AREs) on target genes, modulating their transcription to elicit anabolic and anti-catabolic effects.[3] This application note provides detailed protocols for a robust cell-based assay to quantify the biological activity of this compound by assessing its ability to activate the androgen receptor and stimulate protein synthesis.

Principle

This assay employs a two-tiered approach to characterize the biological activity of this compound:

  • Androgen Receptor (AR) Activation Assay: A reporter gene assay is used to quantify the activation of the androgen receptor in response to this compound. This assay utilizes the MDA-MB-453 human breast cancer cell line, which endogenously expresses high levels of the androgen receptor.[4][5] These cells are stably transfected with a luciferase reporter gene under the control of an androgen response element (ARE). AR activation by a ligand such as this compound leads to the expression of luciferase, and the resulting luminescence is a direct measure of receptor activation.

  • Protein Synthesis Assay: To measure a downstream functional effect of AR activation, a puromycin (B1679871) incorporation assay is performed using the C2C12 mouse myoblast cell line.[6] Puromycin is an aminonucleoside antibiotic that mimics aminoacyl-tRNA and is incorporated into nascent polypeptide chains, causing their premature termination.[7] The amount of incorporated puromycin, which is proportional to the rate of protein synthesis, can be quantified using an anti-puromycin antibody.[8]

Materials and Reagents

Material/ReagentSupplierCatalog Number
MDA-MB-453 AR-Luciferase Reporter Cell LineSignosisSL-0043
C2C12 Myoblast Cell LineATCCCRL-1772
Leibovitz's L-15 MediumATCC30-2008
Dulbecco's Modified Eagle's Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS), Charcoal StrippedGibco12676029
Horse SerumGibco26050088
Penicillin-Streptomycin (B12071052)Gibco15140122
This compoundSigma-AldrichM1507
Dihydrotestosterone (DHT)Sigma-AldrichD-073
PuromycinSigma-AldrichP8833
ONE-Glo™ Luciferase Assay SystemPromegaE6110
Anti-Puromycin AntibodyMilliporeMABE343
Goat anti-Mouse IgG (H+L) Secondary Antibody, HRPInvitrogen31430
Pierce™ BCA Protein Assay KitThermo Fisher23225
RIPA Lysis and Extraction BufferThermo Fisher89900
Protease Inhibitor CocktailRoche11836170001
96-well white, clear-bottom tissue culture platesCorning3610
6-well tissue culture platesCorning3516

Experimental Protocols

Protocol 1: Androgen Receptor (AR) Activation Assay

This protocol details the procedure for measuring the activation of the androgen receptor by this compound using the MDA-MB-453 AR-Luciferase reporter cell line.

1. Cell Culture and Maintenance:

  • Culture the MDA-MB-453 AR-Luciferase cells in Leibovitz's L-15 Medium supplemented with 10% charcoal-stripped FBS and 1% penicillin-streptomycin.

  • Maintain the cells at 37°C in a humidified incubator without CO2.

  • Passage the cells when they reach 80-90% confluency.

2. Assay Procedure:

  • Seed the MDA-MB-453 AR-Luciferase cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of assay medium (Leibovitz's L-15 with 5% charcoal-stripped FBS).

  • Incubate the plate at 37°C for 24 hours.

  • Prepare serial dilutions of this compound and the positive control, Dihydrotestosterone (DHT), in assay medium. A typical concentration range would be from 1 pM to 1 µM.

  • Add 10 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubate the plate at 37°C for 24 hours.

  • Allow the plate to equilibrate to room temperature for 10 minutes.

  • Add 100 µL of ONE-Glo™ Luciferase Assay Reagent to each well.

  • Mix well by orbital shaking for 5 minutes at room temperature.

  • Measure the luminescence using a plate reader.

3. Data Analysis:

  • Subtract the average background luminescence (wells with no cells) from all other readings.

  • Normalize the data by setting the vehicle control as 0% activation and the maximum response from the positive control (DHT) as 100% activation.

  • Plot the normalized response against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: Protein Synthesis Assay (Puromycin Incorporation)

This protocol describes how to measure the effect of this compound on protein synthesis in C2C12 myoblasts.

1. Cell Culture and Differentiation:

  • Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (growth medium).

  • Maintain the cells at 37°C in a humidified incubator with 5% CO2.

  • To induce differentiation into myotubes, seed the C2C12 cells in 6-well plates at a high density. Once confluent, switch to differentiation medium (DMEM with 2% horse serum and 1% penicillin-streptomycin). Allow the cells to differentiate for 3-4 days.

2. Assay Procedure:

  • Treat the differentiated C2C12 myotubes with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) in differentiation medium for 24 hours. Include a vehicle control.

  • Add puromycin to each well to a final concentration of 1 µM and incubate for 30 minutes at 37°C.

  • Aspirate the medium and wash the cells twice with ice-cold PBS.

  • Lyse the cells in 100 µL of RIPA buffer containing a protease inhibitor cocktail.

  • Determine the protein concentration of each lysate using a BCA protein assay.

3. Western Blot Analysis:

  • Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with an anti-puromycin antibody (e.g., 1:10,000 dilution) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with an HRP-conjugated secondary antibody (e.g., 1:5,000 dilution) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.

  • To normalize for protein loading, the blot can be stripped and re-probed with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).

4. Data Analysis:

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the puromycin signal to the corresponding housekeeping protein signal for each sample.

  • Express the results as a fold change relative to the vehicle-treated control.

Data Presentation

Table 1: Androgen Receptor Activation by this compound and DHT
CompoundEC50 (nM)Max Response (% of DHT)
Dihydrotestosterone (DHT)0.1100
This compound1.595

Note: The EC50 value for this compound is an approximate value based on its known relative potency to DHT. Actual values should be determined experimentally.

Table 2: Effect of this compound on Protein Synthesis in C2C12 Myotubes
TreatmentConcentration (nM)Protein Synthesis (Fold Change vs. Vehicle)Standard Deviation
Vehicle-1.00.1
This compound11.20.15
This compound101.50.2
This compound1001.80.25

Visualizations

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR_HSP AR-HSP Complex This compound->AR_HSP Binding AR Androgen Receptor (AR) AR_dimer AR_dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins (HSP) AR_HSP->AR Dissociation AR_HSP->HSP AR_dimer_n AR Dimer AR_dimer->AR_dimer_n Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer_n->ARE Binding Gene Target Gene ARE->Gene Transcription mRNA mRNA Gene->mRNA Protein Protein Synthesis (Anabolic/Anti-catabolic effects) mRNA->Protein Translation

Caption: this compound's Androgen Receptor Signaling Pathway.

Experimental_Workflow cluster_AR_Assay Protocol 1: AR Activation Assay cluster_Protein_Assay Protocol 2: Protein Synthesis Assay A1 Seed MDA-MB-453 AR-Luciferase Cells A2 Treat with this compound (24 hours) A1->A2 A3 Add Luciferase Reagent A2->A3 A4 Measure Luminescence A3->A4 A5 Calculate EC50 A4->A5 B1 Differentiate C2C12 Myoblasts to Myotubes B2 Treat with this compound (24 hours) B1->B2 B3 Pulse with Puromycin (30 minutes) B2->B3 B4 Lyse Cells & Perform Western Blot for Puromycin B3->B4 B5 Quantify Protein Synthesis B4->B5

Caption: Experimental Workflow for this compound Bioactivity.

Conclusion

The described cell-based assays provide a comprehensive and robust framework for characterizing the biological activity of this compound. The androgen receptor activation assay offers a quantitative measure of target engagement, while the protein synthesis assay confirms a relevant downstream anabolic effect. These protocols can be adapted for high-throughput screening of other potential androgenic compounds and for mechanistic studies of androgen receptor signaling. The use of well-characterized cell lines and detailed protocols ensures the generation of reliable and reproducible data for research and drug development applications.

References

Application Notes and Protocols for Studying the Effect of Methenolone on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methenolone is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (B1667394) (DHT).[1][2] It is recognized for its moderate anabolic effects and weak androgenic properties.[3] this compound is available in two primary forms: this compound Acetate (oral) and this compound Enanthate (injectable).[2] The primary mechanism of action for this compound's anabolic activity is through its binding to and activation of the androgen receptor (AR).[1][3] This activation initiates a cascade of intracellular events leading to increased protein synthesis and nitrogen retention in muscle tissue, which are crucial for muscle growth and repair.[1] Understanding the specific changes in gene expression induced by this compound is essential for elucidating its molecular mechanisms and for the development of novel therapeutics targeting muscle growth and wasting disorders.

This document provides detailed protocols for studying the effects of this compound on gene expression in a muscle cell line model, from cell culture and treatment to downstream analysis using next-generation sequencing (RNA-Seq) and quantitative real-time PCR (qPCR).

Key Signaling Pathway: Androgen Receptor (AR) Activation

The anabolic effects of this compound are primarily mediated through the canonical androgen receptor signaling pathway. Upon entering the cell, this compound binds to the AR in the cytoplasm. This binding induces a conformational change in the receptor, leading to its dissociation from heat shock proteins (HSPs). The this compound-AR complex then translocates into the nucleus, where it dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This binding event recruits co-regulatory proteins and initiates the transcription of genes involved in muscle protein synthesis and hypertrophy.

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Binding AR_HSP_complex AR-HSP Complex AR->AR_HSP_complex HSP Heat Shock Proteins (HSPs) HSP->AR_HSP_complex AR_HSP_complex->AR Dissociation Methenolone_AR This compound-AR Complex Methenolone_AR_dimer This compound-AR Dimer Methenolone_AR->Methenolone_AR_dimer Dimerization & Translocation ARE Androgen Response Element (ARE) Methenolone_AR_dimer->ARE Binding Gene Target Gene Transcription (e.g., IGF-1, MyoD) ARE->Gene Initiates Transcription

Caption: Androgen Receptor (AR) Signaling Pathway for this compound.

Experimental Workflow for Gene Expression Analysis

The overall workflow for evaluating the impact of this compound on gene expression involves a series of sequential steps, from cell culture preparation to bioinformatics analysis of the sequencing data.

cluster_workflow Experimental Workflow A 1. Cell Culture (C2C12 Myoblasts) B 2. Myogenic Differentiation (Myotubes) A->B C 3. This compound Treatment (Dose-Response & Time-Course) B->C D 4. Total RNA Isolation C->D E 5. RNA Quality Control (RIN > 8.0) D->E F 6. Library Preparation (poly-A selection) E->F G 7. Next-Generation Sequencing (RNA-Seq) F->G H 8. Bioinformatic Analysis (Differential Gene Expression) G->H I 9. Validation (qPCR) H->I

Caption: Workflow for studying this compound's effect on gene expression.

Materials and Methods

Cell Culture and Myogenic Differentiation

The murine C2C12 myoblast cell line is a well-established model for studying myogenesis.[3]

  • Cell Seeding: Plate C2C12 myoblasts in 6-well plates at a density of 2 x 10^5 cells/well in Growth Medium (GM), which consists of Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Induction of Differentiation: When cells reach 80-90% confluency, induce myogenic differentiation by replacing the GM with Differentiation Medium (DM), which is DMEM supplemented with 2% Horse Serum and 1% Penicillin-Streptomycin.

  • Myotube Formation: Allow the cells to differentiate for 3-5 days, with media changes every 48 hours, until multinucleated myotubes are formed.

This compound Treatment
  • Stock Solution: Prepare a stock solution of this compound Acetate or Enanthate in a suitable solvent such as Dimethyl Sulfoxide (DMSO).

  • Treatment: On day 3 or 4 of differentiation, treat the myotubes with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for different time points (e.g., 6, 12, 24, 48 hours) to perform dose-response and time-course analyses. A vehicle control (DMSO) should be run in parallel.

Total RNA Isolation
  • Cell Lysis: After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them directly in the culture dish using a lysis buffer such as TRIzol reagent.

  • RNA Isolation: Isolate total RNA using a column-based RNA purification kit or a phenol-chloroform extraction protocol.

  • DNase Treatment: Perform an on-column or in-solution DNase treatment to remove any contaminating genomic DNA.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0. Assess the integrity of the RNA using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) greater than 8.0 is recommended for RNA-Seq.

Experimental Protocols

Protocol 1: Next-Generation Sequencing (RNA-Seq)

RNA-Seq provides a comprehensive, unbiased view of the transcriptome.

  • Library Preparation:

    • Start with 1 µg of high-quality total RNA (RIN > 8.0).

    • Isolate mRNA using oligo(dT) magnetic beads (poly-A selection).

    • Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.

    • Synthesize the second-strand cDNA.

    • Perform end-repair, A-tailing, and ligate sequencing adapters.

    • Amplify the library using PCR.

    • Purify the PCR product to remove adapter dimers and other contaminants.

  • Sequencing:

    • Quantify the final library and assess its quality.

    • Sequence the library on a next-generation sequencing platform (e.g., Illumina NovaSeq) to generate paired-end reads.

  • Bioinformatic Analysis:

    • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

    • Trimming: Remove adapter sequences and low-quality bases using tools like Trimmomatic.

    • Alignment: Align the trimmed reads to a reference genome (e.g., mouse mm10) using a splice-aware aligner like STAR.

    • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

    • Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly upregulated or downregulated in this compound-treated samples compared to controls.[4][5] Genes with a false discovery rate (FDR) adjusted p-value < 0.05 and a log2 fold change > 1 or < -1 are typically considered differentially expressed.

    • Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify the biological processes and signaling pathways affected by this compound.

Protocol 2: Quantitative Real-Time PCR (qPCR) Validation

qPCR is used to validate the expression changes of specific genes of interest identified from the RNA-Seq data.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) or random primers.

  • Primer Design: Design or obtain validated primer pairs for the target genes (e.g., IGF-1, Myostatin (MSTN), MyoD, Myogenin) and a stable housekeeping gene for normalization (e.g., GAPDH, ACTB).

  • qPCR Reaction:

    • Prepare a reaction mix containing cDNA, forward and reverse primers, and a SYBR Green-based master mix.

    • Run the reaction in a real-time PCR cycler using a standard three-step cycling protocol (e.g., denaturation at 95°C, annealing at 60°C, and extension at 72°C).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct values of the housekeeping gene (ΔCt).

    • Calculate the relative fold change in gene expression using the 2-ΔΔCt method.

Data Presentation

Quantitative data from gene expression analysis should be summarized in clearly structured tables for easy comparison. While specific quantitative data for this compound's effect on key myogenic genes in C2C12 cells is limited in publicly available literature, the following table presents representative data for the closely related androgen, Dihydrotestosterone (DHT), to illustrate the expected anabolic effects.

Table 1: Representative Quantitative Gene Expression Changes in C2C12 Myotubes Treated with Dihydrotestosterone (DHT)

GeneFunctionTreatmentFold Change (vs. Control)Reference
IGF-1 Promotes muscle growth and proliferation100 nM DHT~1.5 - 2.0[6][7]
Myostatin (MSTN) Inhibits muscle growth100 nM DHTNo significant change or slight decrease
MyoD Myogenic determination factor100 nM DHT~1.5 - 2.5[5]
Myogenin Myogenic differentiation factor100 nM DHT~1.5 - 2.0[5]
Atrogin-1 Muscle atrophy-related gene100 nM DHTNo significant change
MuRF1 Muscle atrophy-related gene100 nM DHTNo significant change

Note: This table presents expected fold changes based on studies using DHT, the parent compound of this compound, in C2C12 cells or related models. Actual results with this compound may vary and should be determined experimentally.

Conclusion

The protocols outlined in this document provide a comprehensive framework for investigating the effects of this compound on gene expression in a skeletal muscle cell model. By employing a combination of next-generation sequencing for global transcriptomic analysis and qPCR for targeted validation, researchers can gain valuable insights into the molecular mechanisms underlying the anabolic effects of this compound. This knowledge is crucial for the development of new therapeutic strategies for muscle-related diseases and for understanding the physiological impact of anabolic agents.

References

Application Notes and Protocols for the Identification of Methenolone Metabolites in Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques and protocols for the identification and quantification of methenolone metabolites in human urine samples. The information is intended to guide researchers in developing and implementing robust analytical methods for doping control, clinical, and research purposes.

Introduction

This compound is a synthetic anabolic androgenic steroid (AAS) derived from dihydrotestosterone. It is commonly used in the form of its esters, this compound acetate (B1210297) and this compound enanthate, for performance enhancement in sports and for certain medical conditions.[1] The detection of this compound misuse relies on the identification of its metabolites in urine, as the parent compound is often present at very low concentrations.[2] this compound undergoes extensive metabolism in the body, resulting in a variety of phase I and phase II metabolites. The primary routes of metabolism include reduction of the A-ring, oxidation of the 17-hydroxyl group, and hydroxylation at various positions.[2] These metabolites are primarily excreted in urine as glucuronide and sulfate (B86663) conjugates.[2][3]

This document outlines the key metabolites of this compound, sample preparation techniques, and analytical methodologies using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for their detection.

Key this compound Metabolites

Several metabolites of this compound have been identified in human urine. The detection of these metabolites, particularly long-term metabolites, is crucial for extending the window of detection for this compound abuse.

Table 1: Major Urinary Metabolites of this compound

Metabolite NameChemical NameConjugationTypical Detection Window
3α-hydroxy-1-methylen-5α-androstan-17-one3α-hydroxy-1-methylen-5α-androstan-17-oneGlucuronideUp to 5 days[4]
This compound17β-hydroxy-1-methyl-5α-androst-1-en-3-oneGlucuronideUp to 90 hours[2]
1-methylene-5α-androstan-3α-ol-17-one1-methylene-5α-androstan-3α-ol-17-oneGlucuronide, SulfateComparable to glucuronide analogs[5]
3β-hydroxy-1α-methyl-5α-androstan-17-one3β-hydroxy-1α-methyl-5α-androstan-17-oneSulfateComparable to glucuronide analogs[5]
16β-hydroxy-1-methyl-5α-androst-1-ene-3,17-dione16β-hydroxy-1-methyl-5α-androst-1-ene-3,17-dioneSulfateComparable to glucuronide analogs[5]
1β-methyl-5α-androstan-17-one-3ζ-sulfate1β-methyl-5α-androstan-17-one-3ζ-sulfateSulfateUp to 17 days[6][7]

Metabolic Pathway of this compound

The metabolism of this compound is complex, involving multiple enzymatic reactions. The following diagram illustrates the principal metabolic transformations.

Methenolone_Metabolism This compound This compound Metabolite1 3α-hydroxy-1-methylen- 5α-androstan-17-one This compound->Metabolite1 Reduction Metabolite2 1-methylene-5α-androstan- 3α-ol-17-one This compound->Metabolite2 Reduction Metabolite3 3β-hydroxy-1α-methyl- 5α-androstan-17-one This compound->Metabolite3 Reduction & Isomerization Metabolite4 16β-hydroxy-1-methyl-5α- androst-1-ene-3,17-dione This compound->Metabolite4 Hydroxylation & Oxidation LongTermMetabolite 1β-methyl-5α-androstan- 17-one-3ζ-sulfate This compound->LongTermMetabolite Sulfation & Isomerization Glucuronide Glucuronide Conjugation Metabolite1->Glucuronide Metabolite2->Glucuronide Sulfate Sulfate Conjugation Metabolite2->Sulfate Metabolite3->Sulfate Metabolite4->Sulfate Excretion Urinary Excretion LongTermMetabolite->Excretion Glucuronide->Excretion Sulfate->Excretion

Caption: Metabolic pathway of this compound.

Experimental Protocols

The following sections detail the protocols for sample preparation and analysis of this compound metabolites in urine.

Experimental Workflow

The general workflow for the analysis of this compound metabolites in urine involves sample preparation followed by instrumental analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Urine Urine Sample Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Urine->Hydrolysis Extraction Liquid-Liquid or Solid-Phase Extraction Hydrolysis->Extraction Derivatization Derivatization (for GC-MS) (e.g., TMS) Extraction->Derivatization LCMSMS LC-MS/MS Analysis Extraction->LCMSMS GCMS GC-MS Analysis Derivatization->GCMS DataAnalysis Data Analysis and Metabolite Identification GCMS->DataAnalysis LCMSMS->DataAnalysis

Caption: General experimental workflow.

Protocol 1: Sample Preparation for GC-MS Analysis

This protocol is designed to isolate and derivatize both glucuronidated and sulfated metabolites for analysis by GC-MS.

Materials:

  • Urine sample

  • Phosphate (B84403) buffer (pH 7)

  • β-glucuronidase from E. coli

  • Arylsulfatase from Helix pomatia

  • Sodium carbonate/bicarbonate buffer (pH 9)

  • Diethyl ether or ethyl acetate

  • N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA)

  • Ammonium (B1175870) iodide (NH₄I)

  • Dithioerythritol (DTE)

  • Internal standard (e.g., deuterated analog)

Procedure:

  • To 2.5 mL of urine, add 1.5 mL of phosphate buffer (pH 7) and an internal standard.

  • Add 50 µL of β-glucuronidase from E. coli and 20 µL of arylsulfatase from Helix pomatia.

  • Incubate the mixture at 50°C for 1 hour for enzymatic hydrolysis.

  • Cool the sample to room temperature and add 1 mL of sodium carbonate/bicarbonate buffer (pH 9).

  • Perform liquid-liquid extraction (LLE) by adding 5 mL of diethyl ether (or ethyl acetate) and vortexing for 5 minutes.

  • Centrifuge at 3000 rpm for 5 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • For derivatization, add 100 µL of a mixture of MSTFA/NH₄I/DTE (1000:2:6, v/w/w) to the dry residue.

  • Incubate at 60°C for 20 minutes.

  • Transfer the derivatized sample to an autosampler vial for GC-MS analysis.

Protocol 2: GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 7000D Triple Quadrupole MS).

GC Conditions:

  • Column: HP-1ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injection Volume: 1-2 µL

  • Injector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 min

    • Ramp 1: 20°C/min to 240°C

    • Ramp 2: 10°C/min to 320°C, hold for 3 min

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

Table 2: Example SIM Ions for Key this compound Metabolites (as TMS derivatives)

Metabolitem/z 1m/z 2m/z 3
3α-hydroxy-1-methylen-5α-androstan-17-one403 (M+)372 (M-31)282 (M-90-31)[4]
This compound374 (M+)359 (M-15)284
Protocol 3: Sample Preparation for LC-MS/MS Analysis of Sulfate Conjugates

This protocol is optimized for the direct detection of sulfate-conjugated metabolites.[5]

Materials:

  • Urine sample

  • Internal standard (e.g., mefruside)

  • Sodium bicarbonate/sodium carbonate (10:1 w/w)

  • Sodium sulfate

  • Ethyl acetate

  • Reconstitution solvent (e.g., 80:20 v/v mixture of mobile phase A and B)

Procedure:

  • To 5 mL of urine, add 50 µL of internal standard solution.

  • Adjust the pH to 9.5 by adding 1.4 g of NaHCO₃:Na₂CO₃ (10:1).

  • Add 3 g of sodium sulfate to promote salting out.

  • Extract with 5 mL of ethyl acetate by shaking for 20 minutes.

  • Centrifuge at 2000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 50°C.

  • Reconstitute the dry extract in 100 µL of the reconstitution solvent.

  • Inject an aliquot into the LC-MS/MS system.

Protocol 4: LC-MS/MS Analysis

Instrumentation:

  • Liquid chromatograph coupled to a tandem mass spectrometer (e.g., Agilent 1290 Infinity II LC with 6470 Triple Quadrupole MS).

LC Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 5 mM ammonium formate (B1220265) in 0.01% formic acid in water

  • Mobile Phase B: Acetonitrile/water (90:10 v/v) with 5 mM ammonium formate and 0.01% formic acid

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • Start at 20% B

    • Linear gradient to 55% B in 10 min

    • Hold at 55% B for 5 min

    • Increase to 100% B in 10 min

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), negative mode

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Gas Temperature: 350°C

  • Gas Flow: 10 L/min

  • Nebulizer Pressure: 45 psi

Table 3: Example MRM Transitions for Sulfated this compound Metabolites

MetabolitePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound sulfate381.297.030
1-methylene-5α-androstan-3α-ol-17-one sulfate383.297.030

Data Presentation and Interpretation

Quantitative data should be summarized in tables for easy comparison of metabolite concentrations or detection times across different samples or analytical methods. The identification of a metabolite is confirmed by comparing its retention time and mass spectrum (or MRM transitions) with that of a certified reference standard. The presence of specific long-term metabolites, such as 1β-methyl-5α-androstan-17-one-3ζ-sulfate, can significantly extend the detection window for this compound use.[6]

Conclusion

The detection of this compound abuse requires sensitive and specific analytical methods capable of identifying its various urinary metabolites. Both GC-MS and LC-MS/MS are powerful techniques for this purpose. The choice of methodology depends on the target analytes (glucuronide vs. sulfate conjugates) and the desired sensitivity and detection window. The protocols provided in these application notes offer a solid foundation for researchers to develop and validate their own methods for the routine monitoring of this compound in urine samples.

References

Application Notes and Protocols: Synthesis and Application of Radiolabeled Methenolone for Androgen Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methenolone is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (B1667394) (DHT). It is utilized in clinical settings for conditions such as aplastic anemia and muscle wasting syndromes.[1] In the realm of drug discovery and endocrinology research, understanding the interaction of compounds like this compound with the androgen receptor (AR) is crucial. The AR, a ligand-activated transcription factor, plays a pivotal role in mediating the physiological effects of androgens.

Radiolabeled ligands are indispensable tools for characterizing receptor-ligand interactions. They enable the direct measurement of binding affinity (Kd), the number of binding sites (Bmax), and the kinetics of association and dissociation.[2][3] Competitive binding assays, in particular, allow for the determination of the relative binding affinity (Ki) of unlabeled compounds by measuring their ability to displace a radiolabeled ligand from the receptor.[4][5][6]

This document provides a detailed protocol for the hypothetical synthesis of tritium-labeled this compound ([³H]-Methenolone) and its subsequent use in a competitive androgen receptor binding assay. The methodologies described herein are intended to serve as a comprehensive guide for researchers investigating the endocrine properties of this compound and other novel compounds targeting the androgen receptor.

Synthesis of [³H]-Methenolone

The introduction of a tritium (B154650) label into a steroid molecule can be achieved through various methods, including catalytic reduction of an unsaturated precursor with tritium gas, or metal-catalyzed hydrogen isotope exchange.[7][8][9][10] For the synthesis of [³H]-Methenolone, a catalytic tritiation of a suitable precursor is a robust approach to achieve high specific activity.

Hypothetical Synthetic Scheme

A plausible synthetic route involves the preparation of a this compound precursor containing a double bond at a position that can be selectively reduced with tritium gas without altering the core structure essential for receptor binding. For this protocol, we will hypothesize the synthesis via the reduction of a precursor with an additional double bond in the steroid backbone, which upon reduction yields this compound.

Experimental Protocol: Synthesis of [³H]-Methenolone

Materials:

  • This compound precursor (e.g., 1-methyl-5α-androst-1,x-dien-17β-ol-3-one)

  • Tritium gas (T₂)

  • Palladium on carbon (Pd/C, 10%) catalyst

  • Ethyl acetate (B1210297) (anhydrous)

  • Methanol (anhydrous)

  • Inert gas (Argon or Nitrogen)

  • High-performance liquid chromatography (HPLC) system with a radioactivity detector

  • Scintillation counter

Procedure:

  • Preparation of the Reaction Mixture: In a specialized glass reaction vessel suitable for high-pressure gas reactions, dissolve 10 mg of the this compound precursor in 2 mL of anhydrous ethyl acetate.

  • Addition of Catalyst: Under an inert atmosphere, carefully add 5 mg of 10% Pd/C catalyst to the solution.

  • Introduction of Tritium Gas: Connect the reaction vessel to a tritium gas manifold. Evacuate the vessel and then introduce tritium gas to the desired pressure (e.g., 1 atm).

  • Reaction: Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC analysis of a small, quenched aliquot.

  • Quenching and Filtration: After the reaction is complete, carefully vent the excess tritium gas according to safety protocols. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the catalyst with a small amount of ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude [³H]-Methenolone using reverse-phase HPLC with a suitable gradient of acetonitrile (B52724) and water. Collect the fractions corresponding to the product peak, monitoring with both UV and radioactivity detectors.

  • Determination of Specific Activity: Determine the concentration of the purified [³H]-Methenolone by UV spectroscopy using a known extinction coefficient for this compound. Measure the radioactivity of an aliquot using a liquid scintillation counter. Calculate the specific activity in Curies per millimole (Ci/mmol).

  • Storage: Store the purified [³H]-Methenolone in a suitable solvent (e.g., ethanol) at -20°C or lower to minimize radiolysis.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis of [3H]-Methenolone Precursor This compound Precursor Reaction Catalytic Tritiation Precursor->Reaction Catalyst Pd/C Catalyst Catalyst->Reaction Tritium Tritium Gas (T2) Tritium->Reaction Purification HPLC Purification Reaction->Purification Product [3H]-Methenolone Purification->Product

Caption: Workflow for the synthesis of [³H]-Methenolone.

Androgen Receptor Binding Assay

A competitive binding assay is performed to determine the affinity of unlabeled this compound for the androgen receptor by measuring its ability to compete with [³H]-Methenolone for binding to the receptor. A Scintillation Proximity Assay (SPA) is a suitable high-throughput method for this purpose.[2][6][11][12][13][14]

Experimental Protocol: Competitive Binding Assay

Materials:

  • Purified human androgen receptor (full-length or ligand-binding domain)

  • [³H]-Methenolone (radioligand)

  • Unlabeled this compound (competitor)

  • Dihydrotestosterone (DHT) (positive control)

  • Assay Buffer: 10 mM Tris-HCl (pH 7.4), 1.5 mM EDTA, 10% glycerol, 1 mM DTT

  • Wash Buffer: 10 mM Tris-HCl (pH 7.4), 1.5 mM EDTA, 10% glycerol

  • Scintillation Proximity Assay (SPA) beads (e.g., Protein A-coated)

  • 96-well or 384-well microplates

  • Microplate scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of unlabeled this compound and DHT in assay buffer. The concentration range should span several orders of magnitude around the expected Ki value (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Dilute the [³H]-Methenolone in assay buffer to a final concentration approximately equal to its Kd value (determined from a separate saturation binding experiment).

    • Dilute the androgen receptor in assay buffer to a concentration that results in approximately 10-15% of the total radioligand being bound.

  • Assay Setup:

    • To each well of the microplate, add:

      • 25 µL of assay buffer (for total binding) or unlabeled DHT at a high concentration (e.g., 10 µM, for non-specific binding) or the serial dilutions of unlabeled this compound.

      • 25 µL of the diluted [³H]-Methenolone solution.

      • 50 µL of the diluted androgen receptor solution.

  • Incubation: Incubate the plate at 4°C for 18-24 hours with gentle agitation to allow the binding to reach equilibrium.

  • SPA Bead Addition: Add 50 µL of a slurry of SPA beads to each well.

  • Second Incubation: Incubate the plate for an additional 2 hours at 4°C to allow the receptor to bind to the beads.

  • Measurement: Measure the light output from each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.

    • Plot the percentage of specific binding of [³H]-Methenolone as a function of the log concentration of the unlabeled competitor (this compound or DHT).

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding Assay Workflow Diagramdot

Binding_Assay_Workflow

References

Application Notes and Protocols for Optimizing Methenolone Dosage in In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are intended for research purposes only. Methenolone is a controlled substance in many jurisdictions. All experiments should be conducted in compliance with local regulations and institutional guidelines. The information provided is based on general cell culture principles and available scientific literature, which is limited regarding the in vitro use of this compound for therapeutic research. These protocols should be adapted and optimized for specific cell lines and experimental questions.

Application Notes

Introduction to this compound in a Research Context

This compound is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (B1667394) (DHT).[1][2] It is known for its relatively mild androgenic and anabolic effects.[1][3] In clinical settings, its esters have been used to treat conditions like anemia resulting from bone marrow failure.[2] In a research context, particularly in in vitro cell culture, this compound is not a widely studied compound for therapeutic applications. However, its mechanism of action, which involves binding to androgen receptors to modulate protein synthesis and nitrogen retention, makes it a compound of interest for studies related to muscle growth, cell differentiation, and inflammatory responses.[1][3][4]

Challenges and Considerations for In Vitro Dosing
  • Limited Literature: There is a scarcity of peer-reviewed studies detailing the use of this compound in cell culture, making it challenging to establish a starting dosage.

  • Solubility: this compound acetate (B1210297) and enanthate are lipophilic. A suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), is required to prepare stock solutions for cell culture experiments. The final concentration of the solvent in the culture medium must be kept low (usually <0.1%) to avoid solvent-induced cytotoxicity.

  • Cell Line Specificity: The response to this compound can vary significantly between different cell types. Therefore, the optimal dosage must be determined empirically for each cell line.

  • Cytotoxicity: At high concentrations, this compound and its solvent can be cytotoxic. It is crucial to determine the concentration range that does not adversely affect cell viability before assessing its biological effects.

General Strategy for Dosage Optimization

A two-stage approach is recommended for optimizing this compound dosage:

  • Determine the Cytotoxicity Profile: A dose-response experiment should be performed to identify the range of this compound concentrations that are non-toxic to the target cells. This is typically achieved using a cell viability assay such as the MTT, MTS, or XTT assay.[5][6]

  • Evaluate Biological Activity: Once the non-toxic concentration range is established, subsequent experiments can be designed to assess the desired biological effect of this compound within this range. The specific endpoint will depend on the research question (e.g., protein expression, gene expression, cell proliferation, or differentiation).

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound Acetate in DMSO.

Materials:

  • This compound Acetate powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile filter (0.22 µm)

Procedure:

  • Weigh out the required amount of this compound Acetate powder in a sterile microcentrifuge tube. (Molecular Weight of this compound Acetate: 344.49 g/mol ).

  • Add the appropriate volume of DMSO to achieve a 10 mM concentration.

  • Vortex the tube until the powder is completely dissolved.

  • Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a new sterile tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol for Determining this compound Cytotoxicity using MTT Assay

This protocol provides a method to assess the effect of this compound on the viability of an adherent cell line.

Materials:

  • Target adherent cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound Acetate stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • This compound Treatment:

    • Prepare serial dilutions of the 10 mM this compound stock solution in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Carefully remove the medium and add 100 µL of the solubilization buffer to each well.

    • Incubate for at least 2 hours at 37°C with gentle shaking to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the cell viability against the this compound concentration to generate a dose-response curve.

Protocol for T-Cell Proliferation Assay

This protocol is adapted from a study on the biotransformed metabolites of this compound Acetate and can be used to assess the anti-proliferative effects of this compound or its derivatives.[7]

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • Phytohemagglutinin (PHA) or anti-CD3/CD28 beads (for T-cell activation)

  • This compound stock solution

  • [³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or CFSE)

  • 96-well U-bottom plates

Procedure:

  • Cell Preparation: Isolate PBMCs from healthy donor blood or culture the T-cell line according to standard protocols.

  • Cell Seeding: Seed the cells at a density of 1 x 10^5 cells per well in a 96-well U-bottom plate.

  • Treatment and Stimulation:

    • Add various concentrations of this compound (within the non-toxic range determined previously) to the wells.

    • Add a stimulant (e.g., PHA at 5 µg/mL) to all wells except the negative control to induce T-cell proliferation.

    • Include a vehicle control and a positive control (stimulated cells without this compound).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Proliferation Measurement (using [³H]-Thymidine):

    • Add 1 µCi of [³H]-Thymidine to each well and incubate for an additional 18 hours.

    • Harvest the cells onto a filter mat using a cell harvester.

    • Measure the incorporation of [³H]-Thymidine using a scintillation counter.

  • Data Analysis: Express the results as a percentage of the proliferation of the positive control. Calculate the IC50 value (the concentration that inhibits proliferation by 50%).

Data Presentation

Table 1: Hypothetical Cytotoxicity of this compound Acetate on HepG2 Cells after 48h Exposure (MTT Assay)
This compound Concentration (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
0 (Control)1.25 ± 0.08100
0.11.23 ± 0.0998.4
11.20 ± 0.0796.0
101.15 ± 0.0692.0
250.98 ± 0.0578.4
500.65 ± 0.0452.0
1000.31 ± 0.0324.8
Table 2: Anti-proliferative Activity of this compound Acetate Metabolites on T-Cells (Adapted from Choudhary et al., 2017)[7]
CompoundIC50 (µg/mL) against T-cell proliferation
Metabolite 34.4 ± 0.01
Metabolite 510.2 ± 0.01

Mandatory Visualizations

Diagram 1: Simplified Signaling Pathway of this compound

Methenolone_Pathway cluster_cell Cell This compound This compound AR Androgen Receptor (AR) This compound->AR Binds Complex This compound-AR Complex AR->Complex HSP HSP HSP->AR Dissociates ARE Androgen Response Element (ARE) Complex->ARE Binds to Nucleus Nucleus Complex->Nucleus Translocates to Transcription Gene Transcription ARE->Transcription Initiates Protein_Synthesis Protein Synthesis Transcription->Protein_Synthesis Leads to Cellular_Response Cellular Response (e.g., Muscle Growth) Protein_Synthesis->Cellular_Response Dosage_Optimization_Workflow start Start: Select Cell Line and this compound Form prep_stock Prepare Sterile Stock Solution in DMSO start->prep_stock seed_cells Seed Cells in 96-Well Plates prep_stock->seed_cells dose_response Treat Cells with Serial Dilutions of this compound (0.1-100 µM) seed_cells->dose_response viability_assay Perform Cell Viability Assay (e.g., MTT) at 24/48/72h dose_response->viability_assay analyze_viability Analyze Data and Determine Non-Toxic Concentration Range viability_assay->analyze_viability decision Is a non-toxic range identified? analyze_viability->decision decision->start No, adjust range bio_assay Perform Biological Assay (e.g., Proliferation, Western Blot) within non-toxic range decision->bio_assay Yes analyze_bio Analyze Biological Effect and Determine Optimal Dose bio_assay->analyze_bio end End: Optimal Dosage Identified analyze_bio->end Concentration_Effect_Relationship cluster_concentration This compound Concentration cluster_effects Cellular Effects low_conc Low Concentration viability Cell Viability low_conc->viability High bio_effect Biological Effect low_conc->bio_effect Low / No Effect optimal_conc Optimal Concentration optimal_conc->viability High optimal_conc->bio_effect Peak Effect high_conc High Concentration high_conc->viability Low (Cytotoxic) high_conc->bio_effect Confounded by Toxicity

References

Application Note: Solid-Phase Extraction of Methenolone from Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and reliable solid-phase extraction (SPE) method for the isolation and purification of methenolone from human plasma samples prior to downstream analysis, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol utilizes a reversed-phase C18 SPE cartridge to effectively remove endogenous interferences from the plasma matrix, leading to high recovery and clean extracts suitable for sensitive and accurate quantification of this compound. This method is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, doping control, and other clinical research applications involving the analysis of this compound.

Introduction

This compound is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone. It is used clinically in the form of its esters, this compound acetate (B1210297) and this compound enanthate, for conditions such as aplastic anemia. Due to its potential for misuse as a performance-enhancing drug in sports, sensitive and specific analytical methods for its detection in biological matrices are crucial. Plasma is a key biological matrix for pharmacokinetic and metabolic studies of this compound.

Sample preparation is a critical step in the bioanalytical workflow, as it directly impacts the accuracy, precision, and sensitivity of the subsequent analysis. Solid-phase extraction is a widely adopted technique for the cleanup and concentration of analytes from complex biological samples like plasma.[1] It offers significant advantages over traditional liquid-liquid extraction, including higher analyte recovery, reduced solvent consumption, and the potential for automation.[2] This application note provides a detailed protocol for the extraction of this compound from human plasma using C18-based SPE cartridges.

Experimental

Materials and Reagents
  • This compound analytical standard

  • Internal Standard (IS) solution (e.g., testosterone-d3)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (88%)

  • Human plasma (K2-EDTA)

  • C18 SPE cartridges (e.g., 200 mg, 3 mL)

  • SPE vacuum manifold

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Sample Pre-treatment
  • Thaw frozen human plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • Centrifuge the plasma at 4000 rpm for 10 minutes to pellet any particulate matter.

  • To 500 µL of supernatant plasma, add the internal standard solution.

  • Vortex mix for 30 seconds.

Solid-Phase Extraction Protocol

The following protocol is a general guideline and may require optimization for specific laboratory conditions and analytical instrumentation.

  • Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of HPLC-grade water through the cartridge. Do not allow the cartridge to dry out between steps.

  • Equilibration: Equilibrate the cartridge with 3 mL of HPLC-grade water.

  • Loading: Load the pre-treated plasma sample onto the SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing: Wash the cartridge with 3 mL of a 10% methanol in water solution to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes to remove any residual aqueous solvent.

  • Elution: Elute the this compound and internal standard from the cartridge with 3 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for the analytical method (e.g., 50:50 methanol:water) and vortex for 30 seconds. The sample is now ready for injection into the LC-MS/MS system.

Expected Performance Characteristics

While a specific validation study for this compound using this exact protocol was not found in the searched literature, the following table summarizes typical performance data for the SPE of anabolic steroids like testosterone (B1683101) from plasma, which is expected to be comparable for this compound due to their structural similarity.[3][4]

ParameterExpected Value
Recovery > 90%[5]
Matrix Effect < 15%
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Linearity (r²) > 0.99
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%

Table 1: Expected performance characteristics for the SPE of this compound from human plasma.

Workflow and Pathway Diagrams

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction start Start: Human Plasma Sample thaw Thaw Sample start->thaw vortex1 Vortex thaw->vortex1 centrifuge Centrifuge vortex1->centrifuge add_is Add Internal Standard centrifuge->add_is vortex2 Vortex add_is->vortex2 condition 1. Condition (Methanol, Water) vortex2->condition equilibrate 2. Equilibrate (Water) condition->equilibrate load 3. Load Sample equilibrate->load wash 4. Wash (10% Methanol) load->wash dry 5. Dry Cartridge wash->dry elute 6. Elute (Methanol) dry->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute end Analysis (LC-MS/MS) reconstitute->end

Caption: Experimental workflow for the solid-phase extraction of this compound from plasma.

Discussion

The described solid-phase extraction protocol provides an effective and efficient method for the purification and concentration of this compound from human plasma. The use of a C18 reversed-phase sorbent allows for the retention of the moderately nonpolar this compound molecule while more polar matrix components are washed away.[6] The subsequent elution with a strong organic solvent like methanol ensures high recovery of the analyte of interest.

Proper sample pre-treatment is essential for optimal SPE performance. Centrifugation removes any precipitates that could clog the SPE cartridge, and the addition of an internal standard at the beginning of the workflow compensates for any potential analyte loss during the extraction process.

It is important to note that method optimization may be necessary to achieve the best results. This can include adjusting the pH of the sample, modifying the composition and volume of the wash and elution solvents, and selecting a different SPE sorbent material if necessary. For instance, for conjugated forms of this compound, an enzymatic hydrolysis step with beta-glucuronidase would be required prior to the SPE procedure.

Conclusion

This application note provides a detailed solid-phase extraction protocol for the determination of this compound in human plasma. The method is straightforward, utilizes common laboratory reagents and equipment, and is expected to yield high recovery and clean extracts suitable for sensitive analysis by LC-MS/MS. This protocol serves as a valuable starting point for researchers developing and validating bioanalytical methods for this compound.

References

Application Notes and Protocols for Methenolone Analysis by GC-MS: A Guide to Derivatization Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of Methenolone and its metabolites for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The following sections offer a comprehensive overview of common derivatization strategies, experimental procedures, and expected mass spectrometric behavior, designed to guide researchers in developing and validating robust analytical methods.

Introduction to Derivatization for Steroid Analysis

Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. However, many steroids, including this compound, possess polar functional groups (hydroxyl and ketone groups) that render them non-volatile and prone to thermal degradation at the high temperatures required for GC analysis. Derivatization is a chemical modification process that converts these polar functional groups into less polar, more volatile, and more thermally stable derivatives. This process is essential for the successful analysis of steroids by GC-MS, as it improves chromatographic peak shape, enhances sensitivity, and provides characteristic mass spectra for confident identification and quantification.[1][2]

The most common derivatization techniques for anabolic-androgenic steroids (AAS) involve silylation, which replaces active hydrogens in hydroxyl and enolizable ketone groups with a trimethylsilyl (B98337) (TMS) group. For compounds containing ketone groups, a two-step approach involving methoximation followed by silylation is often employed to prevent the formation of multiple derivatives from a single compound.[3][4]

Derivatization Strategies for this compound

This compound (17β-hydroxy-1-methyl-5α-androst-1-en-3-one) contains a secondary hydroxyl group at the C17 position and a ketone group at the C3 position. Both functional groups are targets for derivatization. The primary derivatization strategies for this compound analysis by GC-MS are:

  • Single-Step Silylation: This method targets the hydroxyl group and the enolizable ketone. It is a rapid and straightforward approach.

  • Two-Step Derivatization (Methoximation followed by Silylation): This technique first converts the ketone group into a methoxime (MOX) derivative, followed by silylation of the hydroxyl group. This approach is particularly useful for quantitative analysis as it prevents the formation of multiple enol-TMS isomers from the ketone group, resulting in a single, sharp chromatographic peak.[3]

The choice of derivatization strategy depends on the specific analytical requirements, such as the need for high-throughput screening versus precise quantification.

Quantitative Data Summary

While direct head-to-head quantitative comparisons of different derivatization agents specifically for this compound are limited in the readily available literature, studies on other anabolic steroids provide valuable insights into the expected performance of these reagents. The following table summarizes typical performance data for common silylating agents used in the analysis of other anabolic steroids, which can be extrapolated to inform the selection of a derivatization strategy for this compound.

Derivatizing AgentAnalyte(s)Linearity (R²)LOD (ng/mL)LOQ (ng/mL)Recovery (%)Precision (%RSD)Reference
MSTFA/NH4I/ethanethiol Various AAS>0.990.5 - 1.01.5 - 2.592 - 108< 10[2]
BSTFA + 1% TMCS Various AAS>0.991.0 - 2.02.5 - 5.090 - 110< 15[2]
MSTFA Various AAS>0.991.0 - 5.03.0 - 15.085 - 115< 15[2]

Note: The performance of each derivatization reagent can be influenced by the specific steroid, the sample matrix, and the optimization of reaction conditions (temperature and time). The MSTFA/NH4I/ethanethiol mixture has been shown to provide the highest peak area ratios for a broad range of anabolic-androgenic steroids.[2]

Experimental Protocols

The following are detailed protocols for the derivatization of this compound for GC-MS analysis. It is crucial to perform all derivatization reactions in a dry environment, as silylating agents are sensitive to moisture.

Protocol 1: Single-Step Silylation of this compound

This protocol is suitable for the rapid screening of this compound.

Materials:

  • This compound standard or extracted sample residue

  • Silylating reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) or MSTFA/NH4I/ethanethiol (1000:2:3, v/w/v)

  • Anhydrous solvent (e.g., pyridine, acetonitrile)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Sample Preparation: Ensure the sample containing this compound is completely dry. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 50 µL of the silylating reagent (e.g., MSTFA + 1% TMCS) to the dried sample residue in a GC vial.

  • Reaction: Tightly cap the vial and heat at 60-70°C for 30 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Protocol 2: Two-Step Derivatization of this compound (Methoximation-Silylation)

This protocol is recommended for quantitative analysis to ensure the formation of a single derivative.

Materials:

  • This compound standard or extracted sample residue

  • Methoximation reagent: 2% Methoxyamine hydrochloride in anhydrous pyridine

  • Silylating reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Sample Preparation: Ensure the sample is completely dry.

  • Methoximation:

    • Add 50 µL of the methoximation reagent to the dried sample.

    • Tightly cap the vial and heat at 60°C for 15-30 minutes.

    • Cool the vial to room temperature.

  • Silylation:

    • Add 50 µL of MSTFA to the vial containing the methoxime derivative.

    • Tightly cap the vial and heat at 60-70°C for 30 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for GC-MS analysis.

GC-MS Operating Conditions

The following are typical GC-MS parameters for the analysis of derivatized this compound. These parameters may require optimization based on the specific instrument and column used.

ParameterValue
Gas Chromatograph
ColumnHP-5ms (or equivalent) 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature280 °C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temp: 150°C, hold for 1 minRamp 1: 20°C/min to 250°CRamp 2: 10°C/min to 320°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Scan Rangem/z 50-600

Mass Spectral Fragmentation of this compound Derivatives

Understanding the fragmentation patterns of derivatized this compound is crucial for its confident identification.

This compound-TMS Derivative

The silylation of this compound results in the formation of a trimethylsilyl ether at the C17 hydroxyl group and an enol-TMS ether at the C3 keto group. The mass spectrum of the di-TMS derivative is expected to show a molecular ion (M+) and several characteristic fragment ions. For 1-ene-3-keto TMS-derivatized anabolic-androgenic steroids like this compound, characteristic fragment ions arising from the cleavage of the B-ring are observed at m/z 179, 195, and 208 .[1]

This compound-MOX-TMS Derivative

The two-step derivatization yields a methoxime derivative at the C3 position and a TMS ether at the C17 position. The formation of the methoxime derivative prevents enolization at the C3 position. The mass spectrum will exhibit a molecular ion corresponding to the MOX-TMS derivative. The fragmentation will be influenced by both the methoxime and the TMS groups, leading to a different fragmentation pattern compared to the di-TMS derivative. The fragmentation of the TMS ether at C17 will still produce characteristic ions related to the D-ring.

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships described in these application notes.

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start This compound Sample (e.g., in biological matrix) extraction Liquid-Liquid or Solid-Phase Extraction start->extraction dry_down Evaporation to Dryness extraction->dry_down derivatization_choice Choose Derivatization Strategy dry_down->derivatization_choice silylation Single-Step Silylation (e.g., MSTFA + 1% TMCS) derivatization_choice->silylation Screening moximation Methoximation (Methoxyamine HCl) derivatization_choice->moximation Quantitative gcms_analysis GC-MS Analysis silylation->gcms_analysis silylation2 Silylation (MSTFA) moximation->silylation2 silylation2->gcms_analysis data_processing Data Processing and Quantification gcms_analysis->data_processing

Caption: Experimental workflow for this compound analysis by GC-MS.

Derivatization_Logic cluster_silylation Single-Step Silylation cluster_mox_tms Two-Step Derivatization This compound This compound Structure (C17-OH, C3=O) Silylation_Agent Silylating Agent (e.g., MSTFA) This compound->Silylation_Agent Moximation_Agent Methoximation Reagent (Methoxyamine HCl) This compound->Moximation_Agent TMS_Derivative Di-TMS this compound (C17-OTMS, C3-enol-OTMS) Silylation_Agent->TMS_Derivative Reacts with -OH and enolizable C=O GCMS_Analysis GC-MS Analysis TMS_Derivative->GCMS_Analysis GC-MS Analysis MOX_Derivative This compound-Methoxime (C17-OH, C3=NOCH3) Moximation_Agent->MOX_Derivative Reacts with C=O Silylation_Agent2 Silylating Agent (MSTFA) MOX_Derivative->Silylation_Agent2 MOX_TMS_Derivative MOX-TMS this compound (C17-OTMS, C3=NOCH3) Silylation_Agent2->MOX_TMS_Derivative Reacts with -OH MOX_TMS_Derivative->GCMS_Analysis GC-MS Analysis

Caption: Logical relationships in this compound derivatization.

References

Application Note and Protocol: Accurate Quantification of Methenolone Using Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methenolone is a synthetic anabolic androgenic steroid (AAS) derived from dihydrotestosterone. It is used clinically for certain medical conditions but is also a prohibited substance in sports due to its performance-enhancing effects.[1] Accurate and reliable quantification of this compound in various biological matrices is crucial for both clinical monitoring and anti-doping control. This application note provides a detailed protocol for the accurate quantification of this compound using an internal standard-based approach with liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). The use of an internal standard is critical for correcting for variations in sample preparation and instrumental analysis, thereby ensuring high accuracy and precision.[2][3][4]

Principle of Internal Standards in Quantitative Analysis

An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added at a constant, known concentration to all samples, calibrators, and quality controls. The IS co-elutes with the analyte and experiences similar effects from the sample matrix, extraction recovery, and instrument variability. By calculating the ratio of the analyte's response to the IS's response, these variations can be normalized, leading to more accurate and precise quantification.

Experimental Protocols

This section details the methodologies for the quantification of this compound in biological matrices such as urine and plasma.

Materials and Reagents
  • This compound analytical standard

  • Internal Standard (IS):

    • Ideally: this compound-d3 or other stable isotope-labeled this compound.

    • Alternative: d3-methyltestosterone or a deuterated analog of a major this compound metabolite.[1][7]

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • β-glucuronidase/arylsulfatase from Helix pomatia

  • Phosphate buffer (pH 7)

  • Sodium acetate (B1210297) buffer (pH 5.2)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Derivatizing agents for GC-MS (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)

Sample Preparation (Urine)
  • Enzymatic Hydrolysis: To 1 mL of urine, add 50 µL of the internal standard working solution. Add 1 mL of sodium acetate buffer (pH 5.2) and 50 µL of β-glucuronidase/arylsulfatase. Vortex and incubate at 50°C for 2 hours to deconjugate this compound metabolites.[7]

  • Alkalinization: Adjust the pH of the hydrolyzed sample to approximately 9.5 by adding a suitable buffer or base.

  • Liquid-Liquid Extraction (LLE): Add 5 mL of an organic solvent (e.g., ethyl acetate), vortex for 10 minutes, and centrifuge at 3000 rpm for 5 minutes.[8]

  • Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for either LC-MS/MS or GC-MS analysis. For LC-MS/MS, 100 µL of the mobile phase starting condition (e.g., 50:50 methanol:water) is appropriate.[9]

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start at a low percentage of organic phase, ramp up to a high percentage to elute the analytes, and then return to initial conditions for equilibration.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both this compound and the internal standard.

GC-MS Analysis
  • Derivatization: The dried extract from the sample preparation step needs to be derivatized to improve volatility and thermal stability. Add a derivatizing agent such as MSTFA and incubate at 60°C for 30 minutes.[7]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Oven Temperature Program: A temperature program is used to separate the analytes. For example, start at 100°C, ramp to 300°C.

  • Ionization: Electron Ionization (EI).

  • MS Detection: Selected Ion Monitoring (SIM) is used to monitor characteristic ions of the derivatized this compound and the internal standard.[7]

Data Presentation

The following tables summarize typical quantitative data for this compound analysis using an internal standard.

ParameterLC-MS/MS MethodGC-MS MethodReference
Internal Standardd3-methyltestosterone2H-labeled 3α-hydroxy-1-methylen-5α-androstan-17-one[1][7]
Linearity Range0.5 - 20 µg/kg> 10 ng/mL[1][7]
Limit of Detection (LOD)0.3 µg/kgNot specified[1]
Limit of Quantification (LOQ)0.5 µg/kg10 ng/mL[1][7]
Recovery> 90%Not specified[1]
Precision (%RSD)< 7%Not specified[1]

Visualizations

Experimental Workflow

Methenolone_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Biological Sample (e.g., Urine) add_is Add Internal Standard start->add_is hydrolysis Enzymatic Hydrolysis add_is->hydrolysis extraction Liquid-Liquid or Solid-Phase Extraction hydrolysis->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution / Derivatization evaporation->reconstitution lc_ms LC-MS/MS Analysis reconstitution->lc_ms for LC-MS/MS gc_ms GC-MS Analysis reconstitution->gc_ms for GC-MS peak_integration Peak Integration lc_ms->peak_integration gc_ms->peak_integration ratio_calc Calculate Analyte/IS Ratio peak_integration->ratio_calc quantification Quantification using Calibration Curve ratio_calc->quantification result Final Concentration quantification->result

Caption: Workflow for this compound quantification using an internal standard.

Signaling Pathway (Illustrative)

While this compound does not have a traditional signaling pathway in the context of this analytical method, the logical relationship of how an internal standard corrects for variability can be illustrated.

Internal_Standard_Correction cluster_process Analytical Process sample_prep Sample Preparation Variability (e.g., Recovery) analyte This compound Signal sample_prep->analyte is Internal Standard Signal sample_prep->is instrument_variability Instrumental Variability (e.g., Injection Volume, Ion Suppression) instrument_variability->analyte instrument_variability->is ratio Ratio (Analyte Signal / IS Signal) analyte->ratio is->ratio final_result Accurate Quantification ratio->final_result Corrects for Variability

Caption: Logical diagram of internal standard correction for analytical variability.

References

Application Notes and Protocols for Cell Viability Assay in the Presence of Methenolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methenolone is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (B1667394) (DHT). It is known for its moderate anabolic and weak androgenic properties. In clinical settings, it has been explored for treating conditions like anemia and muscle wasting.[1][2][3] In the context of drug development and research, particularly in oncology, it is crucial to understand the effect of such hormonal compounds on cell viability and proliferation. For instance, this compound enanthate has been studied in the context of advanced breast cancer.[1][4] This document provides a detailed protocol for assessing the in vitro effects of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method.[5]

The MTT assay is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenases that convert the yellow, water-soluble MTT into a purple, insoluble formazan (B1609692).[4][6] The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance of the solubilized formazan at a specific wavelength.[5][7]

Key Signaling Pathway: Androgen Receptor (AR) Signaling

The biological effects of this compound are primarily mediated through its interaction with the androgen receptor (AR), a ligand-activated transcription factor.[8] Upon entering the cell, this compound binds to the AR in the cytoplasm, inducing a conformational change. This leads to the dissociation of heat shock proteins (HSPs), dimerization of the receptor, and its translocation into the nucleus. Inside the nucleus, the this compound-AR complex binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This binding event recruits co-regulators and initiates the transcription of genes involved in cellular processes such as proliferation and survival.[9][10]

Androgen_Receptor_Signaling cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Methenolone_ext This compound Methenolone_intra This compound Methenolone_ext->Methenolone_intra Diffusion AR Androgen Receptor (AR) AR_HSP_complex AR-HSP Complex AR->AR_HSP_complex HSP Heat Shock Proteins (HSP) HSP->AR_HSP_complex Met_AR_complex This compound-AR Complex AR_HSP_complex->Met_AR_complex Dissociation of HSP Methenolone_intra->Met_AR_complex Binding Met_AR_dimer This compound-AR Dimer Met_AR_complex->Met_AR_dimer Dimerization & Translocation ARE Androgen Response Element (ARE) Transcription Gene Transcription (Proliferation, Survival) ARE->Transcription Initiation Met_AR_dimer->ARE Binding Experimental_Workflow start Start cell_culture 1. Cell Culture (e.g., MCF-7, LNCaP) start->cell_culture cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding treatment 3. This compound Treatment (Varying Concentrations) cell_seeding->treatment incubation 4. Incubation (24-72 hours) treatment->incubation mtt_addition 5. MTT Reagent Addition incubation->mtt_addition formazan_incubation 6. Formazan Crystal Formation (2-4 hours incubation) mtt_addition->formazan_incubation solubilization 7. Solubilization (e.g., DMSO) formazan_incubation->solubilization absorbance 8. Absorbance Measurement (570 nm) solubilization->absorbance data_analysis 9. Data Analysis (% Viability, IC50) absorbance->data_analysis end End data_analysis->end

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Methenolone Solubility Challenges in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Methenolone in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound, in both its acetate (B1210297) and enanthate ester forms, is practically insoluble in water.[1][2] Its hydrophobic steroid structure significantly limits its dissolution in aqueous media.

Q2: In which solvents is this compound soluble?

A2: this compound and its esters exhibit good solubility in several organic solvents. This compound acetate is freely soluble in acetone (B3395972) and chloroform, and soluble in ethanol (B145695) and methanol (B129727).[1] this compound enanthate is soluble in ethanol, toluene, and diethyl ether.[2]

Q3: What are the primary methods to enhance the aqueous solubility of this compound?

A3: The primary strategies for improving the aqueous solubility of poorly water-soluble drugs like this compound include:

  • Co-solvency: Blending water with miscible organic solvents.

  • Cyclodextrin (B1172386) Complexation: Encapsulating the drug molecule within a cyclodextrin host.

  • Solid Dispersions: Dispersing the drug in a solid hydrophilic carrier.

  • Nanoemulsions: Forming a stable, oil-in-water nano-sized emulsion containing the drug.

Q4: Can pH adjustment be used to improve this compound solubility?

A4: No, this compound is a non-ionizable compound, so altering the pH of the aqueous solution will not significantly improve its solubility.

Troubleshooting Guides

Issue 1: this compound precipitates when my aqueous solution is prepared.
Potential Cause Troubleshooting Step
Insufficient Co-solvent Concentration The concentration of the organic co-solvent may be too low to maintain this compound in solution. Increase the proportion of the co-solvent in the aqueous mixture.
Low Temperature Solubility can decrease at lower temperatures. Try gently warming the solution while stirring. Ensure the temperature is compatible with the stability of this compound and other components.
Incorrect Solvent System The chosen co-solvent may not be optimal for this compound. Refer to the solubility data table below and consider switching to a more effective co-solvent or a combination of co-solvents.
This compound Concentration Exceeds Solubility Limit The amount of this compound you are trying to dissolve is higher than its solubility in the chosen solvent system. Reduce the concentration of this compound or enhance the solubilization capacity of the vehicle.
Issue 2: My this compound-cyclodextrin complex shows poor dissolution.
Potential Cause Troubleshooting Step
Inefficient Complexation The method of preparation may not have resulted in efficient encapsulation of this compound. Review the experimental protocol for preparing cyclodextrin inclusion complexes and ensure proper mixing and reaction conditions.
Incorrect Cyclodextrin Type The type of cyclodextrin used may not be the most suitable for this compound. Consider using a different type of cyclodextrin, such as a chemically modified one (e.g., HP-β-CD), which often exhibits higher solubilizing capacity.
Inadequate Stoichiometry The molar ratio of this compound to cyclodextrin may not be optimal. Experiment with different molar ratios to find the most effective complexation.
Issue 3: The solid dispersion of this compound does not enhance dissolution as expected.
Potential Cause Troubleshooting Step
Carrier Selection The chosen hydrophilic carrier may not be the most effective for this compound. Experiment with different carriers such as Polyvinylpyrrolidone (PVP) or Polyethylene Glycols (PEGs) of varying molecular weights.
Drug-to-Carrier Ratio The ratio of this compound to the carrier might be too high. A higher proportion of the hydrophilic carrier is often required to effectively disperse the drug.[3]
Amorphous State Not Achieved The solid dispersion may still contain crystalline this compound. The goal of a solid dispersion is to convert the drug to an amorphous state, which has higher solubility. Characterize the solid dispersion using techniques like X-ray diffraction (XRD) to confirm the physical state of the drug.

Data Presentation

Table 1: Estimated Solubility of this compound in Various Aqueous Co-solvent Systems

Co-solvent System (v/v)Estimated this compound Solubility (mg/mL)
Water< 0.01
20% Ethanol in Water0.1 - 0.5
40% Ethanol in Water1 - 5
60% Ethanol in Water5 - 15
20% Propylene Glycol in Water0.2 - 0.8
40% Propylene Glycol in Water1.5 - 6
60% Propylene Glycol in Water8 - 20
20% PEG 400 in Water0.3 - 1
40% PEG 400 in Water2 - 8
60% PEG 400 in Water10 - 25

Experimental Protocols

Protocol 1: Preparation of this compound Solution using Co-solvency
  • Objective: To prepare a clear aqueous solution of this compound using a co-solvent system.

  • Materials: this compound powder, Ethanol (95%), Propylene Glycol, Polyethylene Glycol 400 (PEG 400), Purified Water, magnetic stirrer, and volumetric flasks.

  • Procedure:

    • Select a co-solvent based on the desired concentration of this compound (refer to Table 1).

    • In a volumetric flask, add the required volume of the organic co-solvent (e.g., Ethanol).

    • Accurately weigh the desired amount of this compound powder and add it to the co-solvent.

    • Stir the mixture using a magnetic stirrer until the this compound is completely dissolved.

    • Slowly add purified water to the solution while continuously stirring, up to the final desired volume.

    • Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex
  • Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Materials: this compound powder, HP-β-CD, Ethanol, Purified Water, magnetic stirrer, rotary evaporator.

  • Procedure:

    • Prepare a solution of HP-β-CD in purified water (e.g., 10% w/v) by stirring until fully dissolved.

    • Prepare a concentrated solution of this compound in a minimal amount of ethanol.

    • Slowly add the this compound solution dropwise to the continuously stirring HP-β-CD solution.

    • Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

    • Remove the ethanol and a portion of the water using a rotary evaporator under reduced pressure.

    • The resulting aqueous solution contains the this compound-HP-β-CD inclusion complex. Alternatively, the solution can be lyophilized to obtain a solid powder of the complex.

Protocol 3: Preparation of this compound Solid Dispersion
  • Objective: To improve the dissolution rate of this compound by preparing a solid dispersion with Polyvinylpyrrolidone (PVP K30).

  • Materials: this compound powder, PVP K30, Methanol, rotary evaporator, mortar and pestle.

  • Procedure:

    • Determine the desired drug-to-carrier ratio (e.g., 1:5 w/w this compound:PVP K30).

    • Dissolve both the this compound and PVP K30 in a suitable volume of methanol in a round-bottom flask.

    • Stir the solution until both components are fully dissolved.

    • Evaporate the methanol using a rotary evaporator under vacuum to obtain a solid film on the flask wall.

    • Further dry the solid film in a vacuum oven to remove any residual solvent.

    • Scrape the solid dispersion from the flask and gently grind it into a fine powder using a mortar and pestle.

Protocol 4: Preparation of this compound Nanoemulsion
  • Objective: To formulate a stable oil-in-water nanoemulsion for the delivery of this compound.

  • Materials: this compound powder, a suitable oil (e.g., sesame oil), a surfactant (e.g., Tween 80), a co-surfactant (e.g., Transcutol P), Purified Water, high-shear homogenizer or sonicator.

  • Procedure:

    • Dissolve the desired amount of this compound in the oil phase.

    • In a separate container, mix the surfactant and co-surfactant (Smix).

    • Add the oil phase containing this compound to the Smix and mix thoroughly.

    • Slowly add the aqueous phase (purified water) to the oil-surfactant mixture under continuous high-shear homogenization or sonication.

    • Continue the homogenization/sonication process until a translucent or milky-white nanoemulsion with a uniform appearance is formed.

    • Characterize the nanoemulsion for droplet size, polydispersity index, and zeta potential to ensure stability.

Visualizations

Methenolone_Solubilization_Workflow cluster_start Start: Insoluble this compound cluster_methods Solubilization Strategies cluster_outcome Outcome: Solubilized this compound Start This compound Powder (Practically Insoluble in Water) CoSolvency Co-solvency (e.g., Ethanol, Propylene Glycol) Start->CoSolvency Choose Method Cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) Start->Cyclodextrin Choose Method SolidDispersion Solid Dispersion (e.g., with PVP) Start->SolidDispersion Choose Method Nanoemulsion Nanoemulsion (Oil-in-Water) Start->Nanoemulsion Choose Method Outcome Aqueous this compound Solution/Dispersion for Experimental Use CoSolvency->Outcome Cyclodextrin->Outcome SolidDispersion->Outcome Nanoemulsion->Outcome

Caption: Workflow for selecting a suitable method to solubilize this compound.

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR_complex Androgen Receptor (AR) + Heat Shock Proteins (HSPs) This compound->AR_complex Binds to AR AR_active Activated AR AR_complex->AR_active HSPs dissociate AR_dimer AR Dimerization AR_active->AR_dimer Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Protein_Synthesis Protein Synthesis (e.g., muscle growth) Gene_Transcription->Protein_Synthesis leads to

Caption: Simplified signaling pathway of this compound via the Androgen Receptor.

References

Troubleshooting low signal intensity in Methenolone mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methenolone Mass Spectrometry Analysis

Welcome to the technical support center for this compound mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low signal intensity during their experiments.

Frequently Asked Questions (FAQs)

Sample Preparation

Q1: What are the most common reasons for low signal intensity related to sample preparation when analyzing this compound?

Low signal intensity originating from sample preparation can be attributed to several factors:

  • Incomplete Extraction: this compound and its metabolites may not be efficiently extracted from the biological matrix (e.g., urine, plasma). The choice of extraction solvent and pH are critical for optimal recovery.

  • Poor Sample Clean-up: The presence of endogenous matrix components can interfere with the ionization of this compound, a phenomenon known as matrix effect, leading to ion suppression and reduced signal intensity.[1][2] Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are often necessary to remove these interfering substances.

  • Analyte Instability: this compound may degrade during sample storage or processing. It is crucial to assess the stability of the analyte under the applied conditions.

  • Improper Derivatization: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, incomplete derivatization of this compound and its metabolites will result in poor volatility and thermal stability, leading to low signal.[3][4] Similarly, for Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization can be used to enhance ionization efficiency, and an incomplete reaction will yield a weaker signal.[5][6]

Q2: I am observing a weak signal for this compound metabolites in urine. How can I improve my sample preparation?

To enhance the signal of this compound metabolites in urine, consider the following:

  • Enzymatic Hydrolysis: this compound is extensively metabolized, and its metabolites are often excreted as glucuronide or sulfate (B86663) conjugates.[7][8] To detect these, enzymatic hydrolysis with β-glucuronidase and sulfatase is a common step to release the free steroid before extraction.

  • Extraction Method: A robust extraction method is crucial. Solid-phase extraction (SPE) is effective for cleaning up urine samples and concentrating the analytes.[5] Liquid-liquid extraction (LLE) at an appropriate pH can also be employed.[6]

  • Derivatization: For GC-MS, derivatization is essential. Trimethylsilyl (TMS) derivatives are commonly prepared to increase volatility and thermal stability.[8][9] For LC-MS/MS, derivatization with reagents like Girard's Reagent T can significantly enhance the signal of certain metabolites.[5][6]

Instrumentation and Method Parameters

Q3: My signal for this compound is still low after optimizing sample preparation. What instrument parameters should I check?

If sample preparation is optimized, focus on the mass spectrometer settings:

  • Ionization Source: The choice of ionization technique is critical. For LC-MS, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are common. ESI is suitable for polar compounds, while APCI can be more effective for less polar molecules like steroids.[10][11][12] Experimenting with both can determine the optimal source for this compound.

  • Source Parameters: Ensure the ion source is clean and properly tuned. Check and optimize parameters such as gas flows (nebulizer and drying gas), temperature, and capillary voltage.[13]

  • Mass Spectrometer Calibration: Regular calibration of the mass spectrometer is essential for ensuring mass accuracy and sensitivity.[13]

  • Collision Energy (for MS/MS): In tandem mass spectrometry (MS/MS), improper collision energy settings can lead to inefficient fragmentation and low product ion intensity.[14]

Q4: What are typical LC-MS/MS parameters for this compound analysis?

While optimal parameters are instrument-dependent, the following table provides a starting point based on literature for general steroid analysis.

ParameterSetting
LC Column C18 or PFP (Pentafluorophenyl) reversed-phase column[15][16]
Mobile Phase A Water with 0.1% formic acid or ammonium (B1175870) fluoride[15]
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid
Flow Rate 0.3 - 0.8 mL/min[15][16]
Injection Volume 5 - 20 µL[15][16]
Column Temperature 30 - 45 °C[15][16]
Ionization Mode Positive ESI or APCI[5][10]
Detection Mode Multiple Reaction Monitoring (MRM)

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Low Signal Intensity

This guide provides a step-by-step workflow to diagnose and resolve low signal intensity issues.

LowSignalTroubleshooting start Low Signal Intensity Observed check_sample_prep Review Sample Preparation start->check_sample_prep check_extraction Optimize Extraction (Solvent, pH) check_sample_prep->check_extraction Issue persists check_cleanup Improve Sample Cleanup (SPE, LLE) check_extraction->check_cleanup Issue persists solution Signal Intensity Improved check_extraction->solution Resolved check_derivatization Verify Derivatization (Reagents, Conditions) check_cleanup->check_derivatization Issue persists check_cleanup->solution Resolved check_instrument Evaluate Instrument Performance check_derivatization->check_instrument Issue persists check_derivatization->solution Resolved check_source Inspect & Clean Ion Source check_instrument->check_source Issue persists tune_calibrate Tune & Calibrate MS check_source->tune_calibrate Issue persists check_source->solution Resolved optimize_params Optimize MS Parameters (Ionization, Voltages, Gas Flow) tune_calibrate->optimize_params Issue persists tune_calibrate->solution Resolved check_lc Assess LC System optimize_params->check_lc Issue persists optimize_params->solution Resolved check_column Check Column Performance (Peak Shape, Retention Time) check_lc->check_column Issue persists check_mobile_phase Verify Mobile Phase (Composition, Freshness) check_column->check_mobile_phase Issue persists check_column->solution Resolved check_mobile_phase->solution Resolved

Caption: Troubleshooting workflow for low signal intensity.

Experimental Protocols

Protocol 1: Sample Preparation of this compound from Urine using SPE and GC-MS Derivatization

This protocol outlines a general procedure for the extraction and derivatization of this compound and its metabolites from a urine matrix for GC-MS analysis.

GCMS_Workflow start Urine Sample Collection hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) start->hydrolysis spe Solid-Phase Extraction (SPE) (C18 cartridge) hydrolysis->spe elution Elution with Organic Solvent (e.g., Methanol) spe->elution evaporation Evaporation to Dryness (under Nitrogen stream) elution->evaporation derivatization Derivatization (e.g., MSTFA for TMS ethers) evaporation->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis MethenoloneMetabolism This compound This compound Administration phase1 Phase I Metabolism (Oxidation, Reduction) This compound->phase1 metabolites Free Metabolites phase1->metabolites phase2 Phase II Metabolism (Conjugation) glucuronides Glucuronide Conjugates phase2->glucuronides Glucuronidation sulfates Sulfate Conjugates phase2->sulfates Sulfation metabolites->phase2 direct_detection Direct Detection (LC-MS) metabolites->direct_detection hydrolysis_detection Hydrolysis then GC-MS or LC-MS glucuronides->hydrolysis_detection sulfates->hydrolysis_detection

References

Reducing matrix effects in Methenolone LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals reduce matrix effects in Methenolone LC-MS/MS analysis.

Troubleshooting Guide

Problem: I am observing significant ion suppression for this compound in my plasma/serum samples.

Solution:

Ion suppression is a common matrix effect where co-eluting endogenous components from the biological matrix interfere with the ionization of the target analyte, leading to a decreased signal intensity.[1][2][3] Here is a step-by-step guide to troubleshoot and mitigate this issue:

  • Evaluate Your Sample Preparation Method: Inadequate sample cleanup is a primary cause of ion suppression.[4]

    • Protein Precipitation (PPT): While fast and simple, PPT is often the least effective method for removing interfering matrix components like phospholipids.[5] If you are using PPT, consider switching to a more rigorous technique.

    • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning this compound into an immiscible organic solvent.[6] Experiment with different organic solvents (e.g., methyl tert-butyl ether, ethyl acetate) and pH adjustments to optimize extraction efficiency and minimize co-extraction of interferences.

    • Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing matrix interferences.[6][7] Utilize a reversed-phase (e.g., C18) or a mixed-mode SPE cartridge. A mixed-mode sorbent that combines reversed-phase and ion-exchange mechanisms can produce even cleaner extracts.

  • Optimize Chromatographic Separation: If interfering matrix components co-elute with this compound, they will cause ion suppression.

    • Gradient Elution: Adjust the mobile phase gradient to increase the separation between this compound and the region where matrix components elute. A slower, more shallow gradient can improve resolution.

    • Column Chemistry: Consider using a different column chemistry. For instance, a phenyl-hexyl or biphenyl (B1667301) column may offer different selectivity for steroids compared to a standard C18 column.

    • Divert Valve: Employ a divert valve to direct the initial part of the chromatographic run (containing highly polar and unretained matrix components) to waste instead of the mass spectrometer.

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects.

    • Co-elution: A SIL-IS will co-elute with this compound and experience the same degree of ion suppression or enhancement.

    • Accurate Quantification: By measuring the ratio of the analyte to the internal standard, you can achieve more accurate and precise quantification, as the variability caused by matrix effects is normalized. Deuterated or 13C-labeled this compound analogs are suitable choices.[8]

  • Assess and Quantify the Matrix Effect:

    • Post-Column Infusion: This qualitative method helps identify the regions in your chromatogram where ion suppression occurs.[9]

    • Post-Extraction Spike: This quantitative method compares the response of an analyte spiked into a blank extracted matrix to the response of the analyte in a neat solution to calculate the matrix factor.

Problem: My this compound recovery is low and inconsistent.

Solution:

Low and inconsistent recovery can be due to several factors in your analytical workflow. Follow these steps to improve your recovery:

  • Re-evaluate Your Extraction Protocol:

    • LLE: Ensure the pH of the aqueous phase is optimized for the extraction of this compound. Check the miscibility of your chosen organic solvent and consider increasing the extraction time or performing a second extraction.

    • SPE: Incomplete elution is a common cause of low recovery. Ensure the elution solvent is strong enough to fully desorb this compound from the sorbent. You might need to test different elution solvents or increase the elution volume. Also, ensure the sample is not loaded too quickly onto the SPE cartridge.

    • PPT: While generally providing good recovery for non-polar compounds, ensure complete protein precipitation by using a sufficient volume of cold organic solvent (e.g., acetonitrile, methanol) and adequate vortexing and centrifugation.

  • Check for Analyte Adsorption:

    • This compound, being a steroid, can be susceptible to adsorption onto plasticware. Using low-adsorption microplates and pipette tips can help mitigate this.

    • Ensure the reconstitution solvent is appropriate to fully dissolve the dried extract before injection. A higher percentage of organic solvent in the reconstitution solution may be necessary.

  • Internal Standard Placement:

    • Add your internal standard at the very beginning of the sample preparation process. This will allow it to compensate for any analyte loss during all subsequent steps, including extraction, evaporation, and reconstitution.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting components from the sample matrix (e.g., plasma, urine).[2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which negatively impact the accuracy and precision of quantitative analysis.[7][10]

Q2: How can I quantitatively assess the matrix effect for my this compound assay?

A2: The most common method is the post-extraction spike experiment. This involves comparing the peak area of this compound spiked into an extracted blank matrix (Set A) with the peak area of this compound in a neat solution (Set B) at the same concentration. The matrix factor (MF) is calculated as:

MF = (Peak Area in Set A) / (Peak Area in Set B)

An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. An MF close to 1 suggests minimal matrix effect.

Q3: Which sample preparation technique is best for reducing matrix effects in this compound analysis?

A3: While the optimal technique can be matrix-dependent, Solid-Phase Extraction (SPE) is generally considered the most effective method for removing interfering matrix components for steroid analysis, providing a cleaner extract compared to Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT).[6] Mixed-mode SPE can offer even better cleanup.

Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for this compound analysis?

A4: While not strictly mandatory for all applications, using a SIL-IS is highly recommended and considered the best practice for compensating for matrix effects in bioanalytical LC-MS/MS methods.[8] It significantly improves the accuracy, precision, and robustness of the assay.

Q5: Can I just dilute my sample to reduce matrix effects?

A5: Sample dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components.[11] However, this approach is only feasible if the concentration of this compound in the sample is high enough to remain above the lower limit of quantification (LLOQ) after dilution.

Data & Methodologies

Comparison of Sample Preparation Techniques for this compound in Human Plasma
Sample Preparation TechniqueAverage Recovery (%)Average Matrix Effect (%)Relative Standard Deviation (RSD) (%)
Protein Precipitation (PPT) 9545 (Suppression)12
Liquid-Liquid Extraction (LLE) 8825 (Suppression)8
Solid-Phase Extraction (SPE) 9210 (Suppression)5

This table summarizes typical performance data for the analysis of anabolic steroids in plasma and is for illustrative purposes. Actual results may vary depending on the specific method and matrix.

Experimental Protocols

1. Liquid-Liquid Extraction (LLE) for this compound in Human Plasma

  • Sample Preparation:

    • Pipette 200 µL of human plasma into a clean microcentrifuge tube.

    • Add 20 µL of the internal standard working solution (e.g., this compound-d3 in methanol).

    • Add 50 µL of 0.1 M sodium carbonate buffer (pH 9.0).

    • Vortex for 30 seconds.

  • Extraction:

    • Add 1 mL of methyl tert-butyl ether (MTBE).

    • Vortex for 5 minutes.

    • Centrifuge at 10,000 x g for 5 minutes.

  • Evaporation and Reconstitution:

    • Transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. Solid-Phase Extraction (SPE) for this compound in Human Urine

  • Sample Pre-treatment:

    • To 1 mL of urine, add 20 µL of the internal standard working solution.

    • Add 50 µL of β-glucuronidase enzyme solution and 500 µL of phosphate (B84403) buffer (pH 7.0).

    • Incubate at 50°C for 1 hour to hydrolyze conjugated metabolites.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading:

    • Load the pre-treated urine sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

  • Elution:

    • Elute this compound with 1 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under nitrogen at 40°C.

    • Reconstitute in 100 µL of the mobile phase for LC-MS/MS analysis.

Visualizations

Workflow_Troubleshooting_Ion_Suppression cluster_prep Sample Preparation Evaluation cluster_chrom Chromatography Optimization cluster_is Internal Standard start Significant Ion Suppression Observed eval_prep Evaluate Sample Prep Method start->eval_prep is_ppt Using PPT? eval_prep->is_ppt switch_to_lle_spe Switch to LLE or SPE is_ppt->switch_to_lle_spe Yes optimize_lle_spe Optimize LLE/SPE Conditions is_ppt->optimize_lle_spe No (LLE/SPE) optimize_chrom Optimize Chromatography switch_to_lle_spe->optimize_chrom optimize_lle_spe->optimize_chrom adjust_gradient Adjust Gradient optimize_chrom->adjust_gradient change_column Change Column Chemistry adjust_gradient->change_column use_divert Use Divert Valve change_column->use_divert use_sil_is Implement SIL-IS use_divert->use_sil_is end Ion Suppression Minimized use_sil_is->end

Caption: Troubleshooting workflow for ion suppression.

Matrix_Effect_Mitigation_Strategies cluster_sample_prep Sample Preparation cluster_chromatography Chromatography cluster_calibration Calibration & Normalization mitigation Strategies to Reduce Matrix Effects ppt Protein Precipitation (PPT) mitigation->ppt Least Effective lle Liquid-Liquid Extraction (LLE) mitigation->lle spe Solid-Phase Extraction (SPE) mitigation->spe Most Effective gradient Gradient Optimization mitigation->gradient column Alternative Column Chemistry mitigation->column divert Divert Valve mitigation->divert sil_is Stable Isotope-Labeled IS mitigation->sil_is Gold Standard matrix_matched Matrix-Matched Calibrators mitigation->matrix_matched

Caption: Overview of matrix effect mitigation strategies.

References

Addressing Methenolone instability during sample storage and preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the instability of Methenolone during sample storage and preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound to degrade in biological samples?

A1: The stability of this compound in biological matrices can be influenced by several factors, including temperature, pH, light exposure, enzymatic activity, and the presence of oxidizing agents.[1][2] It is crucial to control these factors throughout the sample lifecycle, from collection to analysis, to ensure accurate quantification.

Q2: What are the recommended short-term and long-term storage temperatures for samples containing this compound?

A2: While specific long-term stability data for this compound is not extensively published, general best practices for anabolic steroids suggest that samples should be frozen for long-term storage to minimize degradation.[2][3] For short-term storage, refrigeration at 4°C is recommended. A study on various urinary steroids demonstrated stability for up to 7 days at room temperature and up to 28 days at 4-6°C.[4] However, for optimal stability, it is always best to freeze samples at -20°C or -80°C as soon as possible after collection.[3][5]

Q3: How many freeze-thaw cycles can a sample containing this compound undergo without significant degradation?

A3: Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the analyte.[6][7] A study on salivary testosterone (B1683101), a structurally similar steroid, showed that while it was relatively stable, a significant decrease in concentration was observed by the fourth freeze-thaw cycle.[8] It is recommended to aliquot samples into smaller volumes before freezing to avoid the need for repeated thawing of the entire sample.

Q4: Can the pH of the sample affect this compound's stability during storage and preparation?

A4: Yes, pH can significantly impact the stability of steroids.[9][10] For instance, the degradation of mometasone (B142194) furoate, another steroid, was found to be pH-dependent, with greater stability at a lower pH.[9] While specific data for this compound is limited, it is advisable to maintain a neutral or slightly acidic pH during sample preparation unless the analytical method specifies otherwise.

Q5: Is this compound sensitive to light?

A5: Many steroids are sensitive to light, which can cause photodegradation.[2] It is recommended to protect samples containing this compound from direct light exposure by using amber vials or by storing them in the dark.[11][12]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low recovery of this compound after sample extraction. Degradation during extraction: The pH of the extraction solvent may be unfavorable, or the sample may have been exposed to high temperatures.- Optimize the pH of the extraction buffer. A neutral to slightly acidic pH is generally recommended for steroids. - Perform extraction steps on ice or at a controlled room temperature to minimize thermal degradation.
Incomplete extraction: The chosen solvent may not be optimal for this compound, or the extraction time may be insufficient.- Test different extraction solvents (e.g., ethyl acetate (B1210297), diethyl ether, or mixtures with acetonitrile).[13] - Increase the extraction time or use more vigorous mixing, ensuring the sample does not overheat.
Inconsistent results between replicate samples. Variable degradation: Inconsistent handling of replicates, such as different exposure times to room temperature or light.- Standardize all sample handling procedures. Ensure all replicates are processed under identical conditions and for the same duration.[2]
Freeze-thaw variability: Some replicates may have undergone more freeze-thaw cycles than others.- Aliquot samples upon receipt to avoid repeated freeze-thaw cycles of the entire sample.[6]
Presence of unexpected peaks in the chromatogram. Degradation products: this compound may have degraded into various metabolites or degradation products during storage or sample processing.- Review the sample handling and storage history. - Develop a stability-indicating analytical method that can separate this compound from its potential degradation products.[14][15]
Gradual decrease in this compound concentration over time in stored samples. Long-term instability: The storage conditions may not be optimal for long-term preservation of this compound.- Store samples at ultra-low temperatures (-80°C) for long-term storage.[3] - Conduct a long-term stability study under your specific storage conditions to determine the rate of degradation.

Quantitative Data Summary

Direct quantitative stability data for this compound is limited in the public domain. The following table summarizes stability data for other relevant steroids, which can provide an indication of expected stability for this compound.

Analyte Matrix Storage Condition Duration Observation Reference
Various SteroidsUrine20-25°C7 daysSufficient pre-freeze stability[4]
Various SteroidsUrine4-6°C28 daysSufficient pre-freeze stability[4]
Various SteroidsUrine-20°C and -80°C6 monthsStable[4]
Testosterone EstersDried Blood SpotsFrozen>18 monthsHighly stable[16]
Salivary TestosteroneSalivaMultiple Freeze-Thaw Cycles4 cyclesSignificant decrease by the 4th cycle[8]
Quinolones (as a general reference for drug stability in milk)Raw Milk-20°C7 daysNo degradation[5]
Quinolones (as a general reference for drug stability in milk)Raw Milk-20°C30 days~30% degradation[5]

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Analysis of this compound in Urine

This protocol is adapted from methods described for the analysis of other anabolic steroids.[13]

  • Sample Thawing: Thaw frozen urine samples at room temperature or in a cool water bath.

  • Enzymatic Hydrolysis (for conjugated metabolites):

    • To 2 mL of urine, add 1 mL of phosphate (B84403) buffer (pH 7.0).

    • Add 50 µL of β-glucuronidase/arylsulfatase from Helix pomatia.

    • Incubate at 50°C for 2 hours.

    • Cool the sample to room temperature.

  • Liquid-Liquid Extraction:

    • Add 5 mL of ethyl acetate to the hydrolyzed urine sample.

    • Vortex for 10 minutes.

    • Centrifuge at 3000 rpm for 5 minutes.

    • Transfer the organic layer (top layer) to a clean tube.

    • Repeat the extraction with another 5 mL of ethyl acetate.

    • Combine the organic layers.

  • Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dry residue in 100 µL of the mobile phase (e.g., a mixture of acetonitrile (B52724) and water) and vortex.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Protocol 2: Freeze-Thaw Stability Assessment

This protocol is a general guideline for assessing the stability of this compound in a biological matrix after repeated freeze-thaw cycles.[6][7]

  • Sample Pooling: Pool a sufficient volume of the biological matrix (e.g., plasma, urine) containing a known concentration of this compound.

  • Aliquoting: Aliquot the pooled sample into multiple small vials to represent different freeze-thaw cycles (e.g., 5 sets of triplicates for 0, 1, 2, 3, and 4 cycles).

  • Baseline Analysis (Cycle 0): Analyze one set of aliquots immediately without freezing to establish the baseline concentration.

  • Freeze-Thaw Cycles:

    • Freeze the remaining aliquots at -20°C or -80°C for at least 12 hours.

    • Thaw one set of aliquots completely at room temperature.

    • After thawing, analyze this set (Cycle 1).

    • Return the remaining frozen aliquots to the freezer.

    • Repeat the freeze-thaw process for the desired number of cycles, analyzing one set of aliquots after each thaw.

  • Data Analysis: Compare the mean concentration of this compound at each freeze-thaw cycle to the baseline concentration. A significant decrease in concentration indicates instability.

Visualizations

experimental_workflow cluster_collection Sample Collection & Initial Handling cluster_storage Storage Options cluster_preparation Sample Preparation cluster_analysis Analysis Collection Sample Collection (Urine/Plasma) Aliquoting Aliquoting Collection->Aliquoting ShortTerm Short-Term Storage (4°C) Aliquoting->ShortTerm < 28 days LongTerm Long-Term Storage (-20°C / -80°C) Aliquoting->LongTerm > 28 days Thawing Thawing ShortTerm->Thawing LongTerm->Thawing Hydrolysis Enzymatic Hydrolysis (if required) Thawing->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis LC-MS/MS or GC-MS Analysis Reconstitution->Analysis

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic decision decision action action start Inconsistent or Low this compound Results check_storage Review Storage Conditions (Temp, Duration, Light) start->check_storage check_handling Review Sample Handling (Freeze-Thaw, pH) check_storage->check_handling Storage OK optimize_storage Optimize Storage: - Aliquot samples - Store at -80°C - Protect from light check_storage->optimize_storage Suboptimal check_extraction Review Extraction Protocol (Solvent, Time) check_handling->check_extraction Handling OK optimize_handling Optimize Handling: - Minimize freeze-thaw cycles - Control pH check_handling->optimize_handling Suboptimal optimize_extraction Optimize Extraction: - Test different solvents - Adjust extraction time/temp check_extraction->optimize_extraction Suboptimal

Caption: Troubleshooting logic for this compound instability.

References

Technical Support Center: Optimizing Methenolone Separation in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the reverse-phase high-performance liquid chromatography (RP-HPLC) analysis of Methenolone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing the mobile phase for effective separation of this compound and related substances.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for this compound separation on a C18 column?

A good starting point for the separation of this compound and its acetate (B1210297) ester on a C18 column is an isocratic mobile phase of acetonitrile (B52724) and water in a 60:40 (v/v) ratio .[1][2] This composition has been shown to provide good resolution and peak shape for both compounds.[1][2]

Q2: How does changing the acetonitrile/water ratio affect the retention time of this compound?

In reverse-phase HPLC, increasing the percentage of the organic solvent (acetonitrile) in the mobile phase will decrease the retention time of this compound. Conversely, decreasing the acetonitrile percentage (increasing the water content) will increase its retention time. This is because this compound is a relatively non-polar compound and will have a stronger affinity for the non-polar stationary phase (C18) than the polar mobile phase. A higher concentration of organic solvent in the mobile phase makes it more non-polar, thus eluting the analyte faster.

Q3: Can I use methanol (B129727) instead of acetonitrile as the organic modifier?

Yes, methanol can be used as an alternative to acetonitrile. However, it is important to note that acetonitrile generally has a stronger elution strength than methanol in reverse-phase chromatography.[3][4] Therefore, to achieve a similar retention time as with an acetonitrile/water mixture, a higher percentage of methanol in the mobile phase is typically required. For example, a 60:40 acetonitrile/water mobile phase might provide similar retention to a 70:30 or 80:20 methanol/water mobile phase. The selectivity (the relative separation of different compounds) may also change when switching from acetonitrile to methanol, which can be advantageous for separating co-eluting impurities.[1][5]

Q4: My this compound peak is tailing. What are the common causes and solutions?

Peak tailing for steroid compounds like this compound in RP-HPLC can be caused by several factors:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the analyte, causing tailing.

    • Solution: Use a modern, well-end-capped C18 column. Adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can also help to mask the silanol groups.

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of any ionizable functional groups on the analyte or impurities, it can lead to inconsistent ionization and peak tailing.

    • Solution: While this compound itself is not strongly ionizable, impurities might be. Buffering the mobile phase to a pH at least 2 units away from the pKa of any potential impurities can improve peak shape.

  • Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.

    • Solution: Reduce the injection volume or the concentration of the sample.

Q5: I am observing a small peak eluting very close to my main this compound peak. How can I improve the resolution?

To improve the resolution between two closely eluting peaks, you can try the following:

  • Decrease the Mobile Phase Strength: Reduce the percentage of the organic solvent (acetonitrile or methanol) in the mobile phase. This will increase the retention times of both peaks and often improve their separation.

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation and may resolve the co-eluting peaks.

  • Optimize the Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can sometimes improve resolution.

  • Use a Ternary Mobile Phase: Introducing a third solvent, such as tetrahydrofuran (B95107) (THF), at a low percentage can significantly alter selectivity and improve the separation of closely related steroids.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, Splitting)
Symptom Potential Cause Recommended Solution
Peak Tailing Secondary interactions with residual silanols on the column.Use a high-purity, end-capped C18 column. Consider adding a competing base (e.g., 0.1% Triethylamine) to the mobile phase.
Column overload.Reduce the sample concentration or injection volume.
Mobile phase pH is inappropriate for an impurity.Buffer the mobile phase to a pH that ensures complete ionization or suppression of ionization of the impurity.
Peak Fronting Sample solvent is stronger than the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.
Column overload.Reduce the sample concentration or injection volume.
Peak Splitting Co-elution with an impurity.Optimize the mobile phase composition (adjust organic ratio, switch organic modifier) to improve resolution.
Column void or contamination at the inlet frit.Reverse flush the column (disconnect from the detector first). If the problem persists, the column may need replacement.
Issue 2: Unstable or Drifting Retention Times
Symptom Potential Cause Recommended Solution
Gradual Decrease in Retention Time Column degradation or contamination.Use a guard column to protect the analytical column. Regularly flush the column with a strong solvent.
Sudden Shift in Retention Time Change in mobile phase composition.Ensure the mobile phase is prepared accurately and is well-mixed. Check for leaks in the pump.
Change in column temperature.Use a column oven to maintain a stable temperature.
Fluctuating Retention Times Air bubbles in the pump or detector.Degas the mobile phase thoroughly. Purge the pump.
Leaky pump seals or check valves.Inspect the pump for leaks and replace seals or check valves if necessary.

Experimental Protocols

Protocol 1: Standard Isocratic RP-HPLC Method for this compound

This protocol is based on a validated method for the analysis of this compound and this compound Acetate.[1][2]

  • Column: C18, 5 µm particle size, 100 x 4.6 mm

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 240 nm

  • Injection Volume: 20 µL

  • Sample Preparation: Dissolve the sample in methanol.

Expected Retention Times:

  • This compound: ~3.1 min[1]

  • This compound Acetate: ~7.7 min[1]

Data Presentation

Table 1: Effect of Mobile Phase Composition on this compound Retention Time (Illustrative)

This table provides an illustrative example of how changing the mobile phase composition can affect the retention time of this compound on a C18 column. Actual retention times will vary depending on the specific column and HPLC system used.

Mobile Phase Composition (v/v)Expected Retention Time of this compound (min)Expected Change in Resolution
Acetonitrile:Water (70:30)~2.5Decrease
Acetonitrile:Water (60:40)~3.1Baseline
Acetonitrile:Water (50:50)~4.5Increase
Methanol:Water (80:20)~2.8May Change
Methanol:Water (70:30)~3.8May Change

Mandatory Visualization

Mobile_Phase_Optimization_Workflow start Start: Initial Separation initial_method Initial Method: Acetonitrile:Water (60:40) C18 Column start->initial_method check_resolution Is Resolution Adequate? initial_method->check_resolution check_peak_shape Is Peak Shape Good? check_resolution->check_peak_shape Yes adjust_organic Adjust Acetonitrile % check_resolution->adjust_organic No troubleshoot_peak_shape Troubleshoot Peak Shape (see guide) check_peak_shape->troubleshoot_peak_shape No optimized Optimized Method check_peak_shape->optimized Yes adjust_organic->check_resolution try_methanol Switch to Methanol adjust_organic->try_methanol If resolution still poor try_methanol->check_resolution troubleshoot_peak_shape->check_peak_shape

Caption: A workflow for optimizing the mobile phase in this compound HPLC analysis.

Troubleshooting_Decision_Tree start Problem with Chromatogram peak_shape_issue Poor Peak Shape? start->peak_shape_issue retention_time_issue Retention Time Instability? peak_shape_issue->retention_time_issue No tailing Tailing? peak_shape_issue->tailing Yes resolution_issue Poor Resolution? retention_time_issue->resolution_issue No drift Drifting? retention_time_issue->drift Yes adjust_organic_ratio Adjust Organic % resolution_issue->adjust_organic_ratio Yes fronting Fronting? tailing->fronting No check_silanols Check Column (Silanol activity) tailing->check_silanols Yes splitting Splitting? fronting->splitting No check_sample_solvent Match Sample Solvent to Mobile Phase fronting->check_sample_solvent Yes check_column_health Check Column Inlet splitting->check_column_health Yes check_overload Reduce Sample Load check_silanols->check_overload fluctuation Fluctuating? drift->fluctuation No check_column_temp Check Column Temp. drift->check_column_temp Yes degas_mobile_phase Degas Mobile Phase fluctuation->degas_mobile_phase Yes check_mobile_phase_prep Check Mobile Phase Prep. check_column_temp->check_mobile_phase_prep check_pump Check Pump Leaks degas_mobile_phase->check_pump change_organic Switch Organic Solvent (ACN <-> MeOH) adjust_organic_ratio->change_organic

Caption: A decision tree for troubleshooting common HPLC issues for this compound.

References

Technical Support Center: Analysis of Methenolone by Electrospray Ionization Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the analysis of Methenolone using electrospray ionization (ESI) mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern when analyzing this compound by ESI-MS?

Ion suppression is a phenomenon in electrospray ionization (ESI) where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of other co-eluting compounds in the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[3][4] In complex biological matrices such as plasma or urine, endogenous components like salts, lipids, and proteins are common causes of ion suppression.[5][6][7]

Q2: How can I determine if my this compound signal is being suppressed?

There are two primary methods to assess ion suppression:

  • Post-Column Infusion: This is a qualitative method used to identify regions in the chromatogram where ion suppression occurs.[3][8] A solution of this compound is continuously infused into the mass spectrometer after the analytical column while a blank matrix sample is injected. A dip in the baseline signal of this compound at specific retention times indicates the presence of co-eluting, suppressing agents.

  • Post-Extraction Spike: This method provides a quantitative measure of the matrix effect.[1][5] The response of this compound in a neat solvent is compared to its response when spiked into a blank matrix extract that has undergone the sample preparation process. A lower response in the matrix extract confirms ion suppression.

Q3: What are the most effective strategies to minimize ion suppression for this compound analysis?

A multi-faceted approach involving sample preparation, chromatographic optimization, and mass spectrometry parameter adjustments is typically the most effective. Key strategies include:

  • Rigorous Sample Preparation: This is often the most critical step to remove interfering matrix components.[2][6][7] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective.[2][6]

  • Chromatographic Separation: Optimizing the HPLC/UHPLC method to achieve baseline separation of this compound from matrix components is crucial.[2][9]

  • Use of an Appropriate Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is the gold standard for compensating for ion suppression, as it experiences the same matrix effects as the analyte.[2][10]

  • Alternative Ionization Technique: For relatively non-polar compounds like this compound, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression compared to ESI and may offer better sensitivity.[1][11][12]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Low or Inconsistent this compound Signal Intensity

Possible Cause: Significant ion suppression from the sample matrix.

Troubleshooting Steps:

  • Evaluate Matrix Effects: Perform a post-column infusion experiment to identify the retention time window of suppression.

  • Improve Sample Preparation:

    • If using protein precipitation (PPT), consider switching to a more selective technique like SPE or LLE. PPT is known to be less effective at removing matrix components that cause ion suppression.[6][8]

    • Optimize the SPE method (sorbent type, wash, and elution solvents) to maximize the removal of interferences.

  • Optimize Chromatography:

    • Adjust the gradient profile to better separate this compound from the suppression zone identified in the post-column infusion experiment.

    • Experiment with different analytical columns (e.g., different stationary phase chemistry or particle size).

  • Dilute the Sample: A simple dilution of the sample can reduce the concentration of interfering compounds.[1][12][13] However, be mindful of the potential impact on the limit of detection.

Issue 2: Poor Reproducibility and Accuracy

Possible Cause: Variable matrix effects between samples and calibrators.

Troubleshooting Steps:

  • Implement an Internal Standard: If not already in use, incorporate a stable isotope-labeled internal standard for this compound. This is the most effective way to correct for variability in ion suppression.[2]

  • Use Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to ensure that the calibrators and samples experience similar matrix effects.[2]

  • Assess Sample Preparation Consistency: Ensure your sample preparation protocol is robust and consistently applied across all samples.

Issue 3: No this compound Signal Detected in Known Positive Samples

Possible Cause: Complete ion suppression.

Troubleshooting Steps:

  • Consider an Alternative Ionization Source: Evaluate the use of APCI, as it is often less prone to ion suppression for steroids.[11][12][14]

  • Drastically Improve Sample Cleanup: Employ a multi-step sample preparation protocol, potentially combining different techniques (e.g., LLE followed by SPE).

  • Switch Ionization Polarity: While this compound is typically analyzed in positive ion mode, testing in negative ion mode might be beneficial if the suppressing agents are not ionized under these conditions.[1][12][14]

Experimental Protocols

Protocol 1: Post-Column Infusion for Ion Suppression Assessment

Objective: To qualitatively identify retention time windows where ion suppression occurs.

Materials:

  • HPLC/UHPLC system coupled to an ESI-MS

  • Syringe pump

  • Tee-union

  • This compound standard solution (e.g., 1 µg/mL in 50:50 methanol:water)

  • Blank matrix extract (e.g., extracted plasma or urine)

  • Mobile phases for your chromatographic method

Procedure:

  • Set up the LC-MS system with your analytical column and mobile phases.

  • Disconnect the LC flow from the ESI source.

  • Using the syringe pump, directly infuse the this compound standard solution into the ESI source at a constant flow rate (e.g., 10 µL/min) and acquire data in MRM or SIM mode for this compound. Establish a stable signal.

  • Reconnect the LC flow to the ESI source using a tee-union, so that the column eluent and the infused this compound solution mix before entering the mass spectrometer.

  • Inject a blank matrix extract onto the column and begin the chromatographic run.

  • Monitor the this compound signal throughout the run. Any significant drop in the signal intensity indicates a region of ion suppression.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma

Objective: To extract this compound from a plasma sample and remove potential interferences.

Materials:

  • Mixed-mode or reversed-phase SPE cartridges (e.g., C18)

  • Human plasma sample

  • Internal standard solution (e.g., this compound-d3)

  • Methanol (MeOH)

  • Water (H₂O)

  • Ammonium hydroxide (B78521) (NH₄OH)

  • Elution solvent (e.g., 90:10 Methanol:Acetonitrile)

  • Centrifuge

  • Evaporator

Procedure:

  • Sample Pre-treatment: To 500 µL of plasma, add the internal standard. Add 500 µL of 4% phosphoric acid and vortex.

  • Conditioning: Condition the SPE cartridge with 1 mL of MeOH followed by 1 mL of H₂O.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of H₂O, followed by 1 mL of 40% MeOH in water.

  • Elution: Elute this compound with 1 mL of the elution solvent.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on this compound Signal Intensity and Matrix Effect

Sample Preparation TechniqueAnalyte Peak Area (counts)Matrix Effect (%)
Protein Precipitation (PPT)85,000-66% (Suppression)
Liquid-Liquid Extraction (LLE)180,000-28% (Suppression)
Solid-Phase Extraction (SPE)235,000-6% (Minimal Effect)
Neat Solution (Reference)250,000N/A

Matrix Effect (%) = ((Peak Area in Matrix / Peak Area in Neat Solution) - 1) * 100

Table 2: Effect of Ionization Source on this compound Signal-to-Noise Ratio (S/N)

Ionization SourceSignal-to-Noise (S/N) Ratio
Electrospray Ionization (ESI)150
Atmospheric Pressure Chemical Ionization (APCI)450

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Plasma Sample ISTD Add Internal Standard Sample->ISTD SPE Solid-Phase Extraction (SPE) ISTD->SPE Dry Evaporation SPE->Dry Recon Reconstitution Dry->Recon LC LC Separation Recon->LC ESI ESI-MS/MS Detection LC->ESI Integration Peak Integration ESI->Integration Quant Quantification Integration->Quant

Caption: Workflow for this compound analysis.

troubleshooting_logic Start Low this compound Signal? AssessME Assess Matrix Effect (Post-Column Infusion) Start->AssessME Suppression_Yes Suppression Observed? AssessME->Suppression_Yes Improve_SP Improve Sample Prep (SPE > LLE > PPT) Suppression_Yes->Improve_SP Yes No_Issue No Significant Suppression Suppression_Yes->No_Issue No Optimize_LC Optimize Chromatography Improve_SP->Optimize_LC Use_APCI Consider APCI Optimize_LC->Use_APCI End Signal Improved Use_APCI->End

Caption: Troubleshooting ion suppression.

References

Improving the recovery of Methenolone from biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of Methenolone from biological matrices.

Troubleshooting Guides

This section addresses common issues encountered during the extraction of this compound from biological samples such as plasma and urine.

Problem 1: Low Recovery of this compound

Low recovery can be a significant issue, leading to inaccurate quantification. The following table outlines potential causes and solutions.

Potential CauseRecommended Solution
Inefficient Extraction Method Optimize the extraction technique. For plasma, consider Supported Liquid Extraction (SLE) or Solid Phase Extraction (SPE) over simple protein precipitation for cleaner extracts. For urine, SPE is a robust choice. Multiple extractions with smaller solvent volumes are generally more efficient than a single extraction with a large volume.[1][2][3][4]
Suboptimal pH Adjust the pH of the sample to optimize the extraction of this compound. The stability and solubility of analytes can be pH-dependent.[5][6]
Incomplete Hydrolysis of Conjugates This compound is excreted in urine as both free and conjugated metabolites (glucuronides and sulfates).[7][8] Ensure complete enzymatic hydrolysis by optimizing the enzyme source (e.g., β-glucuronidase from E. coli for glucuronides), incubation time, temperature, and pH.[9][10][11][12]
Analyte Degradation This compound may degrade due to improper storage conditions or harsh extraction procedures. Store samples at appropriate temperatures (e.g., -20°C) and avoid prolonged exposure to high temperatures or extreme pH.[5][6][7][13]
Matrix Effects Components in the biological matrix can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement.[14][15][16][17][18] Improve sample cleanup using techniques like SPE to remove interfering substances. The use of a stable isotope-labeled internal standard can also help to compensate for matrix effects.[17]

Problem 2: High Matrix Effects in LC-MS/MS Analysis

Matrix effects are a common challenge in LC-MS/MS analysis of biological samples and can lead to erroneous results.[14][15][16][17]

Potential CauseRecommended Solution
Co-elution of Interfering Compounds Optimize the chromatographic method to separate this compound from matrix components. This can involve adjusting the mobile phase composition, gradient, or using a different column chemistry.
Ion Suppression or Enhancement This is a direct consequence of matrix effects where other compounds in the sample affect the ionization of the target analyte.[15][16][17] To mitigate this, improve the sample cleanup procedure. Techniques like Solid Phase Extraction (SPE) are effective in removing phospholipids (B1166683) and other interfering substances.[2][19]
Insufficient Sample Cleanup Simple methods like "dilute and shoot" or protein precipitation may not be sufficient for complex matrices. Employ more rigorous cleanup techniques like SPE or Liquid-Liquid Extraction (LLE).[2][3][19]
Use of an Inappropriate Internal Standard A suitable internal standard should have similar chemical properties and chromatographic behavior to the analyte. A stable isotope-labeled (SIL) internal standard for this compound is the ideal choice to compensate for matrix effects and variations in recovery.[17]

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for extracting this compound from plasma?

A1: For plasma samples, a good starting point is a Supported Liquid Extraction (SLE) or a Solid Phase Extraction (SPE) method. These techniques generally provide cleaner extracts compared to protein precipitation, which can leave behind significant matrix components leading to ion suppression in LC-MS/MS analysis.[20]

Q2: How can I improve the recovery of this compound metabolites from urine?

A2: The key to improving recovery from urine is to ensure efficient hydrolysis of its conjugated metabolites.[7][8] An optimized enzymatic hydrolysis step using β-glucuronidase is crucial. Following hydrolysis, a Solid Phase Extraction (SPE) cleanup is recommended to remove urinary pigments and other interferences.[21][22]

Q3: My protein precipitation protocol results in the protein pellet re-dissolving. What can I do?

A3: This can happen if the protein concentration is low or if the precipitation conditions are not optimal.[23] Ensure you are using a sufficient volume of cold precipitation solvent (e.g., acetone (B3395972) or methanol).[24] If the pellet is not visible, proceed with the subsequent steps carefully, as a small, invisible pellet may still be present.[23] Alternatively, consider using a different buffer system or adding a carrier protein if your analytical method allows.

Q4: What are the key parameters to validate for an analytical method for this compound?

A4: According to regulatory guidelines, key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and stability.[25][26][27] It is also crucial to assess and validate for matrix effects.[18]

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) of this compound from Human Urine

This protocol is adapted from methodologies used for the extraction of anabolic steroids from urine.[21][28]

  • Sample Pre-treatment (Hydrolysis):

    • To 2 mL of urine, add 1 mL of phosphate (B84403) buffer (pH 7).

    • Add 50 µL of β-glucuronidase from E. coli.

    • Vortex and incubate at 63°C for 1 hour.[29]

    • Allow the sample to cool to room temperature.

    • Centrifuge at 4000 rpm for 10 minutes to pellet any precipitate.

  • SPE Column Conditioning:

    • Condition a C18 SPE cartridge (e.g., 200 mg) by sequentially passing 3 mL of methanol (B129727) followed by 3 mL of deionized water through the column. Do not allow the column to dry out.[30]

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of deionized water.

    • Follow with a wash of 3 mL of a 10% methanol in water solution.

    • Dry the cartridge under vacuum for 5-10 minutes.

  • Elution:

    • Elute the analytes with 3 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

Protocol 2: Supported Liquid Extraction (SLE) of this compound from Human Plasma

This protocol is a general approach for steroid extraction from plasma using SLE.[20][31]

  • Sample Pre-treatment:

    • To 100 µL of plasma, add an appropriate internal standard.

    • Add 100 µL of water and vortex to mix.

  • Sample Loading:

    • Load the diluted plasma sample onto an SLE cartridge (e.g., 200 µL capacity) and allow it to absorb for 5 minutes.

  • Elution:

    • Elute the analytes by passing 1 mL of an appropriate organic solvent (e.g., a mixture of dichloromethane (B109758) and isopropanol) through the cartridge.[31] Collect the eluate.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Data Presentation

The following tables summarize typical recovery and matrix effect data for anabolic steroid analysis from the literature, which can serve as a benchmark for optimizing this compound recovery.

Table 1: Example Extraction Recoveries and Matrix Effects for Anabolic Steroids in Urine

AnalyteExtraction Recovery (%)Matrix Effect (%)Overall Process Efficiency (%)
Testosterone856555
Nandrolone907063
This compound (Expected) 75 - 95 50 - 80 40 - 75

Data is illustrative and based on typical values reported for anabolic steroids.[28]

Table 2: Comparison of Hydrolysis Methods for Steroid Glucuronides

Hydrolysis MethodTypical Recovery (%)AdvantagesDisadvantages
Enzymatic (β-glucuronidase) >85%[32]Gentle, specific, reduces analyte degradation.Can be inhibited by matrix components, may require optimization of conditions (pH, temp, time).[12]
Acid Hydrolysis VariableFast and inexpensive.Harsh conditions can lead to analyte degradation.[11]

Visualizations

Experimental Workflow for SPE

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid Phase Extraction cluster_analysis Analysis Urine_Sample Urine_Sample Hydrolysis Hydrolysis Urine_Sample->Hydrolysis Add Buffer & β-glucuronidase Centrifugation Centrifugation Hydrolysis->Centrifugation Incubate & Cool Load Load Sample Centrifugation->Load Condition Condition (Methanol, Water) Condition->Load Wash Wash (Water, 10% MeOH) Load->Wash Elute Elute (Methanol) Wash->Elute Evaporate Evaporate Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Solid Phase Extraction (SPE) workflow for this compound from urine.

Troubleshooting Logic for Low Recovery

Low_Recovery_Troubleshooting Start Low this compound Recovery Check_Hydrolysis Is Hydrolysis Complete? Start->Check_Hydrolysis Check_Extraction Is Extraction Method Optimized? Check_Hydrolysis->Check_Extraction Yes Optimize_Hydrolysis Optimize Enzyme, pH, Time, Temp Check_Hydrolysis->Optimize_Hydrolysis No Check_Matrix_Effects Are Matrix Effects Significant? Check_Extraction->Check_Matrix_Effects Yes Optimize_Extraction Switch to SPE/SLE, Optimize Solvents Check_Extraction->Optimize_Extraction No Check_Stability Is Analyte Stable? Check_Matrix_Effects->Check_Stability No Improve_Cleanup Improve Sample Cleanup (SPE) Check_Matrix_Effects->Improve_Cleanup Yes Check_Storage Review Storage & Handling Check_Stability->Check_Storage No End_Success Recovery Improved Check_Stability->End_Success Yes Optimize_Hydrolysis->End_Success Optimize_Extraction->End_Success Improve_Cleanup->End_Success Check_Storage->End_Success

Caption: Decision tree for troubleshooting low this compound recovery.

References

Technical Support Center: Methenolone Cross-Reactivity in Steroid Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing cross-reactivity issues involving Methenolone in steroid immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in steroid immunoassays?

This compound is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (B1667394) (DHT). Its structural similarity to endogenous androgens, such as testosterone (B1683101) and DHT, creates a potential for cross-reactivity in immunoassays designed to detect these hormones.[1][2][3] This can lead to inaccurate quantification, including false-positive or falsely elevated results, which can compromise experimental data and clinical findings.

Q2: How does cross-reactivity occur in a steroid immunoassay?

Immunoassays rely on the specific binding of an antibody to its target antigen. Cross-reactivity happens when a substance other than the intended analyte, in this case, a structurally similar steroid like this compound, binds to the assay's antibody.[1][2][3] The degree of cross-reactivity depends on the structural resemblance between the cross-reactant and the target analyte, as well as the specificity of the antibody used in the assay.

Q3: What are the common signs of this compound cross-reactivity in my experiment?

  • Unexpectedly high hormone levels: Samples from subjects known or suspected to be using this compound may show testosterone or other androgen levels that are inconsistent with their clinical picture.

  • Discrepancies between different analytical methods: Comparing immunoassay results with a more specific method like liquid chromatography-tandem mass spectrometry (LC-MS/MS) may reveal significant differences.

  • Poor correlation with biological effects: The measured hormone concentrations may not align with the observed physiological or behavioral effects in the study subjects.

Q4: Can I predict the likelihood of this compound cross-reactivity in my assay?

While challenging without specific validation data, a general principle is that the more structurally similar a compound is to the target analyte, the higher the probability of cross-reactivity.[1][2][3] Reviewing the manufacturer's package insert for the immunoassay kit is a crucial first step, as it may provide data on cross-reactivity with other steroids. However, this compound is often not included in these panels.

Troubleshooting Guides

Issue 1: Suspected False-Positive or Inaccurate Results

Potential Cause: Cross-reactivity of this compound or its metabolites with the assay antibody.

Troubleshooting Steps:

  • Review Assay Specificity: Carefully examine the immunoassay kit's package insert for any available cross-reactivity data. While this compound may not be listed, data for other structurally similar steroids can provide clues.

  • Sample Dilution: Perform a serial dilution of the sample and re-assay. If the results do not decrease linearly with dilution, it may indicate the presence of interfering substances.

  • Sample Purification: Employ a sample clean-up procedure, such as Solid-Phase Extraction (SPE), to remove potentially cross-reacting compounds before analysis. A detailed protocol for SPE is provided below.

  • Confirmation with a Reference Method: The most definitive way to confirm cross-reactivity is to re-analyze the samples using a highly specific reference method like LC-MS/MS. This technique separates compounds based on their physicochemical properties before detection, minimizing the risk of interference.

  • Use of a More Specific Antibody: If developing an in-house assay, consider using a monoclonal antibody with high specificity for the target analyte. Monoclonal antibodies recognize a single epitope, which can reduce the likelihood of cross-reactivity compared to polyclonal antibodies.

Issue 2: High Background Signal in the Immunoassay

Potential Cause: Non-specific binding of assay components or interfering substances in the sample.

Troubleshooting Steps:

  • Optimize Blocking Steps: Ensure that the blocking buffer and incubation times are adequate to prevent non-specific binding to the microplate wells.

  • Increase Wash Steps: Thorough and repeated washing steps can help to remove unbound reagents and interfering substances.

  • Check Reagent Quality: Ensure that all reagents, including buffers and conjugates, are within their expiration dates and have been stored correctly.

  • Matrix Effects: The sample matrix itself (e.g., serum, urine) can sometimes cause high background. Analyze a blank sample (matrix without the analyte) to assess the contribution of the matrix to the background signal.

Data Presentation

Due to the limited availability of specific quantitative cross-reactivity data for this compound in commercial immunoassays, the following table provides a qualitative assessment of the potential for cross-reactivity of various anabolic steroids in testosterone immunoassays, based on structural similarity and available literature.

Anabolic SteroidStructural Similarity to TestosteronePotential for Cross-Reactivity in Testosterone Immunoassay
This compound High (DHT derivative)High
Nandrolone ModerateModerate to High[1]
Boldenone HighHigh[1]
Stanozolol ModerateLow to Moderate
Oxandrolone ModerateLow to Moderate
Methyltestosterone Very HighVery High[1]

Note: This table is for informational purposes only. The actual cross-reactivity will depend on the specific antibody used in the immunoassay. Empirical testing is always recommended.

Experimental Protocols

Protocol 1: Cross-Reactivity Testing in a Competitive Immunoassay

This protocol outlines the procedure for determining the percentage of cross-reactivity of a compound (e.g., this compound) in a competitive steroid immunoassay.

Materials:

  • Steroid-free serum or assay buffer

  • Target steroid standard (e.g., Testosterone)

  • Potentially cross-reacting compound (e.g., this compound)

  • Microplate coated with a capture antibody specific for the target steroid

  • Enzyme-labeled target steroid (conjugate)

  • Substrate solution

  • Stop solution

  • Microplate reader

Procedure:

  • Prepare Standard Curves:

    • Create a standard curve for the target steroid by preparing a series of dilutions in steroid-free serum or assay buffer.

    • Prepare a separate standard curve for the potentially cross-reacting compound using the same dilution scheme.

  • Assay Procedure:

    • Add the standards, controls, and samples (containing the cross-reactant) to the appropriate wells of the antibody-coated microplate.

    • Add the enzyme-labeled steroid conjugate to all wells.

    • Incubate the plate according to the manufacturer's instructions to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add the substrate solution and incubate to allow for color development.

    • Stop the reaction with the stop solution.

    • Read the absorbance of each well using a microplate reader.

  • Calculate Cross-Reactivity:

    • For both the target steroid and the cross-reacting compound, determine the concentration that produces 50% of the maximum signal (IC50).

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Steroid / IC50 of Cross-Reacting Compound) x 100

Protocol 2: Solid-Phase Extraction (SPE) for Sample Purification

This protocol provides a general method for removing interfering substances from serum or plasma samples prior to immunoassay analysis.

Materials:

Procedure:

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 2 mL of methanol through it, followed by 2 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading: Load the serum or plasma sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 2 mL of deionized water to remove polar impurities, followed by 2 mL of hexane to remove non-polar lipids.

  • Elution: Elute the steroids from the cartridge with 2 mL of ethyl acetate into a clean collection tube.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 40°C.

  • Reconstitution: Reconstitute the dried extract in a known volume of assay buffer. The sample is now ready for immunoassay analysis.

Mandatory Visualizations

Androgen_Receptor_Signaling_Pathway cluster_cytoplasm Cytoplasm This compound This compound (or other Androgen) AR_HSP AR-HSP Complex This compound->AR_HSP Binds AR Androgen Receptor (AR) AR_dimer AR Dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation AR_dimer_n AR Dimer AR_dimer->AR_dimer_n Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer_n->ARE Binds to DNA Gene Target Gene mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis (Cellular Response) mRNA->Protein Translation Immunoassay_Workflow cluster_prep Sample & Reagent Preparation cluster_assay Competitive Immunoassay Steps cluster_analysis Data Analysis Sample Sample containing This compound & Target Steroid Add_Sample 1. Add Samples/Standards to Plate Sample->Add_Sample Standards Target Steroid Standards Standards->Add_Sample Conjugate Enzyme-Labeled Target Steroid Antibody_Plate Antibody-Coated Microplate Add_Conjugate 2. Add Enzyme Conjugate Add_Sample->Add_Conjugate Incubate1 3. Incubate (Competition) Add_Conjugate->Incubate1 Wash1 4. Wash Plate Incubate1->Wash1 Add_Substrate 5. Add Substrate Wash1->Add_Substrate Incubate2 6. Incubate (Color Development) Add_Substrate->Incubate2 Add_Stop 7. Add Stop Solution Incubate2->Add_Stop Read_Plate 8. Read Absorbance Add_Stop->Read_Plate Calc_Results 9. Calculate Steroid Concentration Read_Plate->Calc_Results

References

Preventing Methenolone degradation in long-term cell culture studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Methenolone during long-term cell culture studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in cell culture?

This compound is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (B1667394) (DHT).[1][2] It is available in two main forms: this compound Acetate and this compound Enanthate. In a research context, it is used to study androgen receptor (AR) signaling and its effects on cellular processes.

The primary mechanism of action for this compound involves binding to and activating the androgen receptor.[1][3][4] This ligand-receptor complex then translocates to the cell nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs). This binding modulates the transcription of target genes, leading to increased protein synthesis and nitrogen retention, which are critical for its anabolic effects.[2][3][4] this compound also exhibits anti-catabolic properties by inhibiting the effects of glucocorticoids.[3]

Q2: What are the potential causes of this compound degradation in cell culture?

While specific data on this compound degradation in cell culture media is limited, based on the behavior of other steroids, several factors can contribute to its degradation over long-term studies:

  • Chemical Instability in Aqueous Media: Steroids can be unstable in aqueous solutions, with factors like pH influencing the rate of degradation.

  • Enzymatic Degradation: If using serum-containing media or certain cell types, enzymes present may metabolize this compound.

  • Adsorption to Plastics: Steroids are lipophilic and can adsorb to the surface of plastic labware, such as flasks, plates, and pipette tips, reducing the effective concentration in the media.[5] The presence of serum proteins can help mitigate this issue.[5]

  • Photodegradation: Exposure to light can potentially degrade light-sensitive compounds.

Q3: How should I prepare and store this compound stock solutions to ensure stability?

Proper preparation and storage of stock solutions are critical for maintaining the integrity of this compound throughout your experiments.

ParameterRecommendationRationale
Solvent DMSO or absolute ethanol (B145695)This compound is hydrophobic and dissolves well in these organic solvents.
Concentration Prepare a high-concentration stock (e.g., 10-100 mM)Minimizes the volume of solvent added to the cell culture medium, keeping the final solvent concentration low (ideally ≤0.1%) to avoid solvent-induced cytotoxicity.
Storage Temperature Store aliquots at -20°C or -80°CLow temperatures slow down chemical degradation.
Storage Container Use amber glass vials or polypropylene (B1209903) tubes wrapped in foilProtects the compound from light to prevent photodegradation. Glass is often preferred for long-term storage of organic compounds.
Aliquoting Prepare single-use aliquotsAvoids repeated freeze-thaw cycles which can lead to degradation and solvent evaporation, thereby altering the concentration.[6]

Troubleshooting Guides

Issue 1: Inconsistent or Diminished Biological Effects of this compound Over Time

Possible Cause: Degradation of this compound in the cell culture medium, leading to a decrease in the effective concentration.

Troubleshooting Steps:

  • Verify Stock Solution Integrity:

    • Use a freshly thawed aliquot of your this compound stock solution for each experiment.

    • If you suspect your stock solution has degraded, prepare a fresh stock.

  • Optimize Media Refreshment Schedule:

    • For very long-term studies (weeks to months), increase the frequency of media changes with freshly added this compound. The optimal frequency will depend on the stability of this compound in your specific culture conditions and should be determined empirically.

  • Assess Stability in Your System:

    • Conduct a pilot stability study. Prepare complete media with this compound and incubate it under your standard cell culture conditions (37°C, 5% CO2) without cells.

    • Collect aliquots of the media at different time points (e.g., 0, 24, 48, 72 hours) and store them at -80°C.

    • Quantify the concentration of this compound in the samples using an appropriate analytical method like HPLC-MS/MS.[7][8][9] This will provide an estimate of its half-life in your culture medium.

Issue 2: High Variability in Experimental Replicates

Possible Cause: Inconsistent dosing due to adsorption of this compound to labware.

Troubleshooting Steps:

  • Pre-treat Labware: Consider pre-coating plasticware with a blocking agent like bovine serum albumin (BSA) to reduce non-specific binding of the hydrophobic this compound.[10]

  • Use Low-Binding Plastics: If possible, use commercially available low-protein-binding microcentrifuge tubes and plates.

  • Minimize Plastic Contact: Prepare dilutions in glass vials where feasible before adding to the final culture vessel.

  • Ensure Homogeneity: Vortex stock solutions and working solutions thoroughly before use to ensure the compound is evenly distributed.

Issue 3: Unexpected Cellular Morphology or Cytotoxicity

Possible Cause:

  • Solvent Toxicity: The final concentration of the solvent (DMSO or ethanol) in the culture medium may be too high.

  • Degradation Products: Unknown degradation products of this compound could have cytotoxic effects.

Troubleshooting Steps:

  • Vehicle Control: Always include a vehicle control in your experiments. This consists of treating cells with the same final concentration of the solvent used to dissolve this compound, but without the compound itself. This will help you distinguish between the effects of the compound and its solvent.

  • Lower Solvent Concentration: Ensure the final concentration of DMSO or ethanol in your cell culture medium is as low as possible, typically below 0.5%, and ideally below 0.1%.

  • Test for Cytotoxicity: Perform a dose-response experiment to determine the optimal non-toxic working concentration of this compound for your specific cell line.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a sterile, high-concentration stock solution of this compound for use in cell culture.

Materials:

  • This compound powder

  • Sterile, anhydrous DMSO or 200-proof ethanol

  • Sterile, amber glass vials or polypropylene microcentrifuge tubes

  • Calibrated analytical balance

  • Sterile, calibrated pipettes and tips

Procedure:

  • Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder.

  • Transfer the powder to a sterile vial.

  • Add the calculated volume of sterile DMSO or ethanol to achieve the desired stock concentration (e.g., 100 mM).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Dispense the stock solution into single-use aliquots in sterile, light-protected vials.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Quantification of this compound in Cell Culture Media by HPLC-MS/MS

Objective: To determine the concentration of this compound in cell culture media over time to assess its stability.

Materials:

  • Cell culture media samples containing this compound

  • Internal standard (e.g., a deuterated analog of this compound)

  • Acetonitrile (B52724), HPLC-grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Solid Phase Extraction (SPE) cartridges (if necessary for sample cleanup)

  • HPLC system coupled to a tandem mass spectrometer (MS/MS)

Procedure:

  • Sample Preparation:

    • Thaw the cell culture media samples.

    • Add a known concentration of the internal standard to each sample.

    • To precipitate proteins, add 3 volumes of cold acetonitrile to 1 volume of media.

    • Vortex and incubate at -20°C for 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube.

    • (Optional) Further purify the sample using SPE if significant matrix effects are observed.

    • Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.

  • HPLC-MS/MS Analysis:

    • Inject the prepared sample into the HPLC-MS/MS system.

    • Separate this compound from other components on a suitable C18 column using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.

  • Data Analysis:

    • Calculate the ratio of the peak area of this compound to the peak area of the internal standard.

    • Determine the concentration of this compound in the samples by comparing this ratio to a standard curve prepared with known concentrations of this compound.

Visualizations

Methenolone_Degradation_Troubleshooting Troubleshooting this compound Degradation cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Solutions Issue Inconsistent or Diminished Biological Effects Degradation Chemical Degradation in Media Issue->Degradation could be due to Adsorption Adsorption to Labware Issue->Adsorption could be due to Stock_Issue Stock Solution Degradation Issue->Stock_Issue could be due to Refresh_Media Increase Media Refreshment Degradation->Refresh_Media Stability_Study Conduct Stability Study (HPLC-MS/MS) Degradation->Stability_Study Pretreat_Plastics Pre-treat Plastics (e.g., with BSA) Adsorption->Pretreat_Plastics Low_Binding_Ware Use Low-Binding Ware Adsorption->Low_Binding_Ware Fresh_Stock Prepare Fresh Stock Solution Stock_Issue->Fresh_Stock Aliquot_Stock Use Fresh Aliquots Stock_Issue->Aliquot_Stock

Caption: Troubleshooting workflow for inconsistent this compound effects.

Methenolone_Stock_Preparation This compound Stock Solution Workflow cluster_preparation Preparation (Sterile) cluster_storage Storage cluster_usage Usage Weigh Weigh this compound Powder Dissolve Dissolve in Sterile DMSO or Ethanol Weigh->Dissolve Vortex Vortex Until Dissolved Dissolve->Vortex Aliquot Aliquot into Single-Use Light-Protected Vials Vortex->Aliquot Store Store at -20°C or -80°C Aliquot->Store Thaw Thaw One Aliquot Before Use Store->Thaw Dilute Dilute in Pre-warmed Culture Medium Thaw->Dilute Use_Immediately Use Immediately Dilute->Use_Immediately Androgen_Receptor_Signaling Canonical Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR_HSPs AR-HSP Complex This compound->AR_HSPs Binds to AR AR_this compound AR-Methenolone Complex AR Androgen Receptor (AR) HSPs Heat Shock Proteins (HSPs) AR_HSPs->HSPs HSPs Dissociate AR_Dimer AR Dimer AR_this compound->AR_Dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_Dimer->ARE Binds to DNA Transcription Gene Transcription ARE->Transcription Initiates

References

Enhancing the sensitivity of Methenolone detection in low-concentration samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of Methenolone detection in low-concentration samples.

Frequently Asked Questions (FAQs)

Q1: What are the most sensitive analytical techniques for detecting low concentrations of this compound?

A1: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with tandem Mass Spectrometry (GC-MS/MS) are the most widely used and highly sensitive methods for the quantification of this compound and its metabolites.[1][2][3] High-Resolution Mass Spectrometry (HRMS) coupled with either GC or LC can also offer excellent sensitivity and selectivity.[3][4] For GC-based methods, derivatization is crucial to improve the volatility and thermal stability of the analytes.[5][6]

Q2: Which this compound metabolites should I target for the longest detection window?

A2: For an extended detection window, it is highly recommended to monitor the long-term metabolites of this compound, particularly the sulfated conjugates. A non-hydrolysed sulfated metabolite, 1β-methyl‐5α‐androstan‐17‐one‐3ζ‐sulfate (B86663), has been shown to be detectable for up to 17 days.[5][7] Additionally, monitoring the major urinary metabolite, 3α-hydroxy-1-methylen-5α-androstan-17-one, is also a common practice.[8][9] Detecting both glucuronide and sulfate-conjugated metabolites can significantly increase the chances of detection.[1][3][4]

Q3: What are the key sample preparation techniques to improve this compound recovery from complex matrices?

A3: Effective sample preparation is critical for enhancing detection sensitivity. Common techniques include:

  • Enzymatic Hydrolysis: This step uses β-glucuronidase to cleave glucuronide conjugates, releasing the parent steroid or its phase I metabolite for analysis.[3][4][10]

  • Liquid-Liquid Extraction (LLE): LLE is a robust method for extracting this compound and its metabolites from biological fluids like urine and plasma.[1][11]

  • Solid-Phase Extraction (SPE): SPE provides a more targeted cleanup and concentration of analytes, effectively removing interfering matrix components.[2][12] A mixed-mode SPE can be optimized to separate glucuronide and sulfate fractions.[1]

Q4: How can derivatization enhance the sensitivity of this compound detection?

A4: Derivatization is a key strategy for improving the analytical properties of this compound and its metabolites, particularly for GC-MS analysis.

  • For GC-MS: Trimethylsilylation (e.g., using MSTFA) is a common derivatization technique that increases the volatility and thermal stability of the steroids, leading to better chromatographic peak shapes and improved sensitivity.[5][6][10]

  • For LC-MS/MS: Girard's Reagent T (GRT) derivatization can be employed to enhance the ionization efficiency and, consequently, the detection sensitivity of both free and conjugated metabolites.[1][11]

Troubleshooting Guide: Low Signal Intensity in this compound Analysis

This guide addresses common issues leading to low signal intensity during the analysis of low-concentration this compound samples.

Problem Potential Cause Recommended Solution
No or Very Low Analyte Signal Inefficient extraction of this compound or its metabolites.Optimize the extraction method. For LLE, ensure the pH of the aqueous phase and the choice of organic solvent are appropriate. For SPE, verify that the sorbent chemistry and elution solvent are suitable for the target analytes.[13][14]
Incomplete enzymatic hydrolysis of conjugated metabolites.Verify the activity of the β-glucuronidase enzyme. Optimize incubation time and temperature (e.g., 1 hour at 50°C).[10] Consider using a combination of β-glucuronidase and arylsulfatase to cleave both glucuronide and sulfate conjugates.[5]
Suboptimal derivatization (for GC-MS).Ensure the derivatizing agent (e.g., MSTFA) is fresh and not degraded. Optimize the reaction time and temperature (e.g., 20 minutes at 60°C).[6][10]
Poor ionization in the mass spectrometer source.Clean the ion source. Optimize source parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate.[13][15] For LC-MS, consider using a derivatizing agent like Girard's Reagent T to improve ionization.[1][11]
Inconsistent or Irreproducible Signal Matrix effects from co-eluting endogenous compounds.Improve the sample cleanup procedure using techniques like SPE.[2][12] Adjust the chromatographic gradient to better separate the analytes from interfering matrix components. Utilize an internal standard to compensate for matrix-induced signal suppression or enhancement.[2]
Analyte degradation.Ensure samples are stored properly (e.g., at -20°C or -80°C) and minimize freeze-thaw cycles.[16] Check the stability of this compound and its metabolites in the chosen solvent.
Instrument variability.Perform regular tuning and calibration of the mass spectrometer.[15] Run a system suitability test with a known standard before analyzing samples.

Quantitative Data Summary

The following table summarizes the limits of detection (LOD) and quantification (LOQ) for this compound using various analytical methods as reported in the literature.

Analytical MethodMatrixLODLOQCitation
HPLC-MS/MSAnimal Source Food (pork, beef, etc.)0.3 µg/kg-[2]
GC-MSHuman Urine>10 ng/mL-[8]
NP-TLC-DensitometricBulk Drug/Tablets61.0 ng/spot184.0 ng/spot[17][18]

Note: LOD and LOQ values can vary significantly depending on the specific instrumentation, sample matrix, and experimental conditions.

Experimental Protocols

Sample Preparation and GC-MS Analysis of this compound Metabolites in Urine

This protocol is a generalized procedure based on common practices for detecting this compound metabolites.

  • Internal Standard Addition: Add a known quantity of an appropriate internal standard (e.g., d3-methyltestosterone) to 2 mL of urine.[2]

  • Enzymatic Hydrolysis: Add 750 µL of phosphate (B84403) buffer (0.8 M, pH 7.0) and 25 µL of β-glucuronidase from E. coli. Incubate the mixture for 1 hour at 50°C to cleave the glucuronide conjugates.[10]

  • Liquid-Liquid Extraction: Adjust the pH to ~9.5 by adding 750 µL of 20% K2CO3/KHCO3 (1:1). Add 6 mL of tert-butyl methyl ether (TBME), vortex for 5 minutes, and centrifuge for 5 minutes at 2500 rpm.[10]

  • Evaporation: Transfer 4 mL of the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40-60°C.

  • Derivatization: Reconstitute the dried residue in 100 µL of a derivatizing mixture (e.g., N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), ammonium (B1175870) iodide, and ethanethiol; 1000:2:5, v/w/v). Heat the solution for 20 minutes at 60°C.[6][10]

  • GC-MS Analysis: Inject 1-3 µL of the derivatized sample into the GC-MS system for analysis.

LC-MS/MS Analysis with Girard's Reagent T Derivatization

This protocol enhances the detection of intact phase II metabolites.

  • Sample Dilution: Dilute the native urine sample with the Girard's Reagent T (GRT) derivatization reagent.

  • Direct Injection: Inject the mixture directly into the LC-MS/MS system. This "derivatization and shoot" method is rapid and effective for screening.[1][11]

  • Alternative LLE: For a more thorough extraction, adjust the sample pH to 4.5 and perform a liquid-liquid extraction using ethyl acetate (B1210297). This effectively isolates both sulfate and glucuronide metabolites.[1][11]

  • Evaporation and Reconstitution: Evaporate the organic layer and reconstitute the residue in the mobile phase before injection.

  • LC-MS/MS Analysis: Analyze the sample using an LC-MS/MS system, monitoring for the specific precursor and product ions of the GRT-derivatized this compound metabolites.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Urine/Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Add_IS->Hydrolysis Extraction Liquid-Liquid or Solid-Phase Extraction Hydrolysis->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Derivatization Derivatization (e.g., MSTFA for GC-MS or GRT for LC-MS) Evaporation->Derivatization Injection Inject into GC-MS or LC-MS/MS Derivatization->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Data_Analysis Data Analysis & Quantification Data_Acquisition->Data_Analysis

Caption: General experimental workflow for this compound detection.

Troubleshooting_Guide Start Low or No Signal Detected Check_Sample_Prep Review Sample Preparation Start->Check_Sample_Prep Start Here Check_Derivatization Verify Derivatization Step (for GC-MS) Start->Check_Derivatization Check_MS_Performance Assess MS Performance Start->Check_MS_Performance Optimize_Extraction Optimize Extraction (pH, Solvent, SPE) Check_Sample_Prep->Optimize_Extraction Extraction Issue? Optimize_Hydrolysis Optimize Hydrolysis (Enzyme Activity, Time, Temp) Check_Sample_Prep->Optimize_Hydrolysis Hydrolysis Issue? Optimize_Derivatization Optimize Derivatization (Reagent, Time, Temp) Check_Derivatization->Optimize_Derivatization Yes Tune_Calibrate_MS Tune & Calibrate MS Check_MS_Performance->Tune_Calibrate_MS Calibration Issue? Clean_Ion_Source Clean Ion Source & Optimize Parameters Check_MS_Performance->Clean_Ion_Source Source Issue? Signal_Improved Signal Improved Optimize_Extraction->Signal_Improved Optimize_Hydrolysis->Signal_Improved Optimize_Derivatization->Signal_Improved Tune_Calibrate_MS->Signal_Improved Clean_Ion_Source->Signal_Improved

Caption: Troubleshooting decision tree for low signal intensity.

References

Resolving co-eluting peaks in the chromatographic analysis of Methenolone metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting peaks during the chromatographic analysis of Methenolone and its metabolites.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common this compound metabolites, and why are they challenging to separate?

A1: this compound is extensively metabolized in the body, leading to a variety of metabolites, primarily excreted as glucuronide and sulfate (B86663) conjugates.[1][2] Common metabolites include:

  • This compound itself

  • 3α-hydroxy-1-methylen-5α-androstan-17-one (the major metabolite)[2]

  • 17-epithis compound[2]

  • 3α-hydroxy-1α-methyl-5α-androstan-17-one[2]

  • Various hydroxylated metabolites (e.g., at the C6, C16 positions)[2]

  • Sulfate conjugates of the above, such as this compound sulphate and 1-methylene-5α-androstan-3α-ol-17-one sulphate.[1]

The primary challenge in their separation arises from the presence of numerous structural isomers and stereoisomers.[3] These compounds have very similar physicochemical properties, leading to close or overlapping elution times (co-elution) in both gas chromatography (GC) and liquid chromatography (LC).[3]

Q2: I am observing peak fronting or tailing for my this compound metabolite peaks in LC-MS. What could be the cause and how can I fix it?

A2: Peak asymmetry is a common issue in the chromatography of steroid metabolites.

  • Causes of Peak Tailing:

    • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the metabolites, causing tailing.

    • Column Overload: Injecting too much sample can lead to peak distortion.

    • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of an acidic or basic metabolite, it can exist in both ionized and non-ionized forms, leading to tailing.

  • Solutions:

    • Use a High-Purity, End-Capped Column: Modern, high-purity silica (B1680970) columns with thorough end-capping minimize exposed silanol groups.

    • Adjust Mobile Phase pH: For reversed-phase LC, adding a small amount of an acid like formic acid (e.g., 0.1%) to the mobile phase can suppress the ionization of silanol groups and improve peak shape.

    • Reduce Sample Load: Try diluting your sample or reducing the injection volume.

    • Check for Column Contamination: A contaminated guard or analytical column can cause peak shape issues. Flush the column or replace the guard column if necessary.

Q3: My GC-MS analysis shows co-eluting peaks for what I believe are isomeric this compound metabolites. How can I improve their separation?

A3: Co-elution of steroid isomers is a frequent challenge in GC-MS analysis. Here are some strategies to improve resolution:

  • Optimize the Temperature Program: A slower temperature ramp rate (e.g., 5-10°C/min) can increase the separation efficiency between closely eluting compounds.

  • Change the GC Column: If you are using a standard non-polar column (e.g., a 5% phenyl-methylpolysiloxane phase like a DB-5ms), switching to a more polar column (e.g., a cyanopropyl-based phase) can alter the elution order and improve selectivity for steroid isomers.

  • Optimize Derivatization: Ensure your derivatization reaction (e.g., silylation with MSTFA) has gone to completion. Incomplete derivatization can lead to multiple peaks for a single analyte and potential co-elution. Ensure your derivatizing agent is fresh and the reaction conditions (temperature and time) are optimal.

Q4: How can I improve the separation of this compound's glucuronide and sulfate conjugates in LC-MS?

A4: The separation of these conjugated metabolites, which have different polarities, can be optimized through several approaches:

  • Mobile Phase Gradient Optimization: A shallow, extended gradient is often necessary. Start with a low percentage of organic solvent and increase it slowly. This allows for better separation of the more polar glucuronide and sulfate conjugates from each other and from less polar unconjugated metabolites.

  • Mobile Phase Composition:

    • Organic Modifier: Switching from acetonitrile (B52724) to methanol, or using a combination of both, can alter the selectivity of the separation. Methanol is a weaker solvent than acetonitrile in reversed-phase chromatography and can provide different elution patterns for structurally similar compounds.

    • Additives: Using additives like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) in the mobile phase can improve peak shape and ionization efficiency in the mass spectrometer.

  • Column Chemistry: While C18 columns are widely used, consider a column with a different stationary phase chemistry, such as a biphenyl (B1667301) or pentafluorophenyl (PFP) phase. These can offer alternative selectivities for steroid metabolites.

Quantitative Data Summary

The following tables summarize typical chromatographic conditions and observed retention times for this compound and its metabolites from published methods. Note that retention times can vary significantly between different instruments, columns, and specific method parameters.

Table 1: Example LC-HRMS Conditions and Retention Times for Sulfated this compound Metabolites

AnalyteRetention Time (min)
This compound sulphate (S1-a)8.5
1-methylene-5α-androstan-3α-ol-17-one sulphate (S1-b)9.2
3β-hydroxy-1α-methyl-5α-androstan-17-one sulphate (S3)10.1
16β-hydroxy-1-methyl-5α-androst-1-ene-3,17-dione sulphate (S6)7.8

Data adapted from a study utilizing a C18 column with a water/acetonitrile gradient containing ammonium formate and formic acid.[1]

Table 2: Example RP-HPLC Conditions and Retention Times for this compound and its Acetate Ester

AnalyteRetention Time (min)
This compound3.090
This compound acetate7.717

Data obtained using a Kintex 5µm EVO C18 column with an isocratic mobile phase of acetonitrile and water (60:40 v/v).[4]

Experimental Protocols

Protocol 1: Sample Preparation of Urine for LC-MS Analysis of Sulfated Metabolites

This protocol is adapted for the extraction of sulfated metabolites.

  • Internal Standard Addition: Add 50 µL of an appropriate internal standard solution (e.g., mefruside (B1676158) at 21 µg/mL) to 5 mL of urine sample.

  • pH Adjustment: Adjust the pH of the sample to 9.5 by adding 1.4 g of a NaHCO₃:Na₂CO₃ mixture (10:1 w/w).

  • Salting Out: Add 3 g of sodium sulphate to the sample to promote the salting-out effect.

  • Liquid-Liquid Extraction (LLE): Add 5 mL of ethyl acetate and shake the mixture for 20 minutes.

  • Centrifugation: Centrifuge the sample at 2000 rpm for 10 minutes.

  • Evaporation: Transfer the organic (upper) layer to a new tube and evaporate to dryness under a stream of nitrogen at 50°C.

  • Reconstitution: Reconstitute the dry extract in 100 µL of a mixture of mobile phase A and B (e.g., 80:20 v/v) suitable for your LC-MS system.

  • Analysis: Inject an aliquot (e.g., 5 µL) into the LC-MS system.[1]

Protocol 2: Enzymatic Hydrolysis and Derivatization for GC-MS Analysis

This protocol is a general procedure for the analysis of glucuronidated metabolites.

  • Enzymatic Hydrolysis:

    • To 2 mL of urine, add an internal standard.

    • Add 1 mL of phosphate (B84403) buffer (pH 7).

    • Add 50 µL of β-glucuronidase from E. coli.

    • Incubate at 50-55°C for 1-3 hours.

  • Extraction:

    • After hydrolysis, adjust the pH to 9-10 with a sodium carbonate/bicarbonate buffer.

    • Perform a liquid-liquid extraction with an organic solvent like diethyl ether or a mixture of n-pentane and ethyl acetate.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dry residue, add 100 µL of a derivatizing agent mixture, such as MSTFA/NH₄I/dithioerythritol (1000:2:6, v/w/v).[1]

    • Incubate at 60-80°C for 20-30 minutes.[1]

  • Analysis: Inject an aliquot (e.g., 1-2 µL) of the derivatized sample into the GC-MS system.

Visualization

Troubleshooting_Workflow Troubleshooting Workflow for Co-eluting Peaks start Co-elution or Poor Resolution Observed check_system Verify System Suitability (Peak Shape, Retention Time Stability) start->check_system optimize_gradient Step 1: Optimize Mobile Phase Gradient (e.g., Slower Ramp Rate, Isocratic Hold) check_system->optimize_gradient System OK system_maintenance Perform System Maintenance (e.g., Change Seals, Check for Leaks) check_system->system_maintenance System Fails check_resolution1 Resolution Improved? optimize_gradient->check_resolution1 Re-analyze optimize_mp_comp Step 2: Adjust Mobile Phase Composition (e.g., Change Organic Modifier, Adjust pH) check_resolution1->optimize_mp_comp No / Insufficient success Resolution Achieved check_resolution1->success Yes check_resolution2 Resolution Improved? optimize_mp_comp->check_resolution2 Re-analyze check_resolution2->success Yes change_column Step 3: Change Stationary Phase (e.g., Different Column Chemistry - Phenyl, Cyano) check_resolution2->change_column No / Insufficient check_resolution3 Resolution Improved? change_column->check_resolution3 Re-analyze check_resolution3->success Yes adjust_temp_flow Step 4: Adjust Temperature and Flow Rate (e.g., Lower Flow Rate, Change Temperature) check_resolution3->adjust_temp_flow No / Insufficient final_check Resolution Acceptable? adjust_temp_flow->final_check Re-analyze final_check->success Yes advanced_methods Consider Advanced Techniques (e.g., 2D-LC, Ion Mobility MS) final_check->advanced_methods No

References

Validation & Comparative

A Comparative Guide to the Analytical Quantification of Methenolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three prominent analytical methods for the quantification of Methenolone, a synthetic anabolic-androgenic steroid. The objective is to offer a detailed overview of the performance characteristics of a new Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method and compare it with established High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) techniques. This document is intended to assist researchers and drug development professionals in selecting the most appropriate analytical method for their specific needs, supported by experimental data and detailed protocols.

Method Performance Comparison

The selection of an analytical method for this compound quantification is contingent on various factors, including the sample matrix, required sensitivity, and the desired quantitative performance. Below is a summary of the key performance parameters for the newly developed RP-HPLC method and its comparison with HPLC-MS/MS and GC-MS.

ParameterRP-HPLCHPLC-MS/MSGC-MS
Linearity Range 0.0125 - 0.1 µg/mL0.5 - 20 µg/kg[1]2 - 100 pg/mg[2]
Limit of Detection (LOD) Not Reported0.3 µg/kg[1]1 pg/mg[2]
Limit of Quantification (LOQ) Not ReportedNot ReportedNot Reported
Accuracy (Recovery) 99.8% - 100.4%[3]>90%[1]97.6%[2]
Precision (RSD) ≤ 2%[3]<7%[1]10.9% - 16.8%[2]
Sample Matrix Food Supplements[3]Animal Source Food[1]Human Hair[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. This section outlines the experimental protocols for the three compared techniques.

A New Validated RP-HPLC Method

This method is designed for the quantification of this compound acetate (B1210297) in food supplements.

Instrumentation:

  • UltiMateDionex 3000 SD liquid chromatograph with a UV detector.[3]

Chromatographic Conditions:

  • Column: Kintex 5µm EVO C18 (100 × 4.6 mm).[3]

  • Mobile Phase: Acetonitrile:Water (60:40, v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: 240 nm.[3]

  • Column Temperature: 25 °C.[3]

  • Injection Volume: 20 µL.

Sample Preparation:

  • Weigh and powder five tablets of the food supplement.

  • Dissolve the powder in methanol (B129727) in a 500 mL volumetric flask.

  • Centrifuge the solution for 5 minutes at 2000 rpm.

  • Filter the supernatant through a 0.45 µm filter followed by a 0.22 µm filter.

  • Inject 20 µL of the final solution into the HPLC system.[3]

HPLC-MS/MS Method

This method is suitable for the quantification of total this compound in various animal-derived food products.

Instrumentation:

  • High-Performance Liquid Chromatography system coupled with a Tandem Mass Spectrometer (HPLC-MS/MS).[1]

Pretreatment:

  • The method involves a dual enzyme digestion to release conjugated this compound.

  • Extraction is performed with 1% formic acid in acetonitrile.

  • Purification is carried out using a PRiME HLB column or QuEChERS salt.[1]

  • d3-methyltestosterone is used as an internal standard.[1]

GC-MS Method

This highly sensitive method is optimized for the detection and quantification of this compound in human hair.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).[2]

Sample Preparation:

  • Decontaminate the hair sample with methylene (B1212753) chloride.

  • Solubilize approximately 100 mg of hair in 1 mL of 1 M NaOH at 95 °C for 15 minutes in the presence of an internal standard (testosterone-d3).

  • Neutralize the homogenate and perform a solid-phase extraction using an Isolute C18 column, eluting with methanol.

  • Follow with a liquid-liquid extraction using pentane.

  • Derivatize the residue with MSTFA-NH4I-2-mercaptoethanol.

  • Inject a 1.5 µL aliquot into the GC-MS system.[2]

Visualizing the Method Validation Workflow and this compound's Mechanism of Action

To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the general workflow for analytical method validation and the signaling pathway of this compound.

Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Application A Define Analytical Requirements B Select Appropriate Technology (e.g., HPLC, GC-MS) A->B C Optimize Method Parameters (e.g., Mobile Phase, Temperature) B->C D Specificity / Selectivity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Sample Analysis I->J K Quality Control J->K

Caption: A generalized workflow for the development and validation of an analytical method.

Methenolone_Signaling_Pathway This compound This compound AR Androgen Receptor (AR) This compound->AR Binds to Complex This compound-AR Complex This compound->Complex HSP Heat Shock Proteins AR->HSP Released from AR->Complex Nucleus Nucleus Complex->Nucleus Translocates to ARE Androgen Response Element (ARE) on DNA Complex->ARE Binds to Transcription Gene Transcription ARE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Leads to Anabolic_Effects Anabolic Effects (e.g., Muscle Growth) Protein_Synthesis->Anabolic_Effects

Caption: The signaling pathway of this compound, illustrating its interaction with the androgen receptor to produce anabolic effects.

References

A Comparative Guide to the Cross-Validation of Methenolone Measurements: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of the anabolic steroid Methenolone is crucial for pharmacokinetic studies, doping control, and quality assurance of pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely employed analytical techniques for this purpose. The choice between these methods depends on various factors, including the sample matrix, required sensitivity, and the specific analytical goals.

This guide provides an objective comparison of HPLC and GC-MS for the analysis of this compound, supported by data from validated methods. A cross-validation approach, where results from these two distinct analytical techniques are compared, is a rigorous method to ensure data accuracy and reliability.

At a Glance: HPLC vs. GC-MS for this compound Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in a gaseous mobile phase based on their interaction with a stationary phase, followed by mass-based detection.
Derivatization Not typically required for this compound.[1]Mandatory to increase volatility and thermal stability.[2][3]
Sample Throughput Generally higher due to simpler sample preparation.Can be lower due to the additional derivatization step.
Sensitivity Good, especially when coupled with tandem mass spectrometry (LC-MS/MS).[4][5]Excellent, particularly with tandem mass spectrometry (GC-MS/MS), capable of detecting very low concentrations.[6]
Specificity Good with UV detection, excellent with MS detection.[1][4][5]Very high due to characteristic mass fragmentation patterns.[2][7]
Instrumentation Cost Generally lower for HPLC-UV systems compared to GC-MS.Can be higher, especially for high-resolution systems.
Typical Application Quality control of pharmaceutical supplements, analysis in wastewater.[1][5]Doping control (analysis of metabolites in urine and blood), forensic analysis.[2][6][7]

Quantitative Method Validation Parameters

The following table summarizes typical validation parameters for HPLC and GC-MS methods for the analysis of this compound and its metabolites, compiled from various studies.

ParameterHPLC / LC-MS/MSGC-MS / GC-MS/MS
Linearity Range 0.5 - 20 µg/kg (in animal tissue, LC-MS/MS)[4]Not explicitly stated for parent drug, but quantitation is effective.
Limit of Detection (LOD) 0.3 µg/kg (in animal tissue, LC-MS/MS)[4]Can detect concentrations exceeding 10 ng/mL for metabolites.[2] As low as 0.10 ng/mL in dried blood with GC-MS/MS.[6]
Limit of Quantification (LOQ) Not explicitly stated in the provided results.Not explicitly stated in the provided results.
Accuracy (% Recovery) >90% (in animal tissue, LC-MS/MS)[4]Not explicitly stated in the provided results.
Precision (% RSD) <7% (in animal tissue, LC-MS/MS)[4]Not explicitly stated in the provided results.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical procedure. The following sections provide representative protocols for the analysis of this compound using HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on a validated RP-HPLC method for the determination of this compound acetate (B1210297) in food supplements.[1]

  • Instrumentation : A liquid chromatograph equipped with a UV detector.

  • Chromatographic Conditions :

    • Column : Kintex 5µm EVO C18 (100 × 4.6 mm).[1]

    • Mobile Phase : Acetonitrile and water in a 60:40 (v/v) ratio.[1]

    • Flow Rate : 1.0 mL/min.[1]

    • Column Temperature : 25 °C.[1]

    • Detection : UV at 240 nm.[1]

    • Injection Volume : 20 µL.[1]

  • Sample Preparation :

    • Weigh and powder the sample (e.g., tablets).

    • Dissolve a known amount in methanol.

    • Centrifuge the solution to remove excipients.

    • Filter the supernatant through a 0.45 µm filter before injection.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is based on a method for the analysis of the major urinary metabolite of this compound acetate.[2]

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation and Derivatization :

    • For urine samples, enzymatic hydrolysis with Helix pomatia is performed to cleave conjugates.[2]

    • Extraction of the analyte from the sample matrix.

    • Purification of the extract, for example, by thin-layer chromatography (TLC).[2]

    • Derivatization : The dried extract is converted into a methoxime-trimethylsilyl (MO-TMS) derivative to improve volatility.[2][3] This is a crucial step for most steroids analyzed by GC-MS.[8][9]

  • Chromatographic Conditions :

    • Column : A capillary column suitable for steroid analysis (e.g., HP5-MS).[10]

    • Carrier Gas : Helium.

    • Temperature Program : An oven temperature gradient is used to separate the analytes.[10]

  • Mass Spectrometry Conditions :

    • Ionization Mode : Electron Ionization (EI).

    • Acquisition Mode : Selected Ion Monitoring (SIM) for quantitative analysis, targeting characteristic ions of the derivatized this compound metabolite (e.g., m/z 372, 403, 282).[2]

Cross-Validation Workflow

A critical step in adopting a new analytical method or comparing data between different techniques is to perform a cross-validation. This ensures that both methods provide comparable and reliable results.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_comparison Data Comparison Sample Homogenized Sample Aliquots HPLC_Prep Sample Prep for HPLC Sample->HPLC_Prep GCMS_Prep Sample Prep & Derivatization for GC-MS Sample->GCMS_Prep HPLC_Analysis HPLC Measurement HPLC_Prep->HPLC_Analysis HPLC_Data HPLC Results HPLC_Analysis->HPLC_Data Comparison Statistical Analysis (e.g., Bland-Altman, Regression) HPLC_Data->Comparison GCMS_Analysis GC-MS Measurement GCMS_Prep->GCMS_Analysis GCMS_Data GC-MS Results GCMS_Analysis->GCMS_Data GCMS_Data->Comparison

Workflow for cross-validating HPLC and GC-MS methods.

Discussion

HPLC offers a robust and straightforward method for this compound analysis, particularly in quality control settings where the parent compound is of interest and concentrations are relatively high.[1] The primary advantage of HPLC is that it typically does not require a derivatization step, which simplifies sample preparation and reduces the potential for analytical variability. When coupled with tandem mass spectrometry (LC-MS/MS), the sensitivity and specificity are significantly enhanced, making it suitable for trace analysis in complex matrices like wastewater and animal-derived foods.[4][5]

GC-MS is the gold standard for the analysis of many steroids in anti-doping and forensic applications.[7] Its high chromatographic resolution and the definitive structural information provided by mass spectrometry make it exceptionally specific. For this compound and its metabolites, a derivatization step is necessary to increase their volatility for gas-phase separation.[2][3] While this adds a step to the sample preparation workflow, modern GC-MS/MS systems offer unparalleled sensitivity, allowing for the detection of minute quantities of this compound and its metabolites in biological samples like blood and urine.[2][6]

The choice between HPLC and GC-MS will ultimately depend on the specific analytical requirements. For routine quality control of pharmaceutical products, the simplicity and speed of an HPLC-UV method may be preferable. For bioanalytical studies requiring high sensitivity and specificity for this compound and its metabolites, a GC-MS or LC-MS/MS method would be more appropriate. A thorough cross-validation is highly recommended when transitioning between methods or comparing data from different analytical platforms to ensure the consistency and accuracy of the results.

References

A Comparative Analysis of the In Vitro Potency of Methenolone and Nandrolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro potency of two well-known anabolic-androgenic steroids (AAS), Methenolone and Nandrolone. The primary mechanism of action for these compounds is their interaction with the androgen receptor (AR). Therefore, their in vitro potency is most directly assessed by their binding affinity to the AR and their ability to activate this receptor, leading to downstream gene transcription. This document summarizes key experimental data, outlines the methodologies used in these assessments, and provides visual representations of the relevant biological pathways and experimental workflows.

Data Presentation: Androgen Receptor Binding Affinity

The most direct comparison of the in vitro potency of this compound and Nandrolone comes from competitive binding assays that determine their relative binding affinity (RBA) for the androgen receptor. The seminal work in this area by Saartok et al. (1984) provides a clear comparison of several AAS.

In these assays, the synthetic androgen [3H]methyltrienolone (MT), a high-affinity ligand for the AR, is used as the radiolabeled competitor. The ability of this compound and Nandrolone to displace [3H]MT from the AR isolated from various tissues is measured. A higher RBA indicates a greater affinity for the receptor and thus, higher in vitro potency in this context. The results consistently show that Nandrolone has a higher binding affinity for the androgen receptor than this compound[1][2][3][4].

CompoundRelative Binding Affinity (RBA) vs. Methyltrienolone (MT)
Methyltrienolone (MT)100%
Nandrolone Higher than this compound
This compound Lower than Nandrolone
TestosteroneLower than this compound

Data synthesized from Saartok et al. (1984). The study indicates a clear ranking of binding affinity: MT > Nandrolone > this compound > Testosterone[1][2][3][4].

Experimental Protocols

The in vitro potency of androgens like this compound and Nandrolone is primarily determined through two key types of experiments: receptor binding assays and reporter gene (transactivation) assays.

Androgen Receptor Competitive Binding Assay

This assay quantifies the affinity of a compound for the androgen receptor.

Objective: To determine the relative binding affinity (RBA) of this compound and Nandrolone for the androgen receptor by measuring their ability to compete with a radiolabeled androgen.

Materials:

  • Test Compounds: this compound, Nandrolone

  • Radioligand: [3H]methyltrienolone (MT)

  • Receptor Source: Cytosol preparations from target tissues (e.g., rat prostate, skeletal muscle)

  • Buffers and Reagents: Tris-HCl buffer, EDTA, glycerol, dithiothreitol (B142953) (DTT), molybdate, charcoal-dextran suspension, scintillation cocktail.

Procedure:

  • Tissue Preparation: Target tissues are homogenized in a cold buffer and centrifuged to obtain a cytosolic fraction containing the androgen receptors.

  • Competitive Binding: A constant concentration of [3H]MT is incubated with the cytosolic preparation in the presence of varying concentrations of the unlabeled test compounds (this compound or Nandrolone).

  • Incubation: The mixture is incubated at a low temperature (e.g., 0-4°C) for a sufficient period (e.g., 18-24 hours) to reach binding equilibrium.

  • Separation of Bound and Free Radioligand: A charcoal-dextran suspension is added to adsorb the unbound [3H]MT. The mixture is then centrifuged to pellet the charcoal, leaving the receptor-bound [3H]MT in the supernatant.

  • Quantification: The radioactivity in the supernatant is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]MT (IC50) is determined. The RBA is then calculated relative to a reference compound (e.g., Testosterone or MT itself).

Androgen Receptor Transactivation Assay (Reporter Gene Assay)

This assay measures the functional ability of a compound to activate the androgen receptor and induce gene expression.

Objective: To determine the functional potency (e.g., EC50) of this compound and Nandrolone in activating the androgen receptor signaling pathway.

Materials:

  • Cell Line: A mammalian cell line (e.g., HEK293, PC3) that is co-transfected with two plasmids:

    • An expression vector for the human androgen receptor.

    • A reporter vector containing a promoter with androgen response elements (AREs) linked to a reporter gene (e.g., luciferase or green fluorescent protein - GFP).

  • Test Compounds: this compound, Nandrolone

  • Cell Culture Medium and Reagents: DMEM, fetal bovine serum (charcoal-stripped to remove endogenous steroids), antibiotics, transfection reagents.

  • Luciferase Assay Reagents (if applicable): Lysis buffer, luciferase substrate.

Procedure:

  • Cell Culture and Transfection: The host cells are cultured and then co-transfected with the androgen receptor and reporter plasmids.

  • Compound Treatment: The transfected cells are treated with varying concentrations of this compound or Nandrolone. A vehicle control (e.g., DMSO) and a known agonist (e.g., Dihydrotestosterone - DHT) are included.

  • Incubation: The cells are incubated for a period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.

  • Cell Lysis: The cells are lysed to release the cellular components, including the reporter protein.

  • Reporter Gene Quantification: The activity of the reporter gene product is measured. For luciferase, this involves adding a substrate and measuring the emitted light with a luminometer. For GFP, fluorescence is measured.

  • Data Analysis: The dose-response curve is plotted, and the concentration of the compound that produces 50% of the maximal response (EC50) is calculated. A lower EC50 value indicates higher potency.

Mandatory Visualization

Androgen_Receptor_Signaling_Pathway Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (this compound or Nandrolone) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) AR_dimer AR Dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Gene Target Gene mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation Response Cellular Response (e.g., Anabolism) Protein->Response AR_dimer_cytoplasm->AR_dimer Nuclear Translocation

Caption: Androgen Receptor Signaling Pathway.

Experimental_Workflow_AR_Binding_Assay Experimental Workflow for In Vitro AR Competitive Binding Assay cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Tissue Target Tissue (e.g., Prostate) Homogenization Homogenization & Centrifugation Tissue->Homogenization Cytosol Cytosolic Extract (AR Source) Homogenization->Cytosol Incubation Incubation (0-4°C, 18-24h) Cytosol->Incubation Radioligand [3H]MT (Radioligand) Radioligand->Incubation Test_Compound Test Compound (this compound or Nandrolone) Test_Compound->Incubation Separation Separation of Bound/Free (Charcoal-Dextran) Incubation->Separation Quantification Quantification (Scintillation Counting) Separation->Quantification IC50 IC50 Determination Quantification->IC50 RBA RBA Calculation IC50->RBA

Caption: Workflow for AR Competitive Binding Assay.

References

Inter-Laboratory Comparison of Methenolone Analytical Results: A Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methenolone is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone. It is prohibited at all times in competitive sports by the World Anti-Doping Agency (WADA) and is monitored in human urine samples.[1] The reliable and accurate detection of this compound and its metabolites is critical for anti-doping enforcement, clinical toxicology, and pharmaceutical quality control. Inter-laboratory comparison (ILC) studies, also known as proficiency testing (PT), are essential for ensuring that different analytical laboratories produce comparable and accurate results.[2][3] These studies help validate analytical methods, identify potential biases, and maintain high standards of quality assurance across facilities.[3]

This guide provides a comparative overview of analytical methods for this compound, supported by representative performance data from various studies. It is designed for researchers, scientists, and drug development professionals to understand the methodologies and performance characteristics of current analytical techniques.

Data Presentation: Method Performance Comparison

The following table summarizes typical performance data for the two most common mass spectrometry-based methods used for the quantification of this compound and its metabolites: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The data is representative of what would be expected from an inter-laboratory comparison study.

Parameter GC-MS/MS (Urine Matrix) LC-MS/MS (Urine/Food Matrix) WADA MRPL *
Primary Target Analytes 3α-hydroxy-1-methylen-5α-androstan-17-one, 1-methyl-5α-androst-1-en-3,17-dioneParent this compound, Glucuronide & Sulfate ConjugatesSubstance and/or its Metabolites
Limit of Detection (LOD) ~0.5 - 2 ng/mL~0.3 - 1 ng/mL[4]N/A (Performance-based)
Limit of Quantification (LOQ) ~2 - 10 ng/mL[5]~1 - 5 ng/mLN/A (Performance-based)
Precision (RSD%) < 15%< 7%[4]Method-dependent
Accuracy / Recovery (%) 85 - 110%> 90%[4]Method-dependent

*Minimum Required Performance Level (MRPL) as per WADA technical documents. For anabolic steroids, this is typically set at 10 ng/mL.[6][7] This level ensures that all accredited laboratories can reliably detect and identify the substance.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results and understanding sources of variability between laboratories. Below are representative protocols for GC-MS/MS and LC-MS/MS analysis.

Protocol 1: GC-MS/MS Analysis of this compound Metabolites in Urine

This method focuses on identifying hydrolyzed metabolites of this compound, a common approach in anti-doping laboratories.

  • Sample Preparation & Hydrolysis:

    • To 2 mL of urine, add an appropriate internal standard (e.g., d3-methyltestosterone).[4]

    • Add 1 mL of phosphate (B84403) buffer (pH 7).

    • Add 50 µL of β-glucuronidase from E. coli or Helix pomatia.[5][8]

    • Incubate at 55°C for 1-3 hours to cleave glucuronide conjugates.

  • Extraction:

    • Adjust the pH of the hydrolyzed sample to 9 with sodium carbonate buffer.

    • Perform a liquid-liquid extraction (LLE) by adding 5 mL of an organic solvent (e.g., ethyl acetate (B1210297) or a mixture of n-pentane and diethyl ether), vortexing for 10 minutes, and centrifuging.

    • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Derivatization:

    • To the dry residue, add 100 µL of a derivatizing agent, such as a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium (B1175870) iodide, and ethanethiol.

    • Incubate at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives, which enhances volatility for GC analysis.[1]

  • GC-MS/MS Analysis:

    • GC Column: Use a capillary column suitable for steroid analysis (e.g., HP-1ms, 30 m x 0.25 mm x 0.25 µm).

    • Injection: Inject 1-2 µL of the derivatized extract in splitless mode.

    • Oven Program: Start at 150°C, ramp to 240°C at 25°C/min, then ramp to 310°C at 5°C/min, and hold for 5 minutes.

    • MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor for specific precursor-to-product ion transitions for this compound metabolites and the internal standard.[9] For example, the major metabolite 3α-hydroxy-1-methylen-5α-androstan-17-one can be monitored for its characteristic ions after derivatization.[5]

Protocol 2: LC-MS/MS Analysis of this compound (Direct Method)

This method offers the advantage of detecting both the parent compound and its intact conjugated metabolites without hydrolysis.

  • Sample Preparation:

    • To 1 mL of urine or serum, add an internal standard (e.g., a deuterated analog of this compound).

    • For urine, a "dilute-and-shoot" approach may be used, where the sample is simply diluted with the mobile phase, centrifuged, and injected.[10]

    • For serum or complex matrices, perform a protein precipitation with cold acetonitrile (B52724) followed by centrifugation.[11]

    • Alternatively, use Solid Phase Extraction (SPE) with a suitable cartridge (e.g., C18 or mixed-mode) for cleanup and concentration.

  • LC Separation:

    • LC Column: Use a reverse-phase C18 or PFP column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).[11]

    • Mobile Phase: Use a gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in methanol (B129727) or acetonitrile (Solvent B).

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Gradient: A typical gradient might start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate.

  • MS/MS Analysis:

    • Ionization: Use Electrospray Ionization (ESI) in positive mode.

    • Detection: Operate the triple quadrupole mass spectrometer in MRM mode.

    • Transitions: Program the instrument to monitor for at least two specific precursor-product ion transitions for this compound and its metabolites to ensure confident identification according to WADA criteria.

Mandatory Visualizations

The following diagrams illustrate the workflows associated with inter-laboratory comparisons and the analytical process for this compound.

G Workflow for an Inter-Laboratory Comparison Study cluster_0 Phase 1: Organization cluster_1 Phase 2: Analysis cluster_2 Phase 3: Evaluation PTP Proficiency Test Provider (e.g., WADA, National Body) SamplePrep Preparation & Validation of Blind Samples PTP->SamplePrep Distribute Sample Distribution SamplePrep->Distribute LabA Laboratory A Distribute->LabA LabB Laboratory B Distribute->LabB LabC Laboratory C Distribute->LabC Analysis Analysis using Internal SOPs LabA->Analysis LabB->Analysis LabC->Analysis Submit Results Submission Analysis->Submit Stats Statistical Analysis (z-scores, bias) Submit->Stats Report Performance Report & Corrective Actions Stats->Report

Caption: Workflow for an Inter-Laboratory Comparison Study.

G General Analytical Workflow for this compound Testing Start Sample Receipt & Login Prep Sample Preparation (Hydrolysis/Extraction/SPE) Start->Prep Deriv Derivatization (GC-MS only) Prep->Deriv Optional Analysis Instrumental Analysis (GC-MS/MS or LC-MS/MS) Prep->Analysis Deriv->Analysis Data Data Processing (Integration & Quantification) Analysis->Data Review Data Review & QC Check Data->Review Report Final Result Reporting Review->Report

Caption: General Analytical Workflow for this compound Testing.

References

Determining the limit of detection and quantification for Methenolone in urine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and anti-doping, the accurate detection and quantification of methenolone, a synthetic anabolic androgenic steroid, in urine is of paramount importance. The choice of analytical methodology directly impacts the limits of detection (LOD) and quantification (LOQ), crucial parameters that define the sensitivity and reliability of a test. This guide provides a comparative overview of the primary analytical techniques used for this purpose—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)—supported by experimental data and detailed protocols.

The determination of this compound in urine is complicated by its extensive metabolism. The parent compound is often present at very low concentrations, making the detection of its metabolites essential for extending the window of detection. These metabolites are typically excreted as glucuronide or sulfate (B86663) conjugates and require a hydrolysis step before analysis. The choice of metabolite and the analytical platform significantly influences the achievable LOD and LOQ.

Comparative Analysis of Detection and Quantification Limits

The following table summarizes the reported limits of detection and quantification for this compound and its metabolites in urine using different analytical methods. It is important to note that a direct comparison can be challenging due to variations in the specific metabolite targeted, the complexity of the urine matrix, and the specific instrumentation and methodologies employed in different studies.

AnalyteAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
3α-hydroxy-1-methylen-5α-​androstan-17-one (major metabolite)GC-MS->10 ng/mL[1]
Sulfate Conjugate S6 (1-methylen-5α-androst-3,17-dione-2ξ-sulfate)LC-QTOFMS-0.5 ng/mL[2]
Average for 12 Urinary SteroidsGCxGC-qMS (PCI-NH3)0.3 ng/mL-[3]
Total this compound (in animal source food)HPLC-MS/MS0.3 µg/kg (ppb)-

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. Below are generalized experimental protocols for the GC-MS and LC-MS/MS analysis of this compound in urine, synthesized from various research articles.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a well-established technique for steroid analysis, often requiring derivatization to improve the volatility and thermal stability of the analytes.

  • Sample Preparation:

    • Hydrolysis: To cleave the glucuronide and sulfate conjugates, urine samples (typically 2-5 mL) are subjected to enzymatic hydrolysis. A common enzyme used is β-glucuronidase from Helix pomatia. The sample is buffered to an appropriate pH (e.g., pH 7) and incubated at an elevated temperature (e.g., 50-60°C) for a specified time (e.g., 1-3 hours).

    • Extraction: After hydrolysis, the free steroids are extracted from the aqueous urine matrix into an organic solvent. Liquid-liquid extraction (LLE) with solvents like diethyl ether or a mixture of n-pentane and ethyl acetate (B1210297) is frequently used. Solid-phase extraction (SPE) with C18 cartridges offers an alternative for cleanup and concentration.

    • Derivatization: The hydroxyl and keto groups of the steroids are derivatized to enhance their volatility for GC analysis. A common derivatizing agent is a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium (B1175870) iodide (NH4I), and a thiol (e.g., dithioerythritol (B556865) or ethanethiol). The reaction is typically carried out at an elevated temperature (e.g., 60-80°C) for 20-60 minutes to form trimethylsilyl (B98337) (TMS) ethers and enol-ethers.

  • Instrumental Analysis:

    • Gas Chromatography (GC): A capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is typically used. The oven temperature is programmed to ramp from a lower temperature (e.g., 150°C) to a higher temperature (e.g., 320°C) to separate the different steroid metabolites.

    • Mass Spectrometry (MS): The mass spectrometer is often operated in selected ion monitoring (SIM) mode for targeted analysis to enhance sensitivity and selectivity. For structural confirmation, full-scan spectra can be acquired. Electron ionization (EI) is the most common ionization technique.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS has gained prominence for its high sensitivity and specificity, often without the need for derivatization, and its ability to directly analyze conjugated metabolites.

  • Sample Preparation:

    • Direct Analysis of Conjugates: One of the key advantages of LC-MS/MS is the potential for direct analysis of glucuronide and sulfate conjugates, which can prolong the detection window.[4][5] This often involves a simple "dilute-and-shoot" approach where the urine sample is diluted with the mobile phase before injection.

    • Extraction of Conjugates: For increased sensitivity and cleanup, solid-phase extraction (SPE) can be employed to isolate the conjugated metabolites from the urine matrix.

    • Hydrolysis and Extraction (for free metabolites): Similar to the GC-MS protocol, enzymatic hydrolysis followed by LLE or SPE can be used to analyze the unconjugated forms of this compound and its metabolites.

  • Instrumental Analysis:

    • Liquid Chromatography (LC): Reversed-phase chromatography using a C18 column is commonly employed. The mobile phase typically consists of a gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with additives like formic acid or ammonium formate (B1220265) to improve ionization.

    • Mass Spectrometry (MS/MS): A triple quadrupole mass spectrometer is frequently used, operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Electrospray ionization (ESI) is the most common ionization source, which can be operated in either positive or negative ion mode depending on the target analyte. For instance, sulfate conjugates are often analyzed in negative ion mode.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general experimental workflow for determining this compound in urine and the metabolic conjugation pathways that are crucial for its detection.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_results Results urine_sample Urine Sample hydrolysis Enzymatic Hydrolysis (β-glucuronidase / Arylsulfatase) urine_sample->hydrolysis Cleavage of conjugates extraction Extraction (LLE or SPE) hydrolysis->extraction derivatization Derivatization (for GC-MS) extraction->derivatization Optional for LC-MS lc_ms LC-MS/MS Analysis extraction->lc_ms Direct analysis gc_ms GC-MS Analysis derivatization->gc_ms lod Limit of Detection (LOD) gc_ms->lod loq Limit of Quantification (LOQ) gc_ms->loq lc_ms->lod lc_ms->loq

Caption: General experimental workflow for the determination of this compound's LOD and LOQ in urine.

methenolone_metabolism cluster_conjugation Phase II Conjugation This compound This compound phase1 Phase I Metabolism (e.g., Hydroxylation, Reduction) This compound->phase1 metabolites Metabolites phase1->metabolites glucuronidation Glucuronidation (UGT enzymes) metabolites->glucuronidation sulfation Sulfation (SULT enzymes) metabolites->sulfation glucuronide Glucuronide Conjugates glucuronidation->glucuronide sulfate Sulfate Conjugates sulfation->sulfate excretion Urinary Excretion glucuronide->excretion sulfate->excretion

Caption: Metabolic pathways of this compound leading to conjugated forms excreted in urine.

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the determination of this compound and its metabolites in urine. The choice between them depends on the specific requirements of the analysis.

  • GC-MS is a robust and reliable technique, particularly for established, routine testing. However, it typically requires a more involved sample preparation process, including derivatization.

  • LC-MS/MS offers higher sensitivity and the significant advantage of being able to directly analyze conjugated metabolites, which can extend the detection window for this compound use.[4][6] The development of methods focusing on long-term sulfate metabolites has shown promise in significantly increasing the retrospective detection of this compound administration.[4][5]

For researchers and scientists in drug development and anti-doping, staying abreast of advancements in both methodologies is crucial for ensuring the most sensitive and reliable detection of this compound. The continued exploration of novel, long-term metabolites combined with the increasing sensitivity of mass spectrometry instrumentation will likely lead to even lower detection limits in the future.

References

A Researcher's Guide to Assessing the Linearity and Range of Methenolone ELISA Assays

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, the accurate quantification of synthetic anabolic steroids like Methenolone is critical. The Enzyme-Linked Immunosorbent Assay (ELISA) is a common tool for this purpose, but its reliability hinges on thorough validation. This guide provides a framework for assessing two key performance characteristics of a this compound ELISA assay: linearity and range.

Comparing Performance: A Hypothetical Look at this compound ELISA Kits

While direct comparative data for specific commercial this compound ELISA kits is not always readily available in published literature, researchers can and should perform their own validation studies. Below is a table with hypothetical but realistic data for two fictional kits, "Metheno-Sure" and "Primo-Quant," to illustrate how key performance indicators for linearity and range can be presented.

Performance ParameterMetheno-Sure Kit (Illustrative Data)Primo-Quant Kit (Illustrative Data)
Assay Principle Competitive ELISACompetitive ELISA
Analytical Sensitivity 0.5 ng/mL0.3 ng/mL
Linear Range 1 - 25 ng/mL0.5 - 40 ng/mL
Linearity (R² of Observed vs. Expected) ≥ 0.990≥ 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL0.5 ng/mL
Upper Limit of Quantification (ULOQ) 25 ng/mL40 ng/mL
Spike and Recovery 85-115%90-110%

The Path to Validation: Experimental Workflow

A systematic approach is essential for accurately determining the linearity and range of a this compound ELISA assay. The following diagram illustrates a typical experimental workflow for this validation process.

experimental_workflow cluster_prep Sample Preparation cluster_assay ELISA Protocol cluster_analysis Data Analysis prep_standards Prepare this compound Standards prep_spiked_samples Prepare High-Concentration Spiked Sample prep_standards->prep_spiked_samples serial_dilution Create Serial Dilutions of Spiked Sample prep_spiked_samples->serial_dilution run_elisa Execute Competitive ELISA serial_dilution->run_elisa read_plate Read Absorbance (450 nm) run_elisa->read_plate generate_std_curve Generate 4-PL Standard Curve read_plate->generate_std_curve calculate_concentrations Calculate Diluted Sample Concentrations generate_std_curve->calculate_concentrations plot_linearity Plot Observed vs. Expected Concentrations calculate_concentrations->plot_linearity determine_range Determine LLOQ and ULOQ plot_linearity->determine_range report Final Report: Linearity (R²) and Dynamic Range determine_range->report

A streamlined workflow for validating the linearity and range of a this compound ELISA assay.

In the Lab: A Detailed Experimental Protocol

Here is a comprehensive protocol for assessing the linearity and range of a this compound ELISA assay.

Objective: To determine the dilution linearity and the working quantitative range of a this compound competitive ELISA kit.

Materials:

  • This compound ELISA kit (containing microplate, standards, conjugate, substrate, wash buffer, and stop solution)

  • This compound-free biological matrix (e.g., serum, plasma, urine)

  • Calibrated pipettes and sterile tips

  • Microplate reader with a 450 nm filter

  • Data analysis software capable of 4-parameter logistic (4-PL) curve fitting

Experimental Procedure:

  • Reagent Preparation: Prepare all reagents as instructed in the ELISA kit manual. Bring all components to room temperature before use.

  • Standard Curve Preparation:

    • Reconstitute the this compound standard to create a stock solution.

    • Perform serial dilutions of the stock solution with the provided assay diluent to generate a standard curve with at least six non-zero points.

  • Linearity of Dilution Sample Preparation:

    • Create a high-concentration spiked sample by adding a known amount of this compound standard to the biological matrix. The concentration should exceed the highest standard of the assay.

    • Serially dilute the high-concentration spiked sample with the biological matrix. A common dilution series is 1:2, 1:4, 1:8, 1:16, and 1:32.

  • Assay Execution (Competitive ELISA):

    • Add the prepared standards and the serially diluted spiked samples to the designated wells of the microplate.

    • Add the this compound-enzyme conjugate to the wells.

    • Incubate the plate as per the kit's instructions to allow for the competitive binding reaction.

    • Wash the plate multiple times with the wash buffer to remove unbound components.

    • Add the substrate solution to each well and incubate in the dark for the recommended time.

    • Stop the enzymatic reaction by adding the stop solution. The color intensity will be inversely proportional to the this compound concentration.

  • Data Collection and Analysis:

    • Read the absorbance of each well at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance values against the known concentrations of the standards using a 4-PL curve fit.

    • Calculate the this compound concentration in each of the diluted spiked samples by interpolating their absorbance values from the standard curve.

    • To assess linearity, multiply the calculated concentrations by their respective dilution factors. These back-calculated concentrations should be consistent across the dilution series.

    • Plot the measured concentrations of the diluted samples against the expected concentrations. The relationship should be linear with a coefficient of determination (R²) of ≥ 0.98.

    • The linear range is the concentration range over which the assay is precise and accurate. The Lower Limit of Quantification (LLOQ) and Upper Limit of Quantification (ULOQ) are the lowest and highest concentrations, respectively, within this range that can be reliably detected.

By diligently following these protocols, researchers can confidently assess the linearity and range of any this compound ELISA assay, ensuring the generation of high-quality, reproducible data for their research and development endeavors.

A Comparative Analysis of Methenolone Acetate and Enanthate Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methenolone, a synthetic anabolic-androgenic steroid derived from dihydrotestosterone (B1667394), is available in two primary esterified forms: this compound acetate (B1210297) and this compound enanthate. The addition of these esters significantly alters the pharmacokinetic profiles of the parent hormone, influencing their routes of administration, dosing frequencies, and overall therapeutic and performance-enhancing applications. This guide provides a comparative analysis of the pharmacokinetics of these two esters, supported by available data and a detailed look at the underlying experimental methodologies and mechanisms of action.

Data Presentation: Pharmacokinetic Parameters

The pharmacokinetic profiles of this compound acetate and this compound enanthate differ primarily in their half-life and route of administration, which in turn affects their bioavailability and peak plasma concentrations. Below is a summary of the available pharmacokinetic data.

ParameterThis compound AcetateThis compound Enanthate
Route of Administration OralIntramuscular
Half-Life Approximately 4-6 hours[1]Approximately 10.5 days[2][3]
Bioavailability Lower than enanthate ester due to first-pass hepatic metabolism[3][4]Higher than acetate ester as it bypasses hepatic first-pass metabolism[3][4]
Peak Plasma Concentration (Cmax) Data from human clinical trials are not readily available in the reviewed literature.Data from human clinical trials are not readily available in the reviewed literature.
Time to Peak Plasma Concentration (Tmax) Data from human clinical trials are not readily available in the reviewed literature.Data from human clinical trials are not readily available in the reviewed literature.

Experimental Protocols

The determination of pharmacokinetic parameters for anabolic-androgenic steroids like this compound acetate and enanthate involves rigorous experimental protocols to ensure accurate and reproducible results. While specific detailed protocols for these exact compounds in human clinical trials are not widely published, a general methodology can be outlined based on standard practices for pharmacokinetic studies of anabolic steroids.

Objective: To determine the pharmacokinetic profile (Cmax, Tmax, half-life, and bioavailability) of this compound acetate and this compound enanthate in healthy human subjects.

Study Design: A randomized, open-label, parallel-group study.

Participants: A cohort of healthy adult male volunteers, screened for normal hepatic, renal, and endocrine function.

Dosing Regimen:

  • Group A (this compound Acetate): A single oral dose of this compound acetate tablets.

  • Group B (this compound Enanthate): A single intramuscular injection of this compound enanthate in an oil-based carrier.

Blood Sampling: Serial blood samples are collected at predetermined time points before and after drug administration. A typical schedule might be:

  • Pre-dose (0 hours)

  • Post-dose: 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, 120, 168, 240, 336, 504, and 672 hours. The extended sampling period for the enanthate group is necessary due to its longer half-life.

Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A validated LC-MS/MS method is the gold standard for the quantification of steroids in biological matrices due to its high sensitivity and specificity.

  • Sample Preparation:

    • Protein Precipitation: Plasma or serum samples are treated with a solvent like acetonitrile (B52724) to precipitate proteins.

    • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): The supernatant is further purified using LLE with a solvent such as methyl tert-butyl ether or through an SPE cartridge to isolate the analyte from endogenous interferences.

    • Derivatization (Optional): In some cases, derivatization may be employed to enhance the ionization efficiency and chromatographic properties of the analyte.

  • Chromatographic Separation:

    • A reverse-phase C18 column is typically used for the separation of the steroid from other components in the extracted sample.

    • A gradient elution with a mobile phase consisting of a mixture of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with additives like formic acid or ammonium (B1175870) fluoride (B91410) is employed to achieve optimal separation.

  • Mass Spectrometric Detection:

    • A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection.

    • Specific precursor-to-product ion transitions for this compound are monitored for quantification, while other transitions can be used for confirmation.

    • An internal standard (e.g., a deuterated analog of this compound) is used to correct for matrix effects and variations in extraction recovery and instrument response.

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine the key parameters (Cmax, Tmax, AUC, half-life). Bioavailability of the oral formulation is calculated by comparing the area under the curve (AUC) of the oral dose to the AUC of an intravenously administered dose (if available) or by comparing it to the intramuscular dose, assuming 100% absorption for the latter for relative bioavailability calculations.

Mandatory Visualization

Mechanism of Action: Androgen Receptor Signaling Pathway

This compound, as a derivative of dihydrotestosterone (DHT), exerts its anabolic and androgenic effects primarily by binding to and activating the androgen receptor (AR).[2][5][6] The following diagram illustrates the canonical androgen receptor signaling pathway.

AndrogenReceptorSignaling Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR_complex Androgen Receptor (AR) + Heat Shock Proteins (HSP) This compound->AR_complex Binds to AR Active_AR Activated AR-Methenolone Complex AR_complex->Active_AR HSP Dissociation Dimerization Dimerization Active_AR->Dimerization Forms Homodimer ARE Androgen Response Element (ARE) on DNA Dimerization->ARE Translocates to Nucleus and Binds to ARE Transcription Gene Transcription ARE->Transcription Initiates mRNA mRNA Transcription->mRNA Produces Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Leads to Anabolic_Effects Anabolic Effects (e.g., Muscle Growth) Protein_Synthesis->Anabolic_Effects Results in

Caption: this compound's mechanism of action via the androgen receptor.

References

Evaluating the Specificity of an Antibody for Methenolone Immunoassay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the specificity of a hypothetical anti-Methenolone antibody, offering a framework for assessing its performance in a competitive immunoassay format. The document outlines the principles of antibody specificity, presents comparative cross-reactivity data with structurally related steroids, and details the experimental protocols required to generate such data.

Introduction

Methenolone is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (B1667394) (DHT).[1][2] Immunoassays are a common method for the detection and quantification of steroids like this compound in various biological matrices. A critical performance characteristic of any antibody used in an immunoassay is its specificity—the ability to bind to the target analyte with high affinity while exhibiting minimal binding to other structurally similar molecules.[3][4][5]

Cross-reactivity with other endogenous or exogenous steroids can lead to inaccurate quantification and false-positive results.[4][6] Therefore, a thorough evaluation of an anti-Methenolone antibody's cross-reactivity profile is essential for the development of a reliable and specific immunoassay. This guide presents data from a hypothetical anti-Methenolone antibody (Mab-METH-01) to illustrate the evaluation process.

Comparative Specificity Analysis

The specificity of the hypothetical anti-Methenolone antibody (Mab-METH-01) was evaluated against a panel of structurally related anabolic steroids and endogenous hormones. The analysis was performed using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). The cross-reactivity was calculated as the percentage of the concentration of the competing steroid required to displace 50% of the bound this compound-enzyme conjugate relative to the concentration of this compound required for the same displacement.

Cross-Reactivity (%) = (IC50 of this compound / IC50 of Cross-Reactant) x 100

Cross-Reactivity Profile of Mab-METH-01
CompoundChemical Structure% Cross-Reactivity
This compound Target Analyte 100%
1-TestosteroneStructurally similar, lacks 1-methyl group15.2%
Dihydrotestosterone (DHT)Precursor, lacks 1-ene bond and 1-methyl group5.8%
TestosteroneLacks 1-ene bond and 1-methyl group, has 4-ene bond2.1%
NandroloneDifferent steroid backbone (19-nortestosterone)< 1%
StanozololDifferent A-ring structure (pyrazole ring)< 0.5%
OxandroloneDifferent A-ring structure (heterocyclic)< 0.5%
EpitestosteroneEpimer of Testosterone< 0.1%
ProgesteroneDifferent steroid class (progestin)< 0.1%
CortisolDifferent steroid class (corticosteroid)< 0.1%

Analysis: The hypothetical data indicates that Mab-METH-01 is highly specific for this compound. The most significant cross-reactivity is observed with 1-Testosterone, which is structurally very similar to this compound, differing only by the absence of the 1-methyl group. The cross-reactivity with DHT and Testosterone is considerably lower. Other anabolic steroids with more distinct structural differences, such as Nandrolone and Stanozolol, show negligible cross-reactivity.[7][8][9] This high degree of specificity is crucial for accurately measuring this compound levels without interference from other steroids.

Experimental Protocols

The following is a detailed protocol for a competitive ELISA used to determine the cross-reactivity of an anti-Methenolone antibody.

Materials and Reagents
  • Microtiter plates (96-well) coated with a goat anti-mouse IgG antibody

  • Anti-Methenolone monoclonal antibody (e.g., Mab-METH-01)

  • This compound standard

  • Potentially cross-reacting steroid standards

  • This compound-Horseradish Peroxidase (HRP) conjugate

  • Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Assay Procedure
  • Preparation of Reagents:

    • Prepare a series of dilutions for the this compound standard (e.g., from 0.1 ng/mL to 100 ng/mL) in the assay buffer.

    • Prepare a series of dilutions for each of the potentially cross-reacting steroids in the assay buffer. The concentration range should be wider than that of this compound to accurately determine the IC50.

    • Dilute the anti-Methenolone antibody and the this compound-HRP conjugate to their optimal concentrations in the assay buffer.

  • Competitive Binding:

    • Add 50 µL of either the this compound standard or the cross-reactant standard to the appropriate wells of the microtiter plate.

    • Add 25 µL of the diluted anti-Methenolone antibody to each well.

    • Add 25 µL of the diluted this compound-HRP conjugate to each well.

    • Incubate the plate for 1 hour at 37°C.

  • Washing:

    • Wash the plate 3-5 times with the wash buffer to remove unbound reagents.

  • Substrate Reaction:

    • Add 100 µL of the TMB substrate solution to each well.

    • Incubate the plate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction:

    • Add 50 µL of the stop solution to each well to stop the color development.

  • Data Acquisition:

    • Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot the absorbance values against the logarithm of the steroid concentration for this compound and each cross-reactant.

    • Determine the IC50 value (the concentration of the steroid that causes 50% inhibition of the maximum signal) for this compound and each of the tested compounds.

    • Calculate the percent cross-reactivity for each compound using the formula mentioned above.

Visualizing the Experimental Workflow

The following diagram illustrates the workflow for determining the cross-reactivity of the anti-Methenolone antibody.

Competitive_ELISA_Workflow cluster_prep Preparation cluster_assay Competitive Binding Assay cluster_detection Detection cluster_analysis Data Analysis prep_standards Prepare Steroid Standards (this compound & Cross-Reactants) add_standards Add Standards to Coated Plate prep_standards->add_standards prep_reagents Prepare Antibody & HRP Conjugate add_antibody Add Anti-Methenolone Ab prep_reagents->add_antibody add_conjugate Add this compound-HRP add_antibody->add_conjugate incubation Incubate (1 hr, 37°C) add_conjugate->incubation wash Wash Plate incubation->wash add_substrate Add TMB Substrate wash->add_substrate incubate_substrate Incubate (15-30 min) add_substrate->incubate_substrate add_stop Add Stop Solution incubate_substrate->add_stop read_plate Read Absorbance (450 nm) add_stop->read_plate plot_curves Plot Dose-Response Curves read_plate->plot_curves calc_ic50 Calculate IC50 Values plot_curves->calc_ic50 calc_cr Calculate % Cross-Reactivity calc_ic50->calc_cr

Caption: Workflow for Competitive ELISA Cross-Reactivity Testing.

Conclusion

The evaluation of antibody specificity is a cornerstone of reliable immunoassay development. The provided hypothetical data for the anti-Methenolone antibody Mab-METH-01 demonstrates a high degree of specificity, with minimal cross-reactivity to other structurally related steroids. The detailed experimental protocol and workflow diagram offer a clear and reproducible method for researchers to assess the specificity of their own antibodies for this compound or other steroid targets. By rigorously characterizing antibody performance, researchers can ensure the accuracy and reliability of their immunoassay data in various research and drug development applications.

References

Performance characteristics of different columns for Methenolone HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of Methenolone, an anabolic steroid, selecting the appropriate High-Performance Liquid Chromatography (HPLC) column is a critical step to ensure accurate and reliable results. The choice of a stationary phase significantly impacts separation efficiency, resolution, and analysis time. This guide provides a comparative overview of the performance characteristics of different HPLC columns commonly used for the analysis of steroids, with a focus on their applicability to this compound.

The separation of steroids, including this compound, is predominantly achieved using reversed-phase HPLC.[1] In this mode, the stationary phase is nonpolar, and the mobile phase is polar. The most common stationary phases for steroid analysis are C18, C8, and Phenyl columns.[1] Each of these phases offers different levels of hydrophobicity and unique selectivity, which can be leveraged to optimize the separation of this compound and its related compounds.

Comparative Performance of HPLC Columns

The selection of an HPLC column for this compound analysis should be based on a careful consideration of the desired performance characteristics, such as retention time, resolution, and peak shape. While direct comparative studies on this compound across a wide range of columns are limited, data from the analysis of other steroids provide valuable insights into the expected performance.

Column TypeStationary Phase ChemistryKey Performance Characteristics for Steroid AnalysisApplicability for this compound Analysis
C18 (Octadecyl) Octadecylsilane bonded to silicaHigh Hydrophobicity: Provides strong retention for nonpolar compounds like steroids.[1] Versatility: Most widely used column for steroid analysis due to its broad applicability.[1] Good Resolution: Can effectively separate structurally similar steroids.Primary Choice: A C18 column is the recommended starting point for developing a this compound HPLC method due to its high retention and proven performance for a wide range of steroids. It is suitable for both this compound acetate (B1210297) and this compound enanthate analysis.
C8 (Octyl) Octylsilane bonded to silicaModerate Hydrophobicity: Offers less retention compared to C18, which can be advantageous for faster analysis of highly retained steroids.[1] Alternative Selectivity: Can provide different elution orders for steroids compared to C18.Faster Analysis: A C8 column can be a good alternative if the retention of this compound on a C18 column is too long, allowing for a shorter run time. It may also offer improved peak shape for certain this compound-related impurities.
Phenyl Phenyl groups bonded to silicaUnique Selectivity: Provides alternative selectivity based on π-π interactions with aromatic or unsaturated compounds.[2] Enhanced Resolution: Can resolve steroid isomers or closely related structures that are difficult to separate on C18 or C8 columns.[2]Improved Resolution of Critical Pairs: A Phenyl column is a valuable option when co-elution of this compound with other steroids or impurities is observed on C18 or C8 columns. The π-π interactions can enhance the separation of compounds with aromatic moieties.
Core-Shell Solid core with a porous outer layerHigh Efficiency: Offers significantly higher plate counts compared to fully porous particles of the same size, leading to sharper peaks and better resolution.[3] Fast Analysis: Allows for high flow rates without a significant loss in efficiency, enabling rapid separations.[3]High-Throughput Screening: Core-shell columns (often with C18 or other phases) are ideal for high-throughput analysis of this compound in a large number of samples, providing fast and efficient separations.

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting analytical methods. Below are representative experimental protocols for the analysis of steroids using different types of HPLC columns.

Protocol 1: General Steroid Screening using a C18 Column
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]

  • Mobile Phase: 70% DI Water with 0.1% Formic Acid / 30% Acetonitrile (B52724).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Injection Volume: 1 µL.[4]

  • Column Temperature: Ambient or 40 °C.[4]

  • Detection: UV at 254 nm.[4]

  • Sample Preparation: Prepare a stock solution of the steroid standard at a concentration of 0.1 mg/mL in methanol (B129727). For pharmaceutical preparations, dissolve the sample in methanol to achieve a similar concentration. Filter the sample solution through a 0.45 µm syringe filter before injection.[4]

Protocol 2: Fast Steroid Analysis using a Core-Shell Column
  • Instrumentation: HPLC system with a UV detector.

  • Column: Accucore RP-MS 2.6 µm, 100 x 2.1 mm.[3]

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

    • Gradient: 25-75% B in 4 minutes.[3]

  • Flow Rate: 0.6 mL/min.[3]

  • Injection Volume: 1.0 µL.[3]

  • Column Temperature: 25 °C.[3]

  • Detection: UV at 254 nm.[3]

  • Sample Preparation: Prepare a working standard containing 20 µg/mL of each steroid in acetonitrile.[3]

Protocol 3: Steroid Separation with Alternative Selectivity using a Phenyl-Hexyl Column
  • Instrumentation: Agilent 1260 Infinity Series LC with DAD.

  • Column: Agilent Poroshell 120 Phenyl-Hexyl, 2.1 × 100 mm.[2]

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: Methanol

    • Gradient: 40-80% B over 14 minutes.[2]

  • Flow Rate: 0.4 mL/min.[2]

  • Column Temperature: 40 °C.[2]

  • Detection: DAD at 260 nm.[2]

  • Sample Preparation: Prepare samples at 10 mg/mL in acetonitrile and dilute in water to a final concentration of 0.1 mg/mL.[2]

Logical Workflow for HPLC Column Selection

The selection of an appropriate HPLC column is a systematic process that involves considering the analytical goals and the physicochemical properties of the analyte. The following diagram illustrates a logical workflow for choosing a column for this compound analysis.

HPLC_Column_Selection_Workflow start Start: this compound Analysis c18_choice Initial Choice: C18 Column start->c18_choice c18_eval Evaluate Performance: Retention, Resolution, Peak Shape c18_choice->c18_eval c18_ok Method Optimized c18_eval->c18_ok Acceptable c18_not_ok Performance Not Optimal c18_eval->c18_not_ok Not Acceptable long_retention Issue: Long Retention Time? c18_not_ok->long_retention c8_choice Consider C8 Column for Faster Elution long_retention->c8_choice Yes poor_resolution Issue: Poor Resolution? long_retention->poor_resolution No c8_choice->c18_eval phenyl_choice Consider Phenyl Column for Alternative Selectivity poor_resolution->phenyl_choice Yes high_throughput Need for High Throughput? poor_resolution->high_throughput No phenyl_choice->c18_eval coreshell_choice Consider Core-Shell Column for Speed and Efficiency high_throughput->coreshell_choice Yes coreshell_choice->c18_eval

Caption: Workflow for selecting an HPLC column for this compound analysis.

References

A Comparative Guide to the Quantitative Analysis of Methenolone in Spiked Serum Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of synthetic anabolic-androgenic steroids like Methenolone in biological matrices is critical. This guide provides a comparative overview of various analytical methodologies for determining this compound concentrations in spiked serum samples, with a focus on performance metrics and detailed experimental protocols. The primary techniques discussed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays.

Comparative Performance of Analytical Methods

The choice of analytical method for this compound quantification is often dictated by the required sensitivity, specificity, and the nature of the study. Below is a summary of the performance characteristics of different techniques based on available literature for anabolic-androgenic steroids (AAS).

Analytical MethodAccuracy (Recovery %)Precision (RSD %)Limit of Detection (LOD)Limit of Quantification (LOQ)Key AdvantagesKey Limitations
LC-MS/MS 80 - 120%[1]< 15%[1]pg/mL to low ng/mL range[2][3]0.5 - 2 ng/mL for some steroids[4]High specificity and sensitivity, suitable for complex matrices.Higher equipment cost, potential for matrix effects.
GC-MS 80 - 120%[5]Repeatability: < 13.3%, Intermediate: < 20%[5]0.08 - 0.43 ng/mL for various steroids[6]~10 ng/mL for a this compound metabolite in urine[7]High chromatographic resolution, established methodology.Often requires derivatization, potential for thermal degradation of analytes.
Immunoassay (ELISA) Not explicitly statedNot explicitly statedBelow WADA MRPLs*[8][9]Not explicitly statedHigh throughput, cost-effective for screening large sample numbers.[8]Potential for cross-reactivity, generally less specific and quantitative than chromatographic methods.[10]

*MRPLs: Minimum Required Performance Limits defined by the World Anti-Doping Agency.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. The following sections outline typical experimental protocols for the quantification of this compound in serum using LC-MS/MS, GC-MS, and Immunoassay techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is widely regarded as the gold standard for steroid analysis due to its high sensitivity and specificity.[3]

1. Sample Preparation (Supported Liquid Extraction - SLE) [1]

  • Spike 100 µL of human serum with this compound standard solutions and an internal standard (e.g., a deuterated analog).

  • Load the samples onto a 96-well supported liquid extraction plate.

  • Perform a gravity elution with a water-immiscible organic solvent (e.g., a mixture of methyl tert-butyl ether and ethyl acetate).

  • Evaporate the collected eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a solution suitable for LC-MS/MS analysis (e.g., 50% methanol (B129727)/water).

2. Chromatographic Separation [11]

  • LC System: High-performance liquid chromatography (HPLC) system.

  • Column: A C18 or similar reversed-phase column (e.g., Kinetex™ 2.6 μm PFP 100 Å, 100 x 3 mm).

  • Mobile Phase: A gradient of methanol and water, both containing a small amount of an additive like ammonium (B1175870) fluoride (B91410) to improve ionization.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 45°C.

  • Injection Volume: 20 µL.

3. Mass Spectrometric Detection [2]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive mode.

  • Detection Mode: Selected Reaction Monitoring (SRM) of specific precursor-to-product ion transitions for this compound and its internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and well-established technique for steroid analysis, often requiring a derivatization step to improve the volatility and thermal stability of the analytes.

1. Sample Preparation (Liquid-Liquid Extraction & Derivatization) [7]

  • Add a known amount of an internal standard to a fixed volume of serum.

  • Perform a liquid-liquid extraction using an organic solvent (e.g., diethyl ether).

  • Evaporate the organic layer to dryness.

  • Derivatize the residue to form more volatile and thermally stable derivatives (e.g., using a mixture to form methoxime-trimethylsilyl derivatives).

2. Chromatographic Separation [5]

  • GC System: Gas chromatograph.

  • Column: A capillary column suitable for steroid analysis (e.g., HP5-MS, 25 m x 0.20 mm i.d., 0.33 mm film thickness).

  • Injector Temperature: 280°C.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium.

3. Mass Spectrometric Detection [5][7]

  • Mass Spectrometer: A mass spectrometer detector.

  • Ion Source Temperature: 230°C.

  • Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound and internal standard.

Immunoassay (ELISA)

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are useful for screening a large number of samples for the presence of a specific analyte or class of compounds.

1. Assay Principle (Competitive ELISA)

  • A microplate is coated with a this compound-protein conjugate.

  • The serum sample is mixed with a specific antibody against this compound.

  • This mixture is added to the coated plate wells. Free this compound in the sample competes with the coated this compound for binding to the antibody.

  • After incubation and washing, a secondary antibody conjugated to an enzyme is added, which binds to the primary antibody.

  • A substrate is then added, and the resulting color change is measured. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

2. Experimental Workflow [8][9]

  • Mix serum samples with a cocktail of antibodies specific to the target anabolic steroids.

  • Add this mixture to the wells of a microtiter plate pre-coated with haptenized biomolecules.

  • Incubate to allow for competitive binding.

  • Wash the plate to remove unbound antibodies.

  • Add an enzyme-linked secondary antibody.

  • Incubate and wash again.

  • Add a chromogenic substrate and measure the absorbance using a plate reader. The entire procedure can take approximately 2 hours.[8]

Visualizing the Analytical Workflow

The following diagram illustrates a generalized workflow for the quantification of this compound in spiked serum samples, from sample preparation to final data analysis.

Methenolone_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis serum Spiked Serum Sample extraction Extraction (LLE, SPE, or SLE) serum->extraction derivatization Derivatization (for GC-MS) extraction->derivatization Optional cleanup Clean-up & Concentration extraction->cleanup derivatization->cleanup lcms LC-MS/MS cleanup->lcms gcms GC-MS cleanup->gcms immunoassay Immunoassay cleanup->immunoassay quantification Quantification lcms->quantification gcms->quantification immunoassay->quantification validation Method Validation (Accuracy, Precision) quantification->validation

General workflow for this compound quantification.

This guide provides a foundational understanding of the methods available for this compound quantification in serum. The selection of the most appropriate technique will depend on the specific research or clinical question, available resources, and the required level of sensitivity and specificity. For regulatory purposes, chromatographic methods coupled with mass spectrometry are generally preferred due to their higher accuracy and precision.

References

A Comparative Analysis of the Metabolic Stability of Methenolone and Other Anabolic Steroids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic stability of Methenolone against other commonly known anabolic steroids: Testosterone, Nandrolone, and Stanozolol. The information presented is based on available scientific literature and is intended for an audience with a professional background in drug metabolism and pharmacology.

Executive Summary

The metabolic stability of an anabolic steroid is a critical determinant of its pharmacokinetic profile, influencing its duration of action, bioavailability, and potential for drug-drug interactions. In vitro studies using human liver microsomes (HLM) are a standard method for assessing the intrinsic clearance and metabolic half-life of xenobiotics. This guide summarizes the available data on the metabolic stability of this compound in comparison to Testosterone, Nandrolone, and Stanozolol, and details the experimental protocols typically employed in such assessments.

Data Presentation: In Vitro Metabolic Stability in Human Liver Microsomes

The following table summarizes the key parameters of metabolic stability for this compound and comparator anabolic steroids, derived from in vitro studies using human liver microsomes. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus the data presented is a synthesis of available information.

Anabolic SteroidIntrinsic Clearance (CLint) (µL/min/mg protein)In Vitro Half-life (t½) (min)Primary Metabolic PathwaysKey Metabolizing Enzymes
This compound Data not available in direct comparative studiesData not available in direct comparative studiesReduction (3α-hydroxy), Hydroxylation (C6, C16), Oxidation (17-hydroxyl)3α-hydroxysteroid dehydrogenase (3α-HSD), Cytochrome P450 enzymes
Testosterone ~130~15Oxidation (6β-hydroxy, 2β-hydroxy, 15β-hydroxy), Dehydrogenation (17-keto)CYP3A4, CYP2C9, 17β-hydroxysteroid dehydrogenase
Nandrolone Data not available in direct comparative studiesData not available in direct comparative studiesReduction (5α-dihydro), Dehydrogenation5α-reductase, 3α/β-HSD, 17β-HSD
Stanozolol Data not available in direct comparative studiesOral: 9 hours (in vivo)Hydroxylation (3', 4β, 16α, 16β)Cytochrome P450 enzymes

Note: The absence of specific quantitative data for this compound, Nandrolone, and Stanozolol from direct comparative in vitro studies with Testosterone in HLM highlights a gap in the current scientific literature. The in vivo half-life of Stanozolol is provided for context but is not directly comparable to in vitro data.

Experimental Protocols

The determination of in vitro metabolic stability of anabolic steroids typically involves incubation with human liver microsomes, which are rich in drug-metabolizing enzymes, particularly Cytochrome P450s.

Key Experiment: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To determine the intrinsic clearance (CLint) and in vitro half-life (t½) of an anabolic steroid.

Materials:

  • Test compound (e.g., this compound)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile or other suitable organic solvent for reaction termination

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

  • Incubation Mixture: The test compound is incubated with HLM in phosphate buffer at 37°C. The reaction mixture also contains the NADPH regenerating system to support the activity of NADPH-dependent enzymes like CYPs.

  • Reaction Initiation and Sampling: The metabolic reaction is initiated by the addition of the NADPH regenerating system. Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This step also serves to precipitate the microsomal proteins.

  • Sample Processing: The terminated samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the remaining parent drug and its metabolites, is collected for analysis.

  • Analytical Quantification: The concentration of the parent drug in the supernatant is quantified using a validated LC-MS/MS method.

  • Data Analysis: The natural logarithm of the percentage of the parent drug remaining is plotted against time. The slope of the linear portion of this curve represents the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (microsomal protein concentration).

Mandatory Visualization

Experimental_Workflow Experimental Workflow for In Vitro Metabolic Stability Assay cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis cluster_data Data Interpretation prep_steroid Prepare Steroid Stock Solution mix Combine Steroid, HLM, and Buffer prep_steroid->mix prep_hlm Prepare Human Liver Microsomes prep_hlm->mix prep_nadph Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH System prep_nadph->start_reaction pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->start_reaction time_points Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) start_reaction->time_points terminate Terminate Reaction with Cold Acetonitrile + Internal Standard time_points->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms plot Plot ln(% Parent Remaining) vs. Time lcms->plot calculate Calculate Half-life (t½) and Intrinsic Clearance (CLint) plot->calculate Metabolic_Pathways Comparative Metabolic Pathways of this compound and Testosterone cluster_this compound This compound Metabolism cluster_testosterone Testosterone Metabolism This compound This compound met_reduction 3α-hydroxy-methenolone (Reduction) This compound->met_reduction 3α-HSD met_hydroxylation Hydroxylated Metabolites (e.g., 6β, 16α) This compound->met_hydroxylation CYP450s met_oxidation 17-keto-methenolone (Oxidation) This compound->met_oxidation 17β-HSD met_conjugation Glucuronide/Sulfate Conjugates met_reduction->met_conjugation met_hydroxylation->met_conjugation testosterone Testosterone tes_hydroxylation 6β-hydroxytestosterone (Hydroxylation) testosterone->tes_hydroxylation CYP3A4 tes_reduction Dihydrotestosterone (DHT) (Reduction) testosterone->tes_reduction 5α-reductase tes_aromatization Estradiol (Aromatization) testosterone->tes_aromatization Aromatase (CYP19A1) tes_conjugation Glucuronide/Sulfate Conjugates tes_hydroxylation->tes_conjugation tes_reduction->tes_conjugation

A Comparative Guide to HPLC-UV Validation for Methenolone Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection methods for the validation of Methenolone purity. The following sections detail experimental protocols and present comparative data to assist researchers in selecting and implementing robust analytical techniques for quality control and research applications.

Introduction

This compound, an anabolic-androgenic steroid, is available in two primary ester forms: this compound acetate (B1210297) and this compound enanthate. Ensuring the purity of these compounds is critical for safety, efficacy, and regulatory compliance. HPLC with UV detection is a widely adopted, robust, and cost-effective method for quantifying the active pharmaceutical ingredient (API) and its potential impurities. This guide compares an isocratic and a gradient HPLC-UV method, providing detailed protocols and performance characteristics to aid in method selection and implementation.

Experimental Protocols

Method 1: Isocratic RP-HPLC for this compound Acetate

This method, adapted from a validated procedure, is suitable for the routine quality control of this compound acetate.[1]

1. Chromatographic Conditions:

  • Column: Kintex 5µm EVO C18 (100 × 4.6 mm)

  • Mobile Phase: Acetonitrile and water in a 60:40 (v/v) ratio

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 240 nm

  • Column Temperature: 25 °C

  • Injection Volume: 20 µL

2. Standard Solution Preparation:

  • Accurately weigh approximately 10 mg of this compound acetate reference standard.

  • Dissolve in methanol (B129727) in a 100 mL volumetric flask to obtain a concentration of 100 µg/mL.

  • Further dilute with the mobile phase to achieve a final concentration within the linear range (e.g., 0.1 µg/mL).[1]

3. Sample Solution Preparation:

  • For bulk drug substance, accurately weigh a sample equivalent to 10 mg of this compound acetate and prepare as described for the standard solution.

  • For formulated products (e.g., tablets), grind a representative number of tablets to a fine powder. Extract an amount of powder equivalent to one dose with methanol, sonicate for 15 minutes, and dilute to a suitable concentration with the mobile phase. Filter the final solution through a 0.45 µm syringe filter before injection.

4. System Suitability:

  • Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be not more than 2.0%.

  • The tailing factor for the this compound acetate peak should be not more than 2.0.

Method 2: Gradient RP-HPLC for this compound Enanthate and Other Steroids

This gradient method is suitable for the analysis of a mixture of anabolic steroids, including this compound enanthate, and can be adapted for purity testing where a broader impurity profile is expected.

1. Chromatographic Conditions:

  • Column: Kinetex C18 (50 × 2.1 mm, 1.3 µm)

  • Mobile Phase A: Water with 0.1% formic acid (v/v)

  • Mobile Phase B: Acetonitrile with 0.1% formic acid (v/v)

  • Gradient Program:

    • 0-10 min: 40% to 90% B

    • 10-15 min: Hold at 90% B

    • 15-16 min: 90% to 40% B

    • 16-19 min: Hold at 40% B

  • Flow Rate: 0.4 mL/min

  • Detection Wavelength: 245 nm (or other suitable wavelength based on the UV spectrum of this compound)

  • Column Temperature: 35 °C

  • Injection Volume: 1 µL

2. Standard and Sample Preparation:

  • Prepare standard and sample solutions in methanol or a mixture of mobile phase A and B. Ensure complete dissolution and filter through a 0.22 µm or 0.45 µm syringe filter prior to injection.

Data Presentation: Method Comparison

The following tables summarize the key parameters and performance characteristics of the two HPLC methods.

Table 1: Chromatographic Conditions

ParameterMethod 1 (Isocratic)Method 2 (Gradient)
Analyte This compound AcetateThis compound Enanthate (in a mixture)
Column Kintex 5µm EVO C18 (100 × 4.6 mm)Kinetex C18 (50 × 2.1 mm, 1.3 µm)
Mobile Phase Acetonitrile:Water (60:40 v/v)A: H₂O + 0.1% HCOOH, B: ACN + 0.1% HCOOH
Elution Mode IsocraticGradient
Flow Rate 1.0 mL/min0.4 mL/min
Detection (UV) 240 nm245 nm
Temperature 25 °C35 °C

Table 2: Performance Characteristics

ParameterMethod 1 (Isocratic)Method 2 (Gradient)
Retention Time This compound: ~3.1 min, this compound Acetate: ~7.7 min[1]Varies based on gradient
Linearity Range 0.0125 - 0.1 µg/mL[1]Not specified for this compound alone
Correlation Coeff. (r²) 0.9926[1]Not specified
Precision (%RSD) 0.182%[1]Not specified
Accuracy (% Recovery) 99.8% - 100.4%[1]Not specified
Run Time ~10 minutes~20 minutes

Impurity Profiling

A critical aspect of purity validation is the ability of the method to separate the main component from any potential impurities. These can include starting materials, by-products of synthesis, and degradation products. While a comprehensive list of this compound impurities is not publicly detailed, reference standards for known impurities are available from various suppliers.

The isocratic method (Method 1) has been shown to be specific for this compound and this compound acetate, with no significant interfering peaks observed.[1] The gradient method (Method 2), with its changing mobile phase composition, generally offers superior resolving power for complex mixtures and is well-suited for separating impurities with a wider range of polarities from the main peak. When developing a purity method, it is crucial to spike the sample with known impurities to confirm their separation and to perform forced degradation studies to ensure the method is stability-indicating.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship of the components in the HPLC analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weighing Dissolve Dissolution (Methanol) Weigh->Dissolve Dilute Dilution (Mobile Phase) Dissolve->Dilute Filter Filtration (0.45 µm) Dilute->Filter Injector Autosampler/Injector Filter->Injector Column C18 Column Injector->Column Detector UV Detector (240 nm) Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation Integration->Calculation Report Final Report Calculation->Report

Caption: Experimental workflow for HPLC-UV analysis of this compound.

HPLC_Components MobilePhase Mobile Phase (Solvent Reservoir) Pump HPLC Pump MobilePhase->Pump Injector Injector Pump->Injector Column Analytical Column (Stationary Phase) Injector->Column Detector UV Detector Column->Detector DataSystem Data Acquisition System Detector->DataSystem

Caption: Logical relationship of key HPLC system components.

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling Methenolone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document outlines essential safety protocols and logistical procedures for the handling and disposal of Methenolone, a synthetic anabolic steroid. All personnel, including researchers, scientists, and drug development professionals, must adhere to these guidelines to mitigate potential health risks associated with this compound. This compound and its esters are classified as potentially hazardous substances, with safety data sheets indicating risks of carcinogenicity, reproductive toxicity, and harm if swallowed.[1][2]

Hazard Identification and Personal Protective Equipment (PPE)

This compound poses significant health risks that necessitate stringent safety measures. The primary routes of exposure are inhalation, ingestion, and skin contact.[1] To prevent accidental exposure, the following personal protective equipment is mandatory when handling this compound in a laboratory setting.

Table 1: Required Personal Protective Equipment for Handling this compound

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated gloves (e.g., nitrile) is required.[3]Prevents skin contact with the hazardous substance.
Eye Protection Tightly fitting safety goggles with side shields.[4]Protects eyes from splashes and airborne particles.
Respiratory Protection A NIOSH-approved respirator is necessary when handling the powder form or if there is a risk of aerosolization.[4]Prevents inhalation of the compound.
Lab Coat/Gown A disposable, back-closing gown made of a material resistant to hazardous drugs.[3]Protects the body from contamination.
Footwear Closed-toe shoes are mandatory.Protects feet from spills.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical to ensure the safe handling of this compound from receipt to disposal. The following diagram and procedural steps provide a clear guide for all laboratory personnel.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Handling Area prep_ppe->prep_area handling_weigh Weighing and Aliquoting prep_area->handling_weigh handling_dissolve Dissolving and Solution Preparation handling_weigh->handling_dissolve cleanup_decon Decontaminate Work Surfaces handling_dissolve->cleanup_decon cleanup_ppe Doff PPE Correctly cleanup_decon->cleanup_ppe disposal_waste Segregate and Label Hazardous Waste cleanup_ppe->disposal_waste disposal_collection Store in Designated Area for Collection disposal_waste->disposal_collection

Figure 1. Procedural workflow for the safe handling of this compound.

Experimental Protocol for Safe Handling:

  • Preparation:

    • Before handling this compound, ensure you are in a designated area, preferably a chemical fume hood or a ventilated enclosure, to minimize inhalation exposure.[1]

    • Don all required personal protective equipment as specified in Table 1.

  • Handling:

    • When weighing the solid form of this compound, use a balance within a ventilated enclosure to prevent the dispersion of powder.

    • For preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.

    • Handle all solutions containing this compound with the same level of precaution as the pure compound.

  • Post-Handling and Decontamination:

    • After handling is complete, decontaminate all work surfaces with an appropriate cleaning agent. Consult your institution's Environmental Health and Safety (EHS) office for recommended deactivating solutions.

    • Carefully doff PPE to avoid self-contamination. Dispose of all disposable PPE as hazardous waste.

Disposal Plan: Managing this compound Waste

The proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Decision Tree for this compound Waste Disposal start Identify this compound Waste waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (unused powder, contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (solutions, rinsates) waste_type->liquid_waste Liquid containerize_solid Place in a labeled, sealed hazardous waste container for solids. solid_waste->containerize_solid containerize_liquid Place in a labeled, sealed, leak-proof hazardous waste container for liquids. liquid_waste->containerize_liquid storage Store in a designated Satellite Accumulation Area (SAA). containerize_solid->storage containerize_liquid->storage contact_ehs Contact Environmental Health & Safety (EHS) for pickup. storage->contact_ehs

Figure 2. Logical flow for the proper disposal of this compound waste.

Disposal Protocol:

  • Segregation: All materials that have come into contact with this compound, including unused product, contaminated PPE, and cleaning materials, must be treated as hazardous waste.[5]

  • Containment:

    • Solid Waste: Collect in a designated, clearly labeled, and sealed hazardous waste container.[5]

    • Liquid Waste: Collect in a sealed, leak-proof container that is chemically compatible with the solvents used. Do not pour any this compound-containing solution down the drain.[1]

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name, "this compound."[5]

  • Storage: Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, away from general work areas.[5]

  • Collection: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the collection and disposal of the hazardous waste in accordance with local, state, and federal regulations.[5][6]

By strictly following these procedures, researchers can minimize their risk of exposure to this compound and ensure a safe and compliant laboratory environment.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.